Butylmalonic acid
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 791. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-butylpropanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-2-3-4-5(6(8)9)7(10)11/h5H,2-4H2,1H3,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRZWYDXIGCFKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10870594 | |
| Record name | 2-Butylpropanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10870594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
534-59-8, 5917-45-3 | |
| Record name | Butylmalonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=534-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | n-Butylmalonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000534598 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | n-Butylmalonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005917453 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butylmalonic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=791 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Butylpropanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10870594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butylmalonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.822 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-BUTYLMALONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4X9O8XSJ0E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Butylmalonic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An In-depth Review of the Chemical Structure, Properties, Synthesis, and Biological Activity of 2-Butylpropanedioic Acid
Abstract
Butylmalonic acid, a dicarboxylic acid with the IUPAC name 2-butylpropanedioic acid, serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.[1][2] Its utility stems from the presence of two carboxylic acid functional groups and a butyl side chain, which allow for a variety of chemical modifications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and known biological activities of this compound, with a focus on its role as a transition-state analogue inhibitor of aminoacylase (B1246476) I. Detailed experimental protocols for its synthesis and analysis are also presented to support researchers in their laboratory work.
Chemical Structure and Identification
This compound is a substituted malonic acid derivative. The central carbon atom of the propane-1,3-dioic acid backbone is attached to a butyl group.
| Identifier | Value |
| IUPAC Name | 2-butylpropanedioic acid[3] |
| Synonyms | n-Butylmalonic acid, 2-n-Butylmalonic acid, 1,1-Pentanedicarboxylic acid, α-Carboxycaproic acid[3] |
| CAS Number | 534-59-8[3] |
| EC Number | 208-602-7 |
| PubChem CID | 10801[3] |
| Molecular Formula | C₇H₁₂O₄[3] |
| SMILES | CCCCC(C(=O)O)C(=O)O[3] |
| InChIKey | MCRZWYDXIGCFKO-UHFFFAOYSA-N[4] |
Physicochemical and Spectroscopic Properties
This compound is a white crystalline solid at room temperature.[2] A summary of its key physicochemical properties is provided in the table below.
| Property | Value | Reference |
| Molecular Weight | 160.17 g/mol | [3] |
| Melting Point | 102-105 °C | [5] |
| Boiling Point | 333.1 °C at 760 mmHg | [5] |
| Density | 1.197 g/cm³ | [5] |
| Solubility in Water | 438 g/L at 25 °C | [2] |
| pKa | 2.96 (at 5 °C) | [2] |
| XLogP3 | 1.3 | [3] |
| Flash Point | 169.4 °C | [5] |
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques.
| Spectroscopy | Key Features |
| ¹H NMR | Spectral data available.[6] |
| ¹³C NMR | Spectral data available.[7] |
| FT-IR (KBr Pellet) | Characteristic peaks for O-H and C=O stretching of the carboxylic acid groups, and C-H stretching of the butyl group.[3][8] |
| Mass Spectrometry | Mass spectrum available, with a top peak at m/z 104.[3] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from diethyl malonate. The first step involves the alkylation of diethyl malonate with a butyl halide to form diethyl butylmalonate. The second step is the hydrolysis of the diester to yield this compound.
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Experimental Protocols
This protocol is adapted from established malonic ester synthesis procedures.[9]
-
Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve sodium metal in absolute ethanol (B145695) under an inert atmosphere. The reaction is exothermic and should be controlled by the rate of sodium addition.
-
Enolate Formation: To the freshly prepared sodium ethoxide solution, slowly add diethyl malonate via the dropping funnel with continuous stirring.
-
Alkylation: Following the addition of diethyl malonate, add n-butyl bromide dropwise to the reaction mixture. The reaction is exothermic and may require external cooling to maintain a controlled temperature.
-
Reflux: After the addition of n-butyl bromide is complete, heat the mixture to reflux for approximately 2 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude diethyl butylmalonate.
-
Purification: Purify the crude product by vacuum distillation.
-
Hydrolysis: To the crude or purified diethyl butylmalonate, add an excess of a strong acid, such as 6M hydrochloric acid.[10]
-
Reflux: Heat the mixture to reflux to facilitate the hydrolysis of the ester groups. The progress of the reaction can be monitored by the disappearance of the ester starting material using TLC.
-
Isolation: After completion of the hydrolysis, cool the reaction mixture. If the product precipitates upon cooling, it can be collected by vacuum filtration. Otherwise, the product can be extracted with a suitable organic solvent.
-
Purification: The crude this compound can be purified by recrystallization.[11][12] A suitable solvent system can be determined through solubility tests, with common choices including water or mixed solvent systems like ethanol/water.[13]
Analytical Methods
Experimental Protocols for Spectroscopic Analysis
-
Sample Preparation: Dissolve 5-25 mg of purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a clean NMR tube to a final volume of approximately 0.6 mL.[13]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer.
-
Sample Preparation (KBr Pellet Method): Grind 1-2 mg of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the mixture into a thin, transparent pellet using a hydraulic press.[3]
-
Data Acquisition: Obtain the FT-IR spectrum of the KBr pellet using a standard FT-IR spectrometer.
Biological Activity and Applications in Drug Development
This compound is recognized as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.[2][] Its primary documented biological activity is as an inhibitor of aminoacylase I.
Inhibition of Aminoacylase I
Aminoacylase I (ACY1) is an enzyme that catalyzes the hydrolysis of N-acetylated amino acids to the corresponding free amino acid and acetate.[15] this compound has been identified as a slow-binding inhibitor of porcine renal aminoacylase I.[16] It acts as a transition-state analogue, where its molecular conformation and charge distribution mimic the putative transition state of the aminoacylase-catalyzed reaction.[16]
Kinetic Data for Aminoacylase I Inhibition by this compound:
| Parameter | Value | Conditions | Reference |
| Inhibition Constant (Ki) | ~100 µM | 25 °C, pH 7.0 | [16] |
| Dissociation Rate Constant (k_off) | ~6 x 10⁻⁴ s⁻¹ | 25 °C, pH 7.0 | [16] |
| Association Rate Constant (k_on) | ~20 M⁻¹s⁻¹ | 25 °C, pH 7.0 | [16] |
Signaling Pathway and Mechanism of Action
Caption: Mechanism of aminoacylase I inhibition.
The inhibition of aminoacylase I by this compound is a slow-binding process, characterized by half-times of more than 10 minutes for the onset of inhibition.[16] This slow-binding nature suggests a conformational change in the enzyme-inhibitor complex following the initial binding event. As a transition-state analogue, this compound binds tightly to the active site of aminoacylase I, preventing the natural substrate from binding and being hydrolyzed. This inhibitory activity makes this compound and its derivatives potential leads for the development of drugs targeting processes where aminoacylase I activity is implicated.
Safety and Handling
This compound is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn when handling this compound.[17] It should be stored in a cool, dry place in a tightly sealed container.
Conclusion
This compound is a versatile chemical compound with significant potential in organic synthesis and drug discovery. Its well-defined chemical structure and properties, coupled with established synthetic routes, make it an accessible building block for researchers. The specific inhibition of aminoacylase I highlights a key biological activity that warrants further investigation for therapeutic applications. This guide provides a foundational resource for scientists and professionals working with or interested in the applications of this compound.
References
- 1. spectrabase.com [spectrabase.com]
- 2. MALONIC ACID DI-N-BUTYL ESTER(1190-39-2) 13C NMR [m.chemicalbook.com]
- 3. This compound | C7H12O4 | CID 10801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [webbook.nist.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. This compound(534-59-8) 1H NMR [m.chemicalbook.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Home Page [chem.ualberta.ca]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 15. The molecular basis of aminoacylase 1 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Butylmalonate is a transition state analogue for aminocylase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mutations in ACY1, the Gene Encoding Aminoacylase 1, Cause a Novel Inborn Error of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of n-Butylmalonic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
n-Butylmalonic acid, a dicarboxylic acid, serves as a valuable building block in organic synthesis, particularly in the preparation of pharmaceuticals and other specialty chemicals. A thorough understanding of its physical and chemical properties is paramount for its effective application in research and development. This technical guide provides a comprehensive overview of the key physical and chemical characteristics of n-butylmalonic acid, detailed experimental protocols for their determination, and a summary of its spectroscopic data.
Physical Properties
n-Butylmalonic acid is a white crystalline solid under standard conditions.[1] Its key physical properties are summarized in the table below, providing a quick reference for laboratory applications.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂O₄ | [1][2][3] |
| Molecular Weight | 160.17 g/mol | [2] |
| Melting Point | 102-105 °C | [2] |
| Boiling Point | 333.1 °C at 760 mmHg | |
| Density | 1.197 g/cm³ | |
| Solubility in Water | 11.6 g / 100 g saturated solution at 0 °C; 79.3 g / 100 g saturated solution at 50 °C | |
| pKa (at 5 °C) | 2.96 | [1] |
| Appearance | White crystalline solid | [1] |
Chemical Properties and Reactivity
n-Butylmalonic acid exhibits reactivity characteristic of dicarboxylic acids. Its most notable chemical transformation is its thermal decarboxylation.
Decarboxylation
Upon heating to temperatures at or above 150 °C, n-butylmalonic acid undergoes decarboxylation to yield caproic acid and carbon dioxide. This reaction proceeds through a cyclic transition state.[4]
Reaction Scheme:
The mechanism for this reaction is a key aspect of the malonic ester synthesis, where the substituted malonic acid is an intermediate that is readily converted to a substituted acetic acid.
Experimental Protocols
The following sections detail standardized experimental procedures for the determination of the key physical and chemical properties of n-butylmalonic acid.
Determination of Melting Point (Capillary Method)
Objective: To determine the melting point range of n-butylmalonic acid.
Materials:
-
n-Butylmalonic acid sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus
-
Mortar and pestle
-
Spatula
Procedure:
-
Grind a small amount of n-butylmalonic acid into a fine powder using a mortar and pestle.
-
Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block at a rate of approximately 10-15 °C per minute initially.
-
Observe the sample closely. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
Continue heating and record the temperature at which the last crystal melts as the end of the melting range.
-
For a more accurate determination, repeat the measurement with a fresh sample, heating at a slower rate (1-2 °C per minute) as the temperature approaches the previously observed melting range.
Determination of pKa (Potentiometric Titration)
Objective: To determine the acid dissociation constant (pKa) of n-butylmalonic acid.
Materials:
-
n-Butylmalonic acid
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Deionized water
-
pH meter with a glass electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
Accurately weigh a sample of n-butylmalonic acid and dissolve it in a known volume of deionized water in a beaker.
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Calibrate the pH meter using standard buffer solutions.
-
Immerse the pH electrode in the n-butylmalonic acid solution and record the initial pH.
-
Fill the burette with the standardized NaOH solution.
-
Add the NaOH solution in small, precise increments (e.g., 0.1-0.2 mL).
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.
-
Continue the titration until the pH shows a large increase, indicating the equivalence point has been passed.
-
Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). The pKa can be determined from the pH at the half-equivalence point. For a dicarboxylic acid, two equivalence points and two pKa values may be observed.
Synthesis of n-Butylmalonic Acid from Diethyl n-Butylmalonate
This synthesis involves the hydrolysis of the diethyl ester to the corresponding dicarboxylic acid.
Materials:
-
Diethyl n-butylmalonate
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Beakers and other standard laboratory glassware
Procedure:
-
Saponification: In a round-bottom flask, dissolve diethyl n-butylmalonate in ethanol. Add a solution of NaOH or KOH in water.
-
Heat the mixture to reflux for several hours to ensure complete hydrolysis of the ester groups.
-
After reflux, distill off the ethanol.
-
Acidification: Cool the remaining aqueous solution in an ice bath and slowly add concentrated HCl until the solution is acidic to litmus (B1172312) paper. n-Butylmalonic acid will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration and wash it with cold water to remove any inorganic salts.
-
Purification: The crude n-butylmalonic acid can be recrystallized from hot water to obtain a pure product.
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and confirmation of n-butylmalonic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR | ¹³C NMR |
| Chemical Shift (δ) / ppm | Assignment |
| ~11.0 - 12.0 (broad s, 2H) | -COOH |
| ~3.4 (t, 1H) | -CH(COOH)₂ |
| ~1.9 (m, 2H) | -CH₂-CH(COOH)₂ |
| ~1.3 (m, 2H) | -CH₂-CH₂-CH₃ |
| ~0.9 (t, 3H) | -CH₃ |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Infrared (IR) Spectroscopy
The IR spectrum of n-butylmalonic acid displays characteristic absorption bands for the functional groups present.
| Wavenumber (cm⁻¹) | Assignment |
| 3300 - 2500 (broad) | O-H stretch of the carboxylic acid dimer |
| 2960 - 2850 | C-H stretch of the alkyl chain |
| ~1710 | C=O stretch of the carboxylic acid |
| ~1410 | O-H bend of the carboxylic acid |
| ~1240 | C-O stretch of the carboxylic acid |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of n-butylmalonic acid results in fragmentation patterns that can be used for its identification.
| m/z | Proposed Fragment |
| 160 | [M]⁺ (Molecular ion) |
| 115 | [M - COOH]⁺ |
| 104 | |
| 86 | |
| 73 |
Logical Workflow and Process Diagrams
Synthesis and Decarboxylation of n-Butylmalonic Acid
The following diagram illustrates the synthetic pathway from diethyl malonate to caproic acid, with n-butylmalonic acid as a key intermediate.
Caption: Synthetic pathway from diethyl malonate to caproic acid via n-butylmalonic acid.
Experimental Workflow for Property Determination
The following diagram outlines the logical flow for the experimental determination of the key properties of n-butylmalonic acid.
Caption: Experimental workflow for the comprehensive characterization of n-butylmalonic acid.
References
Butylmalonic Acid: A Technical Guide for Researchers
CAS Number: 534-59-8 Molecular Formula: C₇H₁₂O₄
This technical guide provides an in-depth overview of butylmalonic acid, a dicarboxylic acid with significant applications in organic synthesis and as a biochemical tool. Tailored for researchers, scientists, and professionals in drug development, this document outlines its chemical properties, synthesis, and biological activities, with a focus on its role as an enzyme inhibitor.
Core Chemical and Physical Properties
This compound, also known as 2-butylpropanedioic acid, is a white crystalline solid.[][2] Its fundamental properties are summarized in the table below, providing a quick reference for experimental planning and analysis.
| Property | Value | Source |
| CAS Number | 534-59-8 | [2][3][4][5][6] |
| Molecular Formula | C₇H₁₂O₄ | [3][5][6] |
| Molecular Weight | 160.17 g/mol | [4][7] |
| Melting Point | 102-107 °C | [][7] |
| Boiling Point | 333.1 °C at 760 mmHg | [][2] |
| Solubility in Water | 438 g/L at 25 °C | [][2] |
| Appearance | White crystalline solid | [][2] |
Synthesis of this compound Precursors
This compound is commonly synthesized via the alkylation of malonic esters, a cornerstone of organic synthesis for creating substituted carboxylic acids. The following workflow illustrates the synthesis of diethyl butylmalonate, a key intermediate.
References
Synthesis of Butylmalonic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthesis of butylmalonic acid, a valuable building block in organic synthesis, particularly in the preparation of pharmaceuticals and other specialty chemicals. The synthesis originates from diethyl malonate and proceeds through a two-stage process: the alkylation of diethyl malonate to form diethyl butylmalonate, followed by hydrolysis and decarboxylation to yield the final product. This document details the underlying chemical principles, provides comprehensive experimental protocols, and presents key quantitative data.
Reaction Principle and Pathway
The synthesis of this compound from diethyl malonate is a classic example of the malonic ester synthesis.[1][2] This method allows for the elongation of a carbon chain by two atoms, converting an alkyl halide into a carboxylic acid.[3] The overall process can be conceptually divided into two primary stages:
-
Alkylation of Diethyl Malonate: The first stage involves the formation of a carbanion from diethyl malonate, which then acts as a nucleophile to displace a halide from an alkyl halide, in this case, a butyl group.[4] Diethyl malonate is particularly suitable for this reaction due to the acidity of the α-hydrogens (pKa ≈ 13), which are situated between two electron-withdrawing carbonyl groups.[5][6] A strong base, typically sodium ethoxide, is used to deprotonate the diethyl malonate, forming a resonance-stabilized enolate.[7][8] This enolate then undergoes a nucleophilic substitution reaction (SN2) with a butyl halide, such as n-butyl bromide, to form diethyl n-butylmalonate.[9]
-
Hydrolysis and Decarboxylation: The second stage involves the conversion of the synthesized diethyl butylmalonate into this compound. This is achieved through hydrolysis of the two ester groups, which can be catalyzed by either acid or base, to yield this compound.[5][10] This intermediate, a β-dicarboxylic acid, is thermally unstable and readily undergoes decarboxylation upon heating, losing a molecule of carbon dioxide to furnish the final product, this compound.[7][11][12]
The overall chemical transformation is depicted in the following reaction scheme:
Figure 1: Overall reaction pathway for the synthesis of this compound.
Experimental Protocols
The following sections provide detailed experimental procedures for both stages of the synthesis. These protocols are based on established and reliable methods.[11][13]
Stage 1: Synthesis of Diethyl n-Butylmalonate
This procedure details the alkylation of diethyl malonate with n-butyl bromide.
Materials and Equipment:
-
Round-bottom flask (5 L)
-
Reflux condenser
-
Separatory funnel
-
Mechanical stirrer
-
Heating mantle or water bath
-
Distillation apparatus
-
Claisen flask
-
Absolute ethanol
-
Sodium metal
-
Diethyl malonate
-
n-Butyl bromide
-
Moist litmus (B1172312) paper
-
Water
Procedure:
-
Preparation of Sodium Ethoxide: In a 5 L round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a separatory funnel, place 2.5 L of absolute ethanol.[11] Gradually add 115 g of clean sodium metal in small pieces through the condenser. The reaction is exothermic and may require cooling with a water bath to control the rate.[11]
-
Formation of the Enolate: Once all the sodium has reacted and the solution has cooled to approximately 50°C, slowly add 825 g of diethyl malonate through the separatory funnel with continuous stirring.[11]
-
Alkylation: To the resulting clear solution, gradually add 685 g of n-butyl bromide.[11] The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux. Cooling may be necessary if the reaction becomes too vigorous.[11]
-
Reaction Completion and Work-up: After the addition is complete (approximately 2 hours), reflux the mixture until it is neutral to moist litmus paper (approximately 2 hours).[11]
-
Solvent Removal: Reconfigure the apparatus for distillation and remove the majority of the ethanol by heating on a steam or water bath. This step may take up to 6 hours, and about 2 L of ethanol can be recovered.[11]
-
Extraction and Purification: To the residue in the flask, add approximately 2 L of water and shake thoroughly. Separate the upper layer containing the crude diethyl n-butylmalonate.[11] Purify the product by vacuum distillation.[11]
Quantitative Data for Stage 1:
| Reactant/Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles | Volume (mL) | Density (g/mL) |
| Sodium | 22.99 | 115 | 5.0 | - | - |
| Absolute Ethanol | 46.07 | - | - | 2500 | 0.789 |
| Diethyl Malonate | 160.17 | 825 | 5.15 | 780 | 1.058 |
| n-Butyl Bromide | 137.02 | 685 | 5.0 | 535 | 1.28 |
Expected Yield: 860–970 g (80–90% of the theoretical amount) of diethyl n-butylmalonate.[11]
Physical Properties of Diethyl n-Butylmalonate:
| Property | Value |
| Boiling Point | 235–240 °C (at 760 mm Hg)[14] |
| 130–135 °C (at 20 mm Hg)[11] | |
| 140–145 °C (at 40 mm Hg)[11] | |
| Density | 0.983 g/mL at 25 °C[14] |
| Refractive Index (n20/D) | 1.422[14] |
Stage 2: Synthesis of this compound via Hydrolysis and Decarboxylation
This procedure describes the conversion of diethyl butylmalonate to this compound.
Materials and Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Diethyl n-butylmalonate
-
Concentrated hydrochloric acid (or Sodium Hydroxide (B78521) solution)
-
Water
Procedure:
-
Hydrolysis: In a round-bottom flask equipped with a reflux condenser, place the diethyl n-butylmalonate obtained from Stage 1. Add an excess of a strong acid, such as 6M hydrochloric acid.[5] Alternatively, a strong base like sodium hydroxide or potassium hydroxide solution can be used for saponification.[3][7]
-
Decarboxylation: Heat the reaction mixture to reflux. The hydrolysis of the ester groups will occur, followed by the decarboxylation of the resulting this compound, which is unstable at elevated temperatures.[5][7] The reflux should be continued until the evolution of carbon dioxide gas ceases.
-
Isolation and Purification: After cooling the reaction mixture, the this compound can be isolated by extraction with a suitable organic solvent, such as diethyl ether. The organic extracts are then dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or distillation.
Quantitative Data for Stage 2 (Illustrative):
| Reactant/Reagent | Molar Mass ( g/mol ) | Amount |
| Diethyl Butylmalonate | 216.27 | 1 mole (216.27 g) |
| 6M Hydrochloric Acid | - | Excess |
Expected Yield: The yield for this step is typically high, though specific quantitative data can vary based on the exact conditions used.
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Figure 2: Experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound from diethyl malonate is a robust and well-established procedure in organic chemistry. By following the detailed protocols outlined in this guide, researchers, scientists, and drug development professionals can reliably produce this important chemical intermediate. Careful control of reaction conditions, particularly during the exothermic alkylation step, is crucial for achieving high yields and purity. This synthesis route offers a versatile platform for the creation of various substituted carboxylic acids, highlighting its continued importance in modern organic synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. uobabylon.edu.iq [uobabylon.edu.iq]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. benchchem.com [benchchem.com]
- 6. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 7. quora.com [quora.com]
- 8. quora.com [quora.com]
- 9. Page loading... [guidechem.com]
- 10. Suggest a possible reaction mechanism for the synthesis of \mathrm { CH }.. [askfilo.com]
- 11. benchchem.com [benchchem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Diethyl butylmalonate | 133-08-4 [chemicalbook.com]
Butylmalonic acid IUPAC name and synonyms
An In-depth Technical Guide to Butylmalonic Acid
This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, and synthesis protocols. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Identity
IUPAC Name: 2-butylpropanedioic acid[1]
Synonyms:
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O₄ | [1][2] |
| Molecular Weight | 160.17 g/mol | [1] |
| CAS Number | 534-59-8 | [1][2] |
| Appearance | White crystalline powder | [2][5] |
| Melting Point | 105-107 °C | [3][6][7] |
| Boiling Point | 333.1 °C at 760 mmHg | [5] |
| Density | 1.197 g/cm³ | [5] |
| Water Solubility | 438 g/L at 25 °C | [2][3] |
| pKa | 2.96 at 5 °C | [2][3] |
Experimental Protocols
Synthesis of Diethyl n-Butylmalonate (Precursor to this compound)
This protocol is adapted from a known procedure for the synthesis of ethyl n-butylmalonate, a common precursor to this compound.
Materials:
-
Sodium (metal)
-
Absolute ethyl alcohol
-
Diethyl malonate (redistilled)
-
n-Butyl bromide (redistilled)
-
Water
Procedure:
-
In a flask equipped with a reflux condenser, dissolve sodium in absolute ethyl alcohol to prepare sodium ethoxide.
-
Cool the sodium ethoxide solution to approximately 50°C.
-
Slowly add redistilled diethyl malonate to the solution with stirring.
-
Gradually add redistilled n-butyl bromide to the resulting clear solution. The reaction is exothermic and may require cooling.
-
Reflux the reaction mixture until it is neutral to moist litmus (B1172312) paper (approximately 2 hours).
-
Distill off the excess alcohol from the reaction mixture.
-
Add water to the residue and shake thoroughly.
-
Separate the upper layer, which is the crude diethyl n-butylmalonate.
-
Purify the product by distillation under reduced pressure. The fraction boiling at 130-135°C at 20 mmHg is collected.
General Protocol for Saponification to this compound
This is a general procedure for the preparation of alkylmalonic acids from their diethyl esters via acid-catalyzed saponification.[8]
Materials:
-
Diethyl n-butylmalonate
-
Acid ion-exchange resin (e.g., Lewatit® SP 112, H⁺ form)
-
Demineralized water
Procedure:
-
Combine diethyl n-butylmalonate, demineralized water, and the acid ion-exchange resin in a reaction vessel.
-
Heat the mixture to a temperature between 50-70°C under reduced pressure (100-1000 mbar).
-
Continuously distill off the ethanol (B145695) that is formed during the reaction.
-
After the saponification is complete, add toluene to the reaction mixture to azeotropically remove the water.
-
The this compound will precipitate as crystals.
-
Filter the crystals, wash them with toluene, and dry to obtain the final product.
Visualizations
Synthesis Workflow of this compound
The following diagram illustrates the two-step synthesis process of this compound, starting from diethyl malonate.
Caption: A two-step synthesis of this compound.
Inhibitory Action of this compound
This compound has been identified as an inhibitor of acylase I.[] The diagram below conceptualizes its role as a competitive inhibitor in a generic enzymatic pathway.
References
- 1. This compound | C7H12O4 | CID 10801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. This compound | 534-59-8 [chemicalbook.com]
- 4. This compound [webbook.nist.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. This compound 99 534-59-8 [sigmaaldrich.com]
- 8. US5886219A - Process for preparing malonic acid and alkylmalonic acids - Google Patents [patents.google.com]
The Diverse Biological Activities of Substituted Malonic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Substituted malonic acids and their derivatives represent a versatile class of molecules with a broad spectrum of biological activities. Their structural tunability allows for the fine-tuning of their physicochemical properties, leading to a range of applications in medicine and biotechnology. This in-depth technical guide explores the core biological activities of these compounds, providing quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action to support further research and development.
Enzyme Inhibition
Substituted malonic acids are well-recognized for their ability to act as enzyme inhibitors, targeting key players in various pathological processes. Their mechanism often involves mimicking the natural substrate of the enzyme, leading to competitive inhibition.
Inhibition of Matrix Metalloproteinase-8 (MMP-8)
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Overexpression of MMP-8 (neutrophil collagenase) is implicated in inflammatory diseases and cancer metastasis. Substituted malonic acid hydroxamates have been identified as potent inhibitors of MMP-8.[1]
Quantitative Data: MMP-8 Inhibition
| Compound | Target Enzyme | Inhibition Constant (Ki) | Reference |
| Indane-2,2-dicarboxylic acid derivative | MMP-8 | 0.3 µM | [1] |
Inhibition of Succinate (B1194679) Dehydrogenase (Complex II)
Malonic acid is a classic example of a competitive inhibitor of succinate dehydrogenase, a key enzyme in the citric acid cycle and the electron transport chain. This inhibition is due to the structural similarity between malonic acid and the enzyme's natural substrate, succinate. This property is foundational in metabolic studies and has implications for diseases involving mitochondrial dysfunction.
Inhibition of CD73 (Ecto-5'-nucleotidase)
CD73 is a cell-surface enzyme that plays a crucial role in the tumor microenvironment by producing immunosuppressive adenosine. Inhibiting CD73 is a promising strategy in cancer immunotherapy. Asymmetrically substituted malonic acid derivatives have emerged as effective non-nucleoside inhibitors of CD73.
Antimicrobial Activity
Certain substituted malonic acid derivatives have demonstrated notable antimicrobial properties against a range of pathogenic bacteria. The mechanism of action is believed to involve the disruption of essential cellular processes in microorganisms.
Quantitative Data: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Compound Class | Gram-Positive Bacteria (MIC Range) | Gram-Negative Bacteria (MIC Range) | Reference |
| Organic Acids & Derivatives | 10 - 11,300 mg/L | 500 - 15,000 mg/L | [2][3] |
Neuroprotective Effects
Substituted malonic acids, such as dimethyl malonate (DMM), have shown promise as neuroprotective agents. Their mechanism of action can involve the inhibition of excitotoxicity, a process implicated in various neurodegenerative diseases.
Antitumor Activity
Beyond their role in inhibiting cancer-related enzymes like CD73, some substituted malonic acid derivatives exhibit direct cytotoxic effects on cancer cells. This opens avenues for their development as standalone or adjuvant anticancer agents.
Quantitative Data: Cytotoxicity (IC50)
| Compound Class | Cancer Cell Line | IC50 Value | Reference |
| β-keto-1,2,3-triazole derivatives | HepG2 | 0.041 µM | [4] |
| β-keto-1,2,3-triazole derivatives | MCF-7 | >54.6 µM | [5] |
| Cinnamic acid derivatives | HCT116 | 0.34 µM | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Protocol 1: MMP-8 Inhibition Assay using a Fluorogenic Substrate
This protocol outlines a method to determine the inhibitory activity of substituted malonic acid derivatives against MMP-8 using a continuous fluorogenic assay.[7][8]
Materials:
-
Recombinant human MMP-8 (activated)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl2, and 0.05% (v/v) Brij-35
-
Substituted malonic acid inhibitor (dissolved in DMSO)
-
96-well black microplates
-
Fluorometric microplate reader (Excitation: 328 nm, Emission: 393 nm)
Procedure:
-
Prepare a stock solution of the substituted malonic acid inhibitor in DMSO.
-
In a 96-well plate, add 50 µL of assay buffer to each well.
-
Add 2 µL of the inhibitor solution at various concentrations to the test wells. Add 2 µL of DMSO to the control wells.
-
Add 25 µL of the MMP-8 enzyme solution (e.g., 10 nM final concentration) to all wells.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate solution (e.g., 10 µM final concentration) to all wells.
-
Immediately begin monitoring the increase in fluorescence intensity at 37°C for 30 minutes, with readings taken every minute.
-
The initial reaction rates are calculated from the linear portion of the fluorescence versus time curve.
-
The percent inhibition is calculated relative to the control (DMSO) wells. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 2: Neuroprotection Assay against Glutamate-Induced Excitotoxicity
This protocol describes an in vitro assay to evaluate the neuroprotective effects of substituted malonic acid derivatives against glutamate-induced cell death in a neuronal cell line.[9][10]
Materials:
-
Neuronal cell line (e.g., primary cortical neurons or SH-SY5Y)
-
Cell culture medium appropriate for the cell line
-
Poly-D-lysine coated 96-well plates
-
L-glutamic acid
-
Substituted malonic acid derivative (dissolved in a suitable solvent, e.g., DMSO)
-
Cell viability assay reagent (e.g., MTT or PrestoBlue)
-
LDH cytotoxicity assay kit
Procedure:
-
Seed the neuronal cells into a 96-well plate at an appropriate density and allow them to adhere and differentiate for a suitable period (e.g., 24-48 hours for cell lines, 7-10 days for primary neurons).
-
Prepare serial dilutions of the substituted malonic acid derivative in the cell culture medium.
-
Pre-treat the cells by replacing the existing medium with the medium containing different concentrations of the test compound or vehicle control (e.g., DMSO at a final concentration ≤ 0.1%). Incubate for 1-2 hours at 37°C.
-
Induce excitotoxicity by adding L-glutamic acid to the wells to a final concentration that is predetermined to cause significant cell death (e.g., 50-100 µM). Control wells should not receive glutamate.
-
Incubate the plate for 24 hours at 37°C.
-
Assess cell viability using the MTT or PrestoBlue assay according to the manufacturer's instructions.
-
Measure the release of lactate (B86563) dehydrogenase (LDH) into the culture medium as an indicator of membrane damage using an LDH cytotoxicity assay kit, following the manufacturer's protocol.
-
Calculate the percentage of neuroprotection relative to the glutamate-treated control wells.
Visualizations: Signaling Pathways and Experimental Workflows
CD73 Signaling Pathway in Cancer Immunotherapy
Caption: Inhibition of the CD73 pathway by substituted malonic acid derivatives.
Succinate Dehydrogenase Inhibition in the Citric Acid Cycle
Caption: Competitive inhibition of succinate dehydrogenase by malonic acid.
Workflow for Antimicrobial Drug Discovery and Evaluation
Caption: General workflow for the discovery of antimicrobial substituted malonic acids.
References
- 1. Bis-substituted malonic acid hydroxamate derivatives as inhibitors of human neutrophil collagenase (MMP8) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. In Vitro Antimicrobial Activities of Organic Acids and Their Derivatives on Several Species of Gram-Negative and Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of Synthetic Matrix Metalloproteinase Inhibitors by Fluorogenic Substrate Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Excitotoxicity In Vitro Assay - Creative Biolabs [neuros.creative-biolabs.com]
The Multifaceted Potential of Butylmalonic Acid Derivatives: A Technical Guide for Drug Discovery Professionals
An in-depth exploration of the synthesis, biological activities, and therapeutic promise of butylmalonic acid derivatives for researchers, scientists, and drug development professionals.
Introduction
This compound, a dicarboxylic acid featuring a butyl substituent, and its derivatives represent a versatile class of molecules with significant potential in medicinal chemistry and drug development. Their utility stems from their role as key synthetic intermediates and their inherent biological activities. This technical guide provides a comprehensive overview of this compound derivatives, detailing their synthesis, summarizing their known biological targets and efficacy, and exploring their potential applications in various therapeutic areas, including metabolic disorders, cancer, and neurodegenerative diseases.
Synthesis of this compound and Its Derivatives
The synthesis of this compound and its derivatives, most notably diethyl butylmalonate, is a well-established process in organic chemistry, primarily relying on the malonic ester synthesis.
Experimental Protocol: Synthesis of Diethyl n-Butylmalonate
This protocol outlines a standard procedure for the synthesis of diethyl n-butylmalonate, a common precursor for various this compound derivatives.
Materials:
-
Absolute ethanol (B145695)
-
Sodium metal
-
Diethyl malonate
-
n-Butyl bromide
-
Water
-
5-L round-bottomed flask with reflux condenser, separatory funnel, and mechanical stirrer
-
Steam or water bath
-
Distillation apparatus
Procedure:
-
Preparation of Sodium Ethoxide: In a 5-L round-bottomed flask, 2.5 L of absolute ethanol is placed. To this, 115 g (5 atoms) of clean sodium is gradually added through the condenser. The reaction is exothermic and may require cooling.
-
Formation of the Malonic Ester Enolate: The resulting sodium ethoxide solution is cooled to approximately 50°C. Then, 825 g (5.15 moles) of diethyl malonate is added slowly from a separatory funnel while stirring.
-
Alkylation: To the clear solution, 685 g (5.0 moles) of n-butyl bromide is added gradually. The reaction commences almost immediately, generating heat. The addition rate should be controlled to prevent the reaction from becoming too violent.
-
Reflux: The reaction mixture is refluxed for about two hours, or until it is neutral to moist litmus (B1172312) paper.
-
Workup and Distillation: The ethanol is distilled off from the reaction mixture. The residue is then treated with approximately 2 L of water and shaken thoroughly. The upper layer, containing the crude diethyl n-butylmalonate, is separated and purified by distillation under reduced pressure.
Potential Therapeutic Applications and Biological Activities
This compound derivatives have been investigated for a range of therapeutic applications, primarily as enzyme inhibitors. The following sections summarize the key findings in this area.
Enzyme Inhibition
A significant area of research for this compound derivatives is their role as enzyme inhibitors. Quantitative data for the inhibition of specific enzymes are presented in the table below.
| Derivative Name | Target Enzyme | Inhibition Constant (Kᵢ) | IC₅₀ | Therapeutic Area |
| n-Butylmalonic acid | Acylase I | 192 ± 27 µM[1] | - | Metabolic Disorders |
| Bis-substituted malonic acid hydroxamate derivative | Matrix Metalloproteinase-8 (MMP-8) | 0.3 µM | - | Inflammation, Cancer |
Table 1: Quantitative Data on Enzyme Inhibition by this compound Derivatives
n-Butylmalonic acid has been identified as a slow-binding inhibitor of acylase I.[1] Acylase I is an enzyme involved in the hydrolysis of N-acylated amino acids. Its inhibition could have implications in various metabolic pathways.
Derivatives of malonic acid, including those with butyl substitutions, have shown potential as inhibitors of matrix metalloproteinases (MMPs). One study reported a bis-substituted malonic acid hydroxamate derivative with a potent inhibitory activity against MMP-8 (neutrophil collagenase), with a Ki of 0.3 µM. MMPs are a family of enzymes involved in the degradation of the extracellular matrix and are implicated in diseases such as cancer and arthritis.
Neurodegenerative Diseases
Recent studies have highlighted the potential of diethyl butylmalonate (DBM) in the context of Alzheimer's disease. In a 5×FAD mouse model of Alzheimer's, DBM was found to attenuate cognitive deficits and depression-like behaviors.[2] The proposed mechanism involves the reduction of neuroinflammation through the inhibition of microglial activation.[2] While the precise signaling pathways are still under investigation, this suggests a promising avenue for the development of this compound derivatives for neurodegenerative disorders.
Future Directions
The versatility of the this compound scaffold presents numerous opportunities for further research and development. Key areas for future exploration include:
-
Expansion of the Chemical Space: Synthesis and screening of a wider range of this compound derivatives to identify compounds with improved potency and selectivity for various therapeutic targets.
-
Mechanism of Action Studies: In-depth investigation of the signaling pathways modulated by bioactive this compound derivatives to better understand their therapeutic effects, particularly in cancer and neurodegenerative diseases.
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound structure to establish clear SARs, which will guide the design of more potent and specific drug candidates.
-
Pharmacokinetic and Toxicological Profiling: Comprehensive evaluation of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of promising derivatives to assess their drug-likeness and safety profiles.
Conclusion
This compound derivatives are a promising class of compounds with demonstrated biological activity and significant potential for the development of novel therapeutics. Their straightforward synthesis and the ability to modulate the activity of key enzymes make them attractive candidates for drug discovery programs targeting a range of diseases. Further research into their mechanisms of action and structure-activity relationships is warranted to fully exploit their therapeutic potential.
References
Butylmalonic Acid: A Versatile C4 Building Block in Modern Organic Synthesis and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Butylmalonic acid, and its corresponding diethyl ester, represent a cornerstone C4 building block in the landscape of organic synthesis. Its utility stems from the reactive methylene (B1212753) group flanked by two carboxyl functionalities, which can be readily functionalized through a variety of classical and contemporary synthetic methodologies. This unique structural motif allows for the facile introduction of a butyl group and subsequent elaborations, making it an invaluable precursor in the synthesis of a diverse array of complex molecules, most notably active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the core properties, key reactions, and applications of this compound in organic synthesis, with a particular focus on its role in drug discovery and development. Detailed experimental protocols for seminal reactions and data-rich tables are provided to facilitate practical application in the laboratory.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical properties of this compound and its diethyl ester is paramount for its effective utilization in synthesis.
Table 1: Physicochemical Properties of this compound and Diethyl Butylmalonate
| Property | This compound | Diethyl Butylmalonate |
| CAS Number | 534-59-8[1] | 133-08-4 |
| Molecular Formula | C₇H₁₂O₄[1] | C₁₁H₂₀O₄[2] |
| Molecular Weight | 160.17 g/mol [1] | 216.27 g/mol [2] |
| Appearance | White crystalline powder[1] | Colorless liquid |
| Melting Point | 102-105 °C[3] | Not applicable |
| Boiling Point | 333.1 °C at 760 mmHg[3] | 235-240 °C at 760 mmHg[4] |
| Solubility | Soluble in water (438 g/L at 25 °C)[1] | Slightly soluble in chloroform (B151607) and ethyl acetate |
| pKa | pK₁ ≈ 2.96 (at 5 °C)[1] | Not applicable |
Spectroscopic Data
The structural integrity of this compound and its derivatives is confirmed through various spectroscopic techniques.
Table 2: Key Spectroscopic Data for Diethyl Butylmalonate
| Technique | Key Peaks/Signals |
| ¹H NMR | Signals corresponding to the ethyl ester groups (triplet and quartet), the butyl chain (triplet, sextet, quintet), and the methine proton. |
| ¹³C NMR | Resonances for the carbonyl carbons of the ester groups, the carbons of the ethyl and butyl chains, and the methine carbon. |
| IR (Infrared) | Strong absorption bands characteristic of the C=O stretching of the ester groups (around 1730-1750 cm⁻¹) and C-O stretching vibrations. |
| Mass Spec (MS) | The mass spectrum shows a molecular ion peak corresponding to its molecular weight and characteristic fragmentation patterns. |
Core Reactions of this compound Derivatives in Organic Synthesis
The synthetic versatility of this compound is primarily exploited through its diethyl ester, diethyl butylmalonate, in several key transformations.
Malonic Ester Synthesis: Alkylation
The malonic ester synthesis is a powerful method for the preparation of substituted carboxylic acids.[5] The process begins with the alkylation of a malonic ester. In the context of this guide, we will focus on the synthesis of dialkylated malonic esters starting from diethyl butylmalonate.
Workflow for Dialkylation of Diethyl Malonate:
References
- 1. Phenylbutazone(50-33-9) 1H NMR spectrum [chemicalbook.com]
- 2. Diethyl butylmalonate | C11H20O4 | CID 67244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phenylbutazone | C19H20N2O2 | CID 4781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
The Discovery and Synthetic History of Butylmalonic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, history, and synthesis of butylmalonic acid, a significant building block in organic chemistry. The document details the evolution of its synthesis, presents its physicochemical properties in a structured format, and offers a detailed experimental protocol for its preparation via the classic malonic ester synthesis.
Discovery and Historical Context
The history of this compound is intrinsically linked to the discovery and development of malonic acid and the malonic ester synthesis. Malonic acid itself was first prepared in 1858 by the French chemist Victor Dessaignes through the oxidation of malic acid.[1][2][3] The true synthetic potential of malonic acid derivatives was unlocked with the development of the malonic ester synthesis. This powerful carbon-carbon bond-forming reaction allows for the alkylation of diethyl malonate and other malonic esters at the alpha-carbon, followed by hydrolysis and decarboxylation to yield a substituted acetic acid.[4]
While a definitive singular publication marking the "discovery" of this compound is not readily apparent in early chemical literature, its synthesis became an early and straightforward application of the malonic ester synthesis following the elucidation of this synthetic route. The reaction of the sodium salt of diethyl malonate with a butyl halide (such as butyl bromide) would have been a logical extension of the initial studies into the alkylation of malonic esters. This method provided a reliable pathway to a variety of mono- and di-substituted malonic acids, with the butyl derivative being a fundamental example. The synthesis is a classic illustration of the nucleophilic substitution of an alkyl halide by the enolate of diethyl malonate.[5][6]
Physicochemical Properties
The accurate characterization of this compound and its common synthetic intermediate, diethyl n-butylmalonate, is crucial for their application in research and development. The following tables summarize their key physicochemical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 534-59-8[7] |
| Molecular Formula | C₇H₁₂O₄[7] |
| Molecular Weight | 160.17 g/mol |
| Appearance | White crystalline solid/powder[7] |
| Melting Point | 105-107 °C |
| Boiling Point | 333.1 °C at 760 mmHg |
| Water Solubility | 438 g/L at 25 °C[7] |
| pKa | 2.96 (at 5 °C)[7] |
Table 2: Physicochemical Properties of Diethyl n-Butylmalonate
| Property | Value |
| CAS Number | 133-08-4 |
| Molecular Formula | C₁₁H₂₀O₄ |
| Molecular Weight | 216.27 g/mol |
| Appearance | Clear, colorless liquid |
| Density | 0.983 g/mL at 25 °C |
| Boiling Point | 235-240 °C |
| Refractive Index | n20/D 1.422 |
| Flash Point | 94 °C (closed cup) |
Synthetic Pathway and Mechanism
The synthesis of this compound is a multi-step process that begins with the alkylation of diethyl malonate, followed by hydrolysis of the ester groups, and finally, decarboxylation.
Caption: Overall reaction pathway for the synthesis of this compound.
Experimental Protocols
The following protocols are based on well-established procedures, particularly those published in Organic Syntheses, and provide a reliable method for the preparation of this compound.
Synthesis of Diethyl n-Butylmalonate
This procedure details the alkylation of diethyl malonate with n-butyl bromide.
Workflow Diagram:
References
Butylmalonic acid safety data sheet and handling precautions
An In-depth Technical Guide to Butylmalonic Acid: Safety Data Sheet and Handling Precautions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety information and handling procedures for this compound (CAS No. 534-59-8). Adherence to these guidelines is crucial for ensuring a safe laboratory environment.
Chemical Identification and Properties
A summary of the key identifiers and physicochemical properties of this compound is presented below. This data is essential for its correct identification and for predicting its behavior under various experimental conditions.
Table 1: Chemical Identification
| Identifier | Value |
|---|---|
| Chemical Name | This compound[1][2][3] |
| Synonyms | 2-Butylmalonic acid, n-Butylmalonic acid, 1,1-Pentanedicarboxylic acid[1][2] |
| CAS Number | 534-59-8[1][2][3] |
| EC Number | 208-602-7[3][4] |
| Molecular Formula | C₇H₁₂O₄[1][2][3] |
| Molecular Weight | 160.17 g/mol [2][3] |
Table 2: Physical and Chemical Properties
| Property | Value |
|---|---|
| Appearance | White crystalline powder/solid[1][3][5] |
| Melting Point | 105 - 107 °C[3] |
| Boiling Point | ~329 - 333 °C at 760 mmHg[3][5] |
| Water Solubility | 438 g/L (at 25 °C)[1] |
| pKa | 2.96 (at 5 °C)[1] |
| Density | 1.197 g/cm³[5] |
| Flash Point | 169.4 °C[5] |
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System (GHS). Understanding these hazards is the first step in risk mitigation.
Table 3: GHS Hazard Classification
| Category | Code | Description |
|---|---|---|
| Signal Word | - | Warning[2][4][6] |
| Hazard Pictogram | GHS07 | ! (Exclamation Mark)[2][4] |
| Hazard Statements | H315 | Causes skin irritation[1][2][4][6] |
| H319 | Causes serious eye irritation[1][2][4][6] | |
| H335 | May cause respiratory irritation[1][2][6] |
| PBT/vPvB Assessment | - | Not considered to be either persistent, bioaccumulative and toxic (PBT), or very persistent and very bioaccumulative (vPvB)[4] |
Toxicological Information
While comprehensive toxicological data is limited, the primary hazards are related to irritation.
Table 4: Summary of Toxicological Effects
| Endpoint | Result |
|---|---|
| Acute Toxicity | No data available[3] |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation[1][2][4] |
| Serious Eye Damage/Irritation | Category 2: Causes serious eye irritation[1][2][4] |
| Respiratory or Skin Sensitization | No data available[3] |
| Germ Cell Mutagenicity | No data available[3] |
| Carcinogenicity | Not identified as a probable, possible or confirmed human carcinogen by IARC[3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3: May cause respiratory irritation[1][2][3] |
Safe Handling and Storage Protocols
Proper handling and storage are critical to minimize exposure and maintain the chemical's integrity. The following workflow outlines the essential steps for safe handling in a laboratory setting.
Caption: General workflow for safely handling this compound.
Storage Conditions:
-
Store in a cool, dry, and well-ventilated place.[1]
-
Keep the container tightly closed to prevent moisture absorption.[1][7]
-
Incompatible Materials: Strong oxidizing agents and strong acids.[7][9]
Exposure Controls and Personal Protection
Engineering controls and Personal Protective Equipment (PPE) are the primary defenses against exposure.
Table 5: Exposure Controls and Personal Protective Equipment (PPE)
| Control Type | Specification |
|---|---|
| Engineering Controls | Use in a well-ventilated area, preferably with local exhaust ventilation (fume hood).[4][9] Eyewash stations and safety showers must be readily accessible.[7][9] |
| Eye/Face Protection | Wear chemical safety goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[4][9] |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile) and a lab coat or other protective clothing to prevent skin contact.[4][9] |
| Respiratory Protection | If dust is generated, use a NIOSH/MSHA or EN 149 approved respirator, such as a type N95 dust mask.[9] |
| General Hygiene | Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in the work area.[9] Contaminated clothing should be removed and washed before reuse.[1][4] |
Emergency Procedures
In the event of an accidental release or exposure, a swift and correct response is vital.
Accidental Release Measures (Spills)
The appropriate response to a spill depends on its scale. The following protocol provides a decision-making framework.
Caption: Emergency response protocol for a this compound spill.
Key Spill Response Steps:
-
Personal Precautions: Wear suitable protective equipment.[4]
-
Environmental Precautions: Prevent the product from entering drains.[4][6]
-
Containment: Pick up and arrange disposal without creating dust. Sweep up and shovel into a suitable, closed container.[4][6]
First Aid Measures
Immediate first aid can significantly reduce the severity of injury from exposure.
Caption: First aid measures for different routes of exposure.
In all cases of exposure, show the Safety Data Sheet to the attending medical professional.[3][6]
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[4][6]
-
Special Hazards: Combustion may produce carbon oxides (CO, CO₂).[6]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4][6]
Disposal Considerations
Disposal of this compound and its containers must be done in accordance with local, regional, and national hazardous waste regulations.[4][9] Do not allow the product to be released into the environment or enter drains.[3][9] Chemical waste generators are responsible for determining the correct waste classification and disposal methods.[9]
References
- 1. Page loading... [guidechem.com]
- 2. This compound | C7H12O4 | CID 10801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 534-59-8 Name: this compound [xixisys.com]
- 9. media.laballey.com [media.laballey.com]
Spectral Analysis of Butylmalonic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectral data for butylmalonic acid, a key intermediate in pharmaceutical and chemical synthesis. The document outlines the expected ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, crucial for the structural elucidation and quality control of this compound. Detailed experimental protocols for acquiring this data are also provided, alongside a logical workflow for spectral analysis.
Introduction
This compound (2-butylpropanedioic acid) is a dicarboxylic acid with the molecular formula C₇H₁₂O₄. Its structure consists of a butyl group attached to a malonic acid backbone. Accurate characterization of this compound is essential for its application in drug development and organic synthesis, where purity and structural integrity are paramount. Spectroscopic techniques provide a powerful toolkit for this characterization, offering detailed insights into the molecular structure and functional groups present. This guide summarizes the key spectral features of this compound.
Spectral Data Summary
The following tables summarize the expected quantitative data from the analysis of this compound. It is important to note that while some experimental data is publicly available, a complete, high-resolution dataset is not. Therefore, some of the presented data is based on typical values for the functional groups present in the molecule.[1][2]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.
| Proton Assignment | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration |
| -COOH | 10.0 - 13.0 | Singlet (broad) | 2H |
| -CH(COOH)₂ | 3.5 - 3.7 | Triplet | 1H |
| -CH₂-CH(COOH)₂ | 1.8 - 2.0 | Multiplet | 2H |
| -CH₂-CH₂-CH(COOH)₂ | 1.2 - 1.4 | Multiplet | 2H |
| -CH₃ | 0.8 - 1.0 | Triplet | 3H |
Note: The chemical shift of the carboxylic acid protons can be highly variable and depends on the solvent and concentration.[3]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.
| Carbon Assignment | Chemical Shift (δ) ppm (Predicted) |
| -COOH | 170 - 185 |
| -CH(COOH)₂ | 50 - 60 |
| -CH₂-CH(COOH)₂ | 30 - 40 |
| -CH₂-CH₂-CH(COOH)₂ | 20 - 30 |
| -CH₃ | 10 - 15 |
Note: Carboxylic acid carbons typically appear in the downfield region of the spectrum.[4][5][6]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.
| Vibrational Mode | Frequency (cm⁻¹) (Typical) | Intensity |
| O-H stretch (carboxylic acid dimer) | 2500 - 3300 | Strong, Broad |
| C-H stretch (alkane) | 2850 - 3000 | Medium-Strong |
| C=O stretch (carboxylic acid dimer) | 1700 - 1725 | Strong |
| C-O stretch | 1210 - 1320 | Medium |
| O-H bend | 910 - 950 | Medium |
Note: The broadness of the O-H stretch is a characteristic feature of hydrogen-bonded carboxylic acids.[7][8][9][10][11]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The data presented below is based on the electron ionization (EI) mass spectrum available from the NIST WebBook.[7][12]
| m/z | Relative Intensity (Approx.) | Proposed Fragment |
| 160 | Low | [M]⁺ (Molecular Ion) |
| 115 | Moderate | [M - COOH]⁺ |
| 104 | High | [M - C₄H₈]⁺ (McLafferty rearrangement) |
| 87 | Moderate | [M - C₄H₉O]⁺ |
| 73 | High | [C₄H₉O]⁺ |
| 57 | High | [C₄H₉]⁺ |
Note: The fragmentation of dicarboxylic acids can be complex, and the proposed fragments are based on common fragmentation pathways.[13][14][15][16]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
NMR tubes
-
NMR spectrometer (e.g., 300 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. Vortex the mixture to ensure complete dissolution.
-
Transfer to NMR Tube: Transfer the solution to a clean, dry NMR tube using a Pasteur pipette.
-
Instrument Setup: Insert the NMR tube into the spectrometer's probe.
-
Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: pulse angle of 30-45 degrees, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) signals by applying a Fourier transform, phase correction, and baseline correction.
-
Data Analysis: Calibrate the chemical shift scale using the residual solvent peak as an internal standard. Integrate the peaks in the ¹H NMR spectrum and identify the chemical shifts in both spectra.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To obtain an infrared spectrum of solid this compound.
Materials:
-
This compound sample
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press
-
Potassium bromide (KBr), spectroscopy grade (for pellet method)
-
Agate mortar and pestle (for pellet method)
-
Hydraulic press (for pellet method)
Procedure (ATR Method):
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal, ensuring good contact.
-
Apply Pressure: Use the pressure clamp to press the sample firmly against the crystal.
-
Spectrum Acquisition: Acquire the FTIR spectrum over the desired range (e.g., 4000-400 cm⁻¹). A sufficient number of scans (e.g., 16-32) should be co-added to obtain a high-quality spectrum.
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement.
Mass Spectrometry (MS)
Objective: To obtain the electron ionization (EI) mass spectrum of this compound.
Materials:
-
This compound sample
-
Mass spectrometer with an EI source (often coupled with a Gas Chromatograph, GC-MS)
-
Volatile solvent (if using GC-MS for sample introduction)
Procedure (Direct Inlet or GC-MS):
-
Sample Introduction:
-
Direct Inlet: A small amount of the solid sample is placed in a capillary tube and introduced directly into the ion source, where it is heated to vaporization.
-
GC-MS: A dilute solution of the sample in a volatile solvent is injected into the gas chromatograph. The compound is separated on the GC column and then introduced into the mass spectrometer's ion source.
-
-
Ionization: In the ion source, the vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Acquisition: The mass spectrum is generated by plotting the relative abundance of the ions as a function of their m/z ratio.
Workflow for Structural Elucidation
The following diagram illustrates the logical workflow for using the different spectral data to confirm the structure of this compound.
Caption: Workflow for the structural elucidation of this compound using multimodal spectral data.
Conclusion
The combination of NMR, IR, and Mass Spectrometry provides a comprehensive characterization of this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework, IR spectroscopy identifies the key carboxylic acid functional groups, and mass spectrometry verifies the molecular weight and provides insights into the molecule's fragmentation. This technical guide serves as a valuable resource for researchers and scientists, enabling them to effectively utilize these spectroscopic techniques for the analysis and quality control of this compound in their research and development endeavors.
References
- 1. This compound | C7H12O4 | CID 10801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]
- 9. echemi.com [echemi.com]
- 10. Infrared Spectrometry [www2.chemistry.msu.edu]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS [jstage.jst.go.jp]
- 13. Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Solubility of Butylmalonic Acid in Various Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of butylmalonic acid in a range of common solvents. Understanding the solubility of this compound is critical for its application in pharmaceutical synthesis, drug formulation, and various chemical processes. This document collates available quantitative and qualitative data, outlines a detailed experimental protocol for solubility determination, and presents a visual workflow to guide researchers in their laboratory practices.
Solubility Profile of this compound
The solubility of a compound is a fundamental physicochemical property that dictates its behavior in different solvent systems. This compound, a dicarboxylic acid with the chemical formula C₇H₁₂O₄, exhibits varied solubility depending on the polarity of the solvent and the temperature.
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound. It is important to note that while data in aqueous solutions is available, specific quantitative solubility data in many common organic solvents is not readily found in the public domain.
| Solvent | Chemical Formula | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Reference |
| Water | H₂O | 0 | 11.6 | 0.724 | [1] |
| Water | H₂O | 25 | 43.8 | 2.73 | [2] |
| Water | H₂O | 50 | 79.3 | 4.95 | [1] |
Qualitative Solubility Information
In addition to the quantitative data, qualitative descriptions of this compound's solubility are available:
The principle of "like dissolves like" suggests that this compound, with its polar carboxylic acid groups and nonpolar butyl group, will exhibit a degree of solubility in both polar and some non-polar organic solvents. The presence of the two carboxylic acid groups allows for strong hydrogen bonding with protic solvents like alcohols. The butyl chain contributes to its solubility in less polar solvents like ethers. As the length of the alkyl chain in substituted malonic acids increases, their solubility in water is expected to decrease, while their solubility in non-polar organic solvents generally increases.
Experimental Protocol for Determining Solubility
For instances where specific solubility data is unavailable or needs to be verified under specific experimental conditions, the following detailed protocol for the gravimetric method can be employed. This method is a reliable and straightforward technique for determining the solubility of a solid compound in a liquid solvent.
Materials and Equipment
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Analytical balance (accurate to ±0.0001 g)
-
Thermostatically controlled water bath or shaker
-
Vials with tight-sealing caps
-
Calibrated pipettes and syringes
-
Syringe filters (chemically compatible with the solvent)
-
Pre-weighed evaporation dishes or vials
-
Drying oven
-
Desiccator
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the chosen solvent. The presence of undissolved solid is crucial to ensure that the solution is saturated.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled water bath or shaker set to the desired temperature.
-
Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can range from several hours to a couple of days, depending on the solvent and temperature. It is advisable to periodically check for the continued presence of undissolved solid.
-
-
Sample Collection and Filtration:
-
Once equilibrium is established, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled pipette or syringe to match the equilibrium temperature, to avoid premature precipitation or dissolution.
-
Attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry evaporation dish or vial. This step is critical to remove any undissolved microcrystals.
-
-
Solvent Evaporation and Mass Determination:
-
Record the exact volume of the filtered saturated solution.
-
Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent completely without decomposing the this compound. A temperature below its melting point (104-107°C) is recommended. A vacuum oven can be used to facilitate evaporation at a lower temperature.
-
Once the solvent is fully evaporated, transfer the dish to a desiccator to cool to room temperature.
-
Weigh the evaporation dish containing the dried this compound on an analytical balance.
-
Repeat the drying and weighing process until a constant mass is achieved.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporation dish from the final constant mass.
-
The solubility can then be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
Solubility ( g/100 mL) = (Mass of dried solute (g) / Volume of solution taken (mL)) * 100
Molar Solubility (mol/L) = (Mass of dried solute (g) / Molar mass of this compound ( g/mol )) / (Volume of solution taken (L))
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the gravimetric method for determining the solubility of this compound.
This in-depth guide provides researchers and professionals with the necessary information to understand and determine the solubility of this compound. The provided data and experimental protocol serve as a valuable resource for facilitating research and development activities involving this important chemical compound.
References
Thermochemical Profile of Butylmalonic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available thermochemical data for butylmalonic acid (CAS 534-59-8). The information is compiled from peer-reviewed sources and established chemical databases, offering a core reference for its use in research and development.
Core Thermochemical and Physical Data
The fundamental thermochemical and physical properties of this compound have been compiled and are presented below. These values are essential for understanding the energetic characteristics and physical behavior of the compound.
| Property | Value | Units | Reference(s) |
| Thermochemical Data | |||
| Enthalpy of Combustion (solid) | -3475.7 | kJ/mol | [1] |
| Enthalpy of Formation (solid) | -993.83 | kJ/mol | [1] |
| Enthalpy of Sublimation | 124.6 ± 2.3 | kJ/mol | [1] |
| Physical Properties | |||
| Molecular Formula | C₇H₁₂O₄ | - | [1][2] |
| Molecular Weight | 160.17 | g/mol | [1][2][3] |
| Melting Point | 102 - 107 | °C | [3][4][5] |
| Boiling Point | 333.1 | °C at 760 mmHg | [4] |
| Density | 1.197 | g/cm³ | [4] |
| Flash Point | 169.4 | °C | [4] |
Experimental Protocols
The thermochemical data presented in this guide are derived from specific experimental methodologies. Understanding these protocols is crucial for interpreting the data and for designing further experimental work.
Combustion Calorimetry (for Enthalpy of Combustion)
The standard enthalpy of combustion for this compound was determined using combustion calorimetry (Ccb).[1] This classical technique is a cornerstone of thermochemistry for determining the heat of combustion of organic compounds.[6][7]
General Methodology:
-
A precisely weighed sample of the substance (this compound) is placed in a crucible within a high-pressure vessel known as a "bomb."
-
The bomb is filled with pure oxygen under high pressure (typically around 30 atm).
-
The bomb is submerged in a known quantity of water in a thermally insulated container (the calorimeter).
-
The sample is ignited electrically. The complete combustion of the organic compound releases heat, which is transferred to the bomb and the surrounding water, causing a temperature rise.
-
This temperature change is meticulously measured.
-
The heat capacity of the calorimeter system is determined by burning a standard substance with a precisely known heat of combustion, such as benzoic acid.[7]
-
By using the measured temperature change and the calorimeter's heat capacity, the heat of combustion of the sample can be calculated. Corrections are applied for factors like the ignition energy and the formation of nitric acid from residual nitrogen in the bomb.
Transpiration Method (for Enthalpy of Sublimation)
The enthalpy of sublimation was determined using a method noted as "ME" in the source data, which is consistent with the transpiration method, a common technique for measuring vapor pressures of low-volatility compounds.[1][8][9] The enthalpy of sublimation is then derived from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.[9]
General Methodology:
-
A stream of an inert carrier gas (e.g., nitrogen) is passed at a known, slow, and constant flow rate over the solid sample of this compound, which is maintained at a constant temperature.
-
The carrier gas becomes saturated with the vapor of the substance.
-
The amount of substance transported by the gas is determined. This can be done by condensing the vapor at a lower temperature and measuring its mass, or by other analytical techniques.
-
From the volume of the carrier gas and the mass of the transported substance, the partial pressure (vapor pressure) of the substance at that temperature can be calculated using the ideal gas law.
-
The experiment is repeated at several different temperatures.
-
The enthalpy of sublimation (ΔsubH°) is then calculated from the slope of a plot of the natural logarithm of the vapor pressure (ln P) versus the reciprocal of the absolute temperature (1/T), based on the integrated form of the Clausius-Clapeyron equation.
Logical Relationships in Synthesis
This compound is a valuable building block in organic synthesis.[10] Its dicarboxylic acid structure allows it to serve as a precursor for various functional derivatives, notably through reactions at the carboxylic acid groups. The following diagram illustrates this fundamental role.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound 99 534-59-8 [sigmaaldrich.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. This compound | 534-59-8 [amp.chemicalbook.com]
- 6. Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.aip.org [pubs.aip.org]
- 10. Page loading... [wap.guidechem.com]
Methodological & Application
Application Notes and Protocols: Malonic Ester Synthesis of Butylmalonic Acid
Introduction
The malonic ester synthesis is a versatile and classical method in organic chemistry for the preparation of mono- and di-substituted carboxylic acids.[1] This methodology utilizes diethyl malonate, or a similar malonic ester, as a synthetic equivalent to an acetic acid enolate.[1] The process involves the alkylation of the enolate derived from diethyl malonate, followed by hydrolysis of the ester groups and subsequent decarboxylation to yield the desired carboxylic acid.[2] This document provides detailed application notes and experimental protocols for the synthesis of butylmalonic acid, a valuable building block in the production of various fine chemicals and pharmaceutical agents. The synthesis proceeds in two primary stages: the alkylation of diethyl malonate with an appropriate butyl halide to form diethyl butylmalonate, and the subsequent hydrolysis and decarboxylation of this intermediate to yield the final product.[3][4]
Reaction Principle
The synthesis of this compound via the malonic ester pathway involves two distinct chemical transformations:
-
Enolate Formation and Alkylation: Diethyl malonate is deprotonated at the α-carbon using a strong base, typically sodium ethoxide, to form a resonance-stabilized enolate.[3] Sodium ethoxide is the preferred base as it prevents transesterification side reactions.[3] This nucleophilic enolate then undergoes an SN2 reaction with an alkyl halide, in this case, n-butyl bromide, to form a new carbon-carbon bond, yielding diethyl n-butylmalonate.[3]
-
Saponification and Decarboxylation: The resulting diethyl n-butylmalonate is subjected to hydrolysis, usually under acidic conditions with heating.[2][4] This step, known as saponification when performed with a base, converts the two ester groups into carboxylic acid functionalities, forming an unstable β-dicarboxylic acid (this compound).[5] Upon further heating, this intermediate readily loses a molecule of carbon dioxide to afford the final product, this compound.[4][5]
Quantitative Data Summary
The following table summarizes the quantitative data for the key steps in the synthesis of this compound.
| Step | Starting Material | Key Reagents & Solvents | Reaction Conditions | Product | Yield (%) | Reference(s) |
| 1. Alkylation | Diethyl malonate (5.15 mol) | Sodium (5.0 g atoms), Absolute Ethanol (B145695) (2.5 L), n-Butyl bromide (5.0 mol) | Cool to 50°C, then reflux for ~2 hours | Diethyl n-butylmalonate | 80 - 90 | [6] |
| 2. Hydrolysis & Decarboxylation | Diethyl n-butylmalonate | Excess strong acid (e.g., 6M HCl) or KOH followed by H₂SO₄ | Reflux | This compound | 62 - 65 (estimated based on a similar substrate) | [4][5] |
Experimental Workflow
Caption: Workflow for the malonic ester synthesis of this compound.
Detailed Experimental Protocols
Protocol 1: Synthesis of Diethyl n-Butylmalonate
This protocol is adapted from established and verified procedures for the alkylation of diethyl malonate.[6][7]
Materials and Equipment:
-
Reactants: Sodium metal (115 g, 5.0 g atoms), Absolute ethanol (2.5 L), Diethyl malonate (825 g, 5.15 moles), n-Butyl bromide (685 g, 5.0 moles).[6]
-
Solvents & Reagents: Water.
-
Equipment: 5-L round-bottom flask, mechanical stirrer, reflux condenser, separatory funnel, heating mantle (or steam bath), distillation apparatus.[6]
Procedure:
-
Preparation of Sodium Ethoxide: In a 5-L round-bottom flask equipped with a mechanical stirrer and reflux condenser, place 2.5 L of absolute ethanol. Gradually add 115 g of clean, finely cut sodium through the condenser. The reaction is exothermic; cool the flask with a water bath if the reaction becomes too vigorous.[6][7]
-
Once all the sodium has reacted, cool the resulting sodium ethoxide solution to approximately 50°C.[6]
-
Alkylation: Slowly add 825 g of diethyl malonate via a separatory funnel while stirring.[6]
-
To the clear solution, gradually add 685 g of n-butyl bromide. The reaction generates considerable heat and may require cooling to control the rate. The addition should take approximately two hours.[6]
-
After the addition is complete, heat the mixture to reflux for about two hours, or until the solution is neutral to moist litmus (B1172312) paper.[6]
-
Work-up and Purification: Rearrange the apparatus for distillation and remove as much ethanol as possible, which typically takes about six hours.[6]
-
To the cooled residue, add approximately 2 L of water and shake thoroughly.[6]
-
Transfer the mixture to a large separatory funnel and separate the upper organic layer, which is the crude diethyl n-butylmalonate.[6]
-
Purify the crude product by distillation under reduced pressure. The fraction boiling at 130–135°C/20 mmHg is collected.[7] The expected yield is 860–970 g (80–90%).[6]
Protocol 2: Preparation of this compound (Hydrolysis and Decarboxylation)
This protocol describes the conversion of the intermediate ester into the final carboxylic acid product.[4]
Materials and Equipment:
-
Reactants: Diethyl n-butylmalonate (from Protocol 1).
-
Solvents & Reagents: 6M Hydrochloric acid (excess).
-
Equipment: Round-bottom flask, reflux condenser, heating mantle, separatory funnel, ether (for extraction), anhydrous magnesium or sodium sulfate (B86663).
Procedure:
-
Hydrolysis: Place the diethyl n-butylmalonate into a round-bottom flask of appropriate size. Add an excess of 6M hydrochloric acid (approximately 3-4 molar equivalents relative to the ester).
-
Attach a reflux condenser and heat the mixture to a steady reflux using a heating mantle. Continue heating until the organic layer is fully dissolved or the reaction is complete (this can be monitored by TLC). This process hydrolyzes the ester and decarboxylates the resulting malonic acid derivative.[4]
-
Work-up and Purification: Cool the reaction mixture to room temperature.
-
Transfer the solution to a separatory funnel and extract the this compound with several portions of diethyl ether.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude this compound.
-
The final product can be further purified by recrystallization if necessary.
Safety Precautions
-
Sodium metal reacts violently with water and is flammable. It should be handled with care under an inert atmosphere or in a non-protic solvent and away from any source of water.
-
Absolute ethanol and diethyl ether are highly flammable. All heating should be conducted using heating mantles or steam baths, with no open flames present.
-
n-Butyl bromide is a lachrymator and alkylating agent. Concentrated hydrochloric acid is highly corrosive. Both should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
All chemical waste must be disposed of in accordance with local regulations. A thorough risk assessment should be performed before commencing any experimental work.[6]
References
Application Notes and Protocols: Purification of Butylmalonic Acid by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of butylmalonic acid via recrystallization. This compound is a valuable building block in organic synthesis, particularly in the preparation of pharmaceutical compounds and other fine chemicals. Achieving high purity is critical for downstream applications. This protocol outlines a general and effective method for purifying crude this compound, leveraging its solubility properties. While specific quantitative solubility data for this compound in various organic solvents is limited in publicly available literature, this protocol is based on established methods for the recrystallization of substituted malonic acids and the known high solubility of this compound in water at room temperature.[1]
Physicochemical Properties of this compound
A comprehensive understanding of the physical and chemical properties of this compound is essential for its proper handling and purification.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂O₄ | [2] |
| Molecular Weight | 160.17 g/mol | [2] |
| Appearance | White crystalline powder/solid | [1] |
| Melting Point | 105-107 °C | [3] |
| Water Solubility | 438 g/L at 25 °C | [1][4] |
| CAS Number | 534-59-8 | [2] |
Solubility Profile
The selection of an appropriate solvent system is the most critical step in developing a successful recrystallization protocol. The ideal solvent should dissolve the compound sparingly or not at all at room temperature but show high solubility at an elevated temperature. Based on the high solubility of this compound in water at room temperature, water alone is not an ideal recrystallization solvent.[1] A mixed solvent system, such as methanol/water or ethanol/water, is often effective for purifying substituted malonic acids.[5]
| Solvent | Temperature | Solubility | Notes |
| Water | 25 °C | 438 g/L | Highly soluble, suggesting it is a good solvent for dissolving the crude product but may not be ideal for achieving high recovery upon cooling unless used in a mixed solvent system.[1][4] |
| Methanol/Water | - | Qualitative: Soluble | A common and effective solvent system for the recrystallization of substituted malonic acids.[5] The ratio can be optimized to achieve desired solubility characteristics. |
| Ethanol/Water | - | Qualitative: Soluble | Another viable mixed solvent system for dicarboxylic acids. |
| Diethyl Ether | - | - | Often used as a wash solvent for the isolated crystals to remove non-polar impurities.[6] |
| Ethyl Acetate | - | - | Can be used for extraction of the product from aqueous solutions following acidification.[7] |
Experimental Protocol: Recrystallization of this compound
This protocol is a generalized procedure based on methods for purifying substituted malonic acids and may require optimization for specific sample impurities and scales.[5][7][8]
3.1. Materials and Equipment
-
Crude this compound
-
Methanol
-
Deionized water
-
Hydrochloric acid (HCl, concentrated)
-
Sodium bicarbonate (NaHCO₃, saturated aqueous solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Büchner funnel and flask
-
Vacuum source
-
Filter paper
-
pH paper or pH meter
-
Rotary evaporator
3.2. Experimental Workflow Diagram
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | C7H12O4 | CID 10801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 丁基丙二酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | 534-59-8 [amp.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Note and Protocol for the Quantification of Butylmalonic Acid by HPLC
This document provides a detailed methodology for the quantification of butylmalonic acid in research and drug development settings using High-Performance Liquid Chromatography (HPLC). The protocol is intended for researchers, scientists, and drug development professionals.
Introduction
This compound, a dicarboxylic acid, is a key intermediate in various synthetic processes and may be relevant in biochemical pathway analysis. Accurate and precise quantification is crucial for quality control, metabolic studies, and pharmaceutical development. High-Performance Liquid Chromatography (HPLC) offers a robust and reliable technique for the separation and quantification of polar compounds like this compound.[1] This application note details a reverse-phase HPLC (RP-HPLC) method with UV detection, a widely accessible and economical approach. For applications requiring higher sensitivity and specificity, particularly in complex biological matrices, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is a preferred alternative.[1]
Principle of the Method
This method utilizes a C18 stationary phase to separate this compound from other components in the sample matrix. The separation is achieved through a combination of hydrophobic and polar interactions between the analyte, the stationary phase, and the mobile phase. An acidic mobile phase is employed to suppress the ionization of the carboxylic acid groups, leading to better retention and peak shape on the non-polar C18 column. Quantification is performed by comparing the peak area of the analyte in the sample to that of a known concentration of a this compound standard.
Materials and Reagents
-
This compound: Analytical standard of known purity (≥98%)
-
Acetonitrile (B52724) (ACN): HPLC grade
-
Water: HPLC grade or ultrapure water
-
Phosphoric Acid (H₃PO₄): Analytical grade
-
Methanol (B129727) (MeOH): HPLC grade (for sample preparation)
-
Sample Filters: 0.45 µm PTFE or PVDF syringe filters
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method.
| Parameter | Recommended Condition |
| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, UV-Vis Detector |
| Column | C18 Reverse-Phase Column (e.g., 5 µm particle size, 4.6 x 250 mm)[1] |
| Mobile Phase | Acetonitrile: 0.1% Phosphoric Acid in Water (v/v). The exact ratio should be optimized, starting with a 30:70 (ACN:Aqueous) mixture. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Run Time | Approximately 10 minutes (adjust as needed based on retention time) |
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Sample Preparation
The appropriate sample preparation technique will depend on the sample matrix.
-
For Aqueous Samples (e.g., wastewater):
-
Filter the sample through a 0.45 µm syringe filter prior to injection.[2]
-
If the expected concentration is high, dilute the sample with the mobile phase to fall within the calibration range.
-
-
For Biological Samples (e.g., plasma, serum): Protein precipitation is a common method to remove proteins that can interfere with the analysis.[2][3]
-
To 100 µL of the sample, add 300 µL of cold acetonitrile or methanol.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter before injection.
-
Calibration Curve Construction
-
Inject 10 µL of each working standard solution into the HPLC system.
-
Record the peak area for each concentration.
-
Plot a graph of peak area versus concentration.
-
Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the coefficient of determination (R²). The R² value should be ≥ 0.99 for good linearity.
Sample Analysis
-
Inject 10 µL of the prepared sample into the HPLC system.
-
Record the chromatogram and identify the peak corresponding to this compound based on the retention time obtained from the standard injections.
-
Calculate the concentration of this compound in the sample using the equation from the calibration curve.
Method Validation Parameters (Hypothetical Data)
The validation of an HPLC method is crucial to ensure its suitability for the intended purpose.[1] Below are typical validation parameters with hypothetical data for the quantification of this compound.
| Parameter | Result |
| Linearity (R²) | ≥ 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| Specificity | No interfering peaks at the retention time of this compound |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound using HPLC.
References
Application Notes and Protocols for the Derivatization of Butylmalonic Acid for GC Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butylmalonic acid, a dicarboxylic acid, is a molecule of interest in various fields, including metabolic research and as a building block in the synthesis of pharmaceuticals. Due to its polar nature and low volatility, direct analysis by gas chromatography (GC) is challenging, often leading to poor chromatographic peak shape and low sensitivity. Derivatization is a crucial step to convert this compound into a more volatile and thermally stable compound suitable for GC analysis. This document provides detailed application notes and protocols for two common and effective derivatization methods: silylation and esterification.
Derivatization Methods
Two primary derivatization techniques are widely employed for the GC analysis of carboxylic acids like this compound:
-
Silylation: This method involves the replacement of the acidic protons of the two carboxylic acid groups with trimethylsilyl (B98337) (TMS) groups. A common and effective silylating reagent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS). The resulting TMS esters are significantly more volatile and less polar, leading to improved chromatographic performance. Silylation is known for producing clean reactions with volatile by-products.[1]
-
Esterification (Alkylation): This technique converts the carboxylic acid groups into their corresponding methyl esters, which are much more volatile.[2][3] A frequently used reagent for this purpose is a solution of boron trifluoride in methanol (B129727) (BF3-Methanol), which acts as a catalyst.[2][3] This method is particularly effective for fatty acids and other carboxylic acids.[2][3]
Quantitative Data Summary
The following tables summarize representative quantitative performance data for the GC-MS analysis of dicarboxylic acids following derivatization. While specific data for this compound is limited, these values, based on the analysis of similar compounds like methylmalonic acid and other low-molecular-weight dicarboxylic acids, provide a general expectation of the performance of these methods.[4][5][6]
Table 1: Performance Characteristics of Silylation (BSTFA) for Dicarboxylic Acid Analysis
| Parameter | Typical Value | Notes |
| Linearity (R²) | > 0.99 | Excellent linearity is typically achieved over a wide concentration range.[5][6] |
| Limit of Detection (LOD) | ≤ 2 ng/m³ | For atmospheric aerosol samples, demonstrating high sensitivity.[4][7] |
| Reproducibility (RSD%) | ≤ 10% | Good precision and reproducibility are characteristic of this method.[4][7] |
| Reaction Time | 30 - 90 minutes | Optimization of reaction time and temperature is recommended for best results.[7] |
| Reaction Temperature | 60 - 80 °C | Common temperature range for efficient derivatization.[2][5][6] |
Table 2: Performance Characteristics of Esterification (BF3-Methanol) for Dicarboxylic Acid Analysis
| Parameter | Typical Value | Notes |
| Linearity (R²) | > 0.99 | Consistently high linearity is observed. |
| Limit of Detection (LOD) | ≤ 4 ng/m³ | Sensitive method, though silylation may offer slightly lower detection limits.[4] |
| Reproducibility (RSD%) | ≤ 15% | Reliable and reproducible results are achievable.[4] |
| Reaction Time | 10 - 90 minutes | Reaction time can be optimized; shorter times are possible at higher temperatures.[8] |
| Reaction Temperature | 60 - 100 °C | A range of temperatures can be used depending on the specific acid and desired reaction speed.[2][8] |
Experimental Protocols
Sample Preparation (General)
Prior to derivatization, it is often necessary to extract this compound from the sample matrix and ensure the extract is anhydrous, as both silylation and esterification reagents are sensitive to moisture.[2] A general solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol can be employed, followed by evaporation of the solvent to dryness under a stream of nitrogen.
Caption: General workflow for sample preparation.
Protocol 1: Silylation using BSTFA
This protocol describes the derivatization of this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Materials:
-
Dried this compound extract
-
BSTFA (+ 1% TMCS, optional catalyst)
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or dimethylformamide)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
Procedure:
-
To the dried extract in a reaction vial, add 50-100 µL of an anhydrous solvent to redissolve the sample.
-
Add 50-100 µL of BSTFA (with 1% TMCS if needed). The molar ratio of BSTFA to active hydrogens should be at least 2:1.
-
Tightly cap the vial and vortex for 30 seconds to ensure thorough mixing.
-
Heat the vial at 60-80°C for 30-60 minutes. Optimal time and temperature may need to be determined empirically.[2][5][6]
-
After heating, allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC-MS system.
Caption: Silylation experimental workflow.
Protocol 2: Esterification using BF3-Methanol
This protocol details the derivatization of this compound via esterification to its dimethyl ester using boron trifluoride-methanol.
Materials:
-
Dried this compound extract
-
BF3-Methanol solution (10-14% w/w)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Reaction vials (5 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
Procedure:
-
To the dried extract in a reaction vial, add 1-2 mL of the BF3-Methanol solution.[3]
-
Tightly cap the vial and heat at 60-100°C for 10-15 minutes.[3]
-
After heating, cool the vial to room temperature.
-
Add 1 mL of water and 1 mL of hexane to the vial.[3]
-
Vortex vigorously for 1 minute to extract the butylmalonate dimethyl esters into the hexane layer.
-
Allow the layers to separate and carefully transfer the upper hexane layer to a clean vial.
-
To remove residual water, pass the hexane extract through a small amount of anhydrous sodium sulfate.
-
The sample is now ready for GC-MS analysis.
Caption: Esterification experimental workflow.
Conclusion
Both silylation with BSTFA and esterification with BF3-Methanol are effective methods for the derivatization of this compound for GC analysis. The choice between the two methods may depend on the specific requirements of the analysis, including the sample matrix, desired sensitivity, and available instrumentation. Silylation is often faster and involves fewer sample handling steps, while esterification can be a very robust and cost-effective method. For both techniques, careful optimization of reaction conditions is recommended to ensure complete derivatization and achieve the best analytical results.
References
- 1. gcms.cz [gcms.cz]
- 2. Derivatization techniques for free fatty acids by GC [restek.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rbmb.net [rbmb.net]
- 6. Development and Validation of a GC-FID Method for Diagnosis of Methylmalonic Acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Barbiturates Using Butylmalonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barbiturates are a class of sedative-hypnotic drugs derived from barbituric acid.[1] Their therapeutic effects are contingent on the nature of the substituents at the fifth carbon position of the pyrimidine (B1678525) ring.[2] The synthesis of these compounds is a fundamental process in medicinal chemistry, typically accomplished through the condensation of a disubstituted malonic ester with urea (B33335).[3][4] Butylmalonic acid is a key intermediate in the synthesis of various drugs.[] This document provides detailed protocols for the synthesis of barbiturates using a butyl-substituted malonic ester, summarizes key quantitative data, and illustrates the synthetic workflow.
The general synthesis of barbiturates from malonic esters is a two-stage process.[4] The first stage involves the alkylation of a malonic ester to introduce the desired substituents at the alpha-carbon. The second stage is the condensation and cyclization reaction between the disubstituted malonic ester and urea, which is facilitated by a strong base like sodium ethoxide, to form the barbiturate (B1230296) ring.[3][4]
Data Presentation
The following table summarizes the key reactants and typical yield for a representative barbiturate synthesis.
| Product | Key Reactants | Molar Ratio (Ester:Urea:Base) | Typical Yield | Reference |
| Barbituric Acid | Diethyl malonate, Urea, Sodium Ethoxide | 1:1:1 | 72-78% | [1][6] |
| n-Butylbarbituric Acid | Diethyl n-butylmalonate, Urea, Sodium Ethoxide | 1:1:1 | Not Specified | [7] |
Experimental Protocols
This section details the synthesis of n-butylbarbituric acid, which is a two-step process starting from diethyl malonate.
Step 1: Preparation of Diethyl n-Butylmalonate
Materials:
-
Absolute Ethanol (EtOH)
-
Sodium metal
-
Diethyl malonate
-
1-Bromobutane
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Water
Equipment:
-
100 mL round-bottom flask
-
Reflux condenser with a drying tube
-
Stirrer
-
Separatory funnel
-
Erlenmeyer flask
Procedure:
-
In a 100 mL flask, add 50 mL of absolute EtOH and 1.2 g of sodium cut into small pieces.[7]
-
Fit the flask with a reflux condenser and a drying tube. Stir the mixture at room temperature. The reaction is exothermic. If necessary, gently heat the flask to ensure all the sodium dissolves.[7]
-
After the sodium has completely reacted, cool the solution to room temperature and add 8 g of diethyl malonate.[7]
-
Stir the mixture for approximately 15 minutes, then add 7.5 g of 1-bromobutane.[7]
-
Reflux the mixture for 1.5 hours.[7]
-
After refluxing, transfer the reaction mixture to a separatory funnel. Use 30 mL of water to rinse the flask and add it to the separatory funnel.[7]
-
Shake the mixture vigorously and separate the aqueous layer.[7]
-
Extract the aqueous layer twice with 10 mL of diethyl ether each time.[7]
-
Combine all the organic extracts in an Erlenmeyer flask and dry over anhydrous sodium sulfate.[7]
-
Filter the solution to remove the desiccant. The resulting product is diethyl n-butylmalonate.[7]
Step 2: Synthesis of n-Butylbarbituric Acid
Materials:
-
Absolute Ethanol (EtOH)
-
Sodium metal
-
Diethyl n-butylmalonate (from Step 1)
-
Urea (pre-dried)
-
10% Hydrochloric acid (HCl)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Stirrer
-
Ice bath
-
Büchner funnel and filter flask
Procedure:
-
In a round-bottom flask, add 22 mL of absolute EtOH.[7]
-
Add 0.46 g of sodium metal and fit the flask with a reflux condenser. Allow the mixture to react at room temperature until all the sodium has dissolved to form sodium ethoxide.[7]
-
To the sodium ethoxide solution, add 4.32 g of the dried diethyl n-butylmalonate from the previous step.[7]
-
Follow this with the addition of a solution of 1.2 g of pre-dried urea in 22 mL of absolute EtOH.[7]
-
Reflux the resulting mixture for 2 hours.[7]
-
After 2 hours, stop the reflux and allow the mixture to cool to room temperature.[7]
-
Gradually acidify the reaction mixture with 20 mL of 10% HCl. Check the pH with indicator paper to ensure it is acidic.[7]
-
Remove the EtOH under reduced pressure, which will cause a precipitate to form.[7]
-
Complete the crystallization by placing the flask in an ice bath.[7]
-
Collect the crystals by vacuum filtration and wash them with hexane to remove any unreacted diethyl n-butylmalonate.[7]
-
The crude product can be recrystallized from water (approximately 20 mL per gram of product).[7]
-
Weigh the dry product and calculate the yield.[7]
Mandatory Visualization
The following diagram illustrates the general synthesis pathway for a 5-butyl-substituted barbiturate.
Caption: Synthesis of 5-Butylbarbituric Acid.
References
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications | MDPI [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chemistry-online.com [chemistry-online.com]
Application of Butylmalonic Acid in Polymer Chemistry for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The utilization of biodegradable polymers in drug delivery systems has garnered significant attention due to their ability to provide controlled and targeted release of therapeutic agents, enhancing efficacy and minimizing side effects.[1][2] Aliphatic polyesters are a prominent class of such polymers, valued for their biocompatibility and tunable degradation profiles.[3][4][5] While extensive research exists on polyesters derived from common dicarboxylic acids like succinic and adipic acid, the exploration of substituted malonic acids, such as butylmalonic acid, remains a niche yet promising area.
The introduction of a butyl side chain on the malonic acid monomer can impart unique properties to the resulting polyester (B1180765). It is hypothesized that the butyl group can influence the polymer's crystallinity, hydrophobicity, and degradation rate.[6] A decrease in crystallinity, for instance, has been shown to correlate with a higher drug release rate from polyester nanoparticles.[7][8] The increased hydrophobicity may enhance the encapsulation of lipophilic drugs and modulate the polymer's interaction with biological environments.
This document provides detailed, albeit hypothetical, protocols for the synthesis of polyesters from this compound and their subsequent application in drug delivery systems. These protocols are based on established methods for analogous aliphatic polyesters and are intended to serve as a foundational guide for researchers venturing into this innovative area.
Data Presentation
The following tables summarize representative quantitative data for polyesters synthesized from analogous dicarboxylic acids. These values are intended to provide a comparative baseline for researchers developing this compound-based polymers.
Table 1: Hypothetical Properties of Polyesters Derived from this compound and Common Diols
| Polymer Name | Diol Used | Molecular Weight (Mn, kDa) | Polydispersity Index (PDI) | Glass Transition Temp. (Tg, °C) | Melting Temp. (Tm, °C) |
| Poly(butyl butylenemonate) | 1,4-Butanediol (B3395766) | 8 - 15 | 1.5 - 2.5 | -30 to -10 | 40 - 60 |
| Poly(butyl ethylenemonate) | Ethylene Glycol | 5 - 12 | 1.6 - 2.8 | -15 to 5 | 50 - 70 |
Table 2: Hypothetical Drug Release Characteristics from this compound-Based Polyester Nanoparticles
| Drug | Polymer Matrix | Drug Loading (%) | Encapsulation Efficiency (%) | Burst Release (first 6h, %) | Cumulative Release (72h, %) |
| Doxorubicin | Poly(butyl butylenemonate) | 5 - 10 | 60 - 80 | 20 - 35 | 70 - 90 |
| Paclitaxel | Poly(butyl ethylenemonate) | 8 - 15 | 55 - 75 | 15 - 30 | 65 - 85 |
Experimental Protocols
The following are detailed protocols for key experiments related to the synthesis and evaluation of this compound-based polyesters for drug delivery.
Protocol 1: Synthesis of Poly(butyl butylenemonate) via Melt Polycondensation
Objective: To synthesize a polyester from this compound and 1,4-butanediol.
Materials:
-
This compound
-
1,4-Butanediol (1.2 molar equivalent to this compound)
-
Antimony(III) oxide (catalyst, ~0.05 mol% of this compound)
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Vacuum pump
-
Condenser
-
Schlenk line
Procedure:
-
Monomer Charging: Add this compound and 1,4-butanediol to the three-neck round-bottom flask.
-
Inert Atmosphere: Equip the flask with a mechanical stirrer and a condenser connected to a Schlenk line. Evacuate and backfill the flask with high-purity nitrogen three times to establish an inert atmosphere.
-
Catalyst Addition: Under a positive flow of nitrogen, add the antimony(III) oxide catalyst to the reaction mixture.
-
Esterification: Heat the mixture to 180°C with constant stirring under a slow stream of nitrogen. Water will be produced as a byproduct and collected in the condenser. Continue this step for 4-6 hours until the majority of water has been removed.
-
Polycondensation: Gradually increase the temperature to 220°C and slowly apply a vacuum (down to <1 mmHg) over a period of 1-2 hours. This will facilitate the removal of excess 1,4-butanediol and drive the polymerization to achieve a higher molecular weight.
-
Reaction Monitoring: Monitor the viscosity of the reaction mixture. The reaction is considered complete when the desired viscosity is reached (typically after 6-10 hours under vacuum), indicating the formation of a high molecular weight polymer.
-
Polymer Isolation: Cool the reaction mixture to room temperature under a nitrogen atmosphere. The resulting solid polymer can be dissolved in a minimal amount of chloroform.
-
Purification: Precipitate the dissolved polymer by slowly adding the chloroform solution to an excess of cold methanol with vigorous stirring.
-
Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at 40°C until a constant weight is achieved.
Characterization:
-
Molecular Weight and PDI: Determined by Gel Permeation Chromatography (GPC).
-
Thermal Properties (Tg and Tm): Determined by Differential Scanning Calorimetry (DSC).
-
Chemical Structure: Confirmed by ¹H NMR and FTIR spectroscopy.
Protocol 2: Preparation of Drug-Loaded Nanoparticles via Emulsification-Solvent Evaporation
Objective: To encapsulate a therapeutic agent within a this compound-based polyester matrix.
Materials:
-
Poly(butyl butylenemonate) (or other this compound-based polyester)
-
Doxorubicin (or other model drug)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in deionized water)
-
Deionized water
Equipment:
-
High-speed homogenizer or sonicator
-
Magnetic stirrer
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve a known amount of the synthesized polyester and the drug (e.g., 100 mg of polymer and 10 mg of doxorubicin) in dichloromethane.
-
Aqueous Phase Preparation: Prepare a PVA solution in deionized water.
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication for 2-5 minutes to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Transfer the emulsion to a larger volume of deionized water and stir at room temperature for 4-6 hours to allow the dichloromethane to evaporate. A rotary evaporator at reduced pressure can be used to expedite this process.
-
Nanoparticle Collection: Collect the formed nanoparticles by centrifugation (e.g., 15,000 rpm for 20 minutes).
-
Washing: Wash the nanoparticle pellet three times with deionized water to remove residual PVA and unencapsulated drug. Resuspend the pellet in water and centrifuge between each wash.
-
Lyophilization: Freeze-dry the final nanoparticle suspension to obtain a powder for storage and further analysis.
Characterization:
-
Particle Size and Zeta Potential: Determined by Dynamic Light Scattering (DLS).
-
Morphology: Visualized by Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
-
Drug Loading and Encapsulation Efficiency: Determined by UV-Vis spectroscopy or HPLC after dissolving a known amount of nanoparticles in a suitable solvent and measuring the drug concentration.
Protocol 3: In Vitro Drug Release Study
Objective: To evaluate the release kinetics of the encapsulated drug from the polyester nanoparticles.
Materials:
-
Drug-loaded nanoparticles
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Dialysis membrane (with appropriate molecular weight cut-off)
Equipment:
-
Shaking incubator or water bath
-
Centrifuge or dialysis setup
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Sample Preparation: Disperse a known amount of drug-loaded nanoparticles (e.g., 10 mg) in a specific volume of PBS (e.g., 1 mL).
-
Dialysis Setup: Place the nanoparticle suspension into a dialysis bag and seal it. Immerse the dialysis bag in a larger volume of fresh PBS (e.g., 50 mL) to maintain sink conditions.
-
Incubation: Incubate the setup at 37°C with gentle shaking.
-
Sample Collection: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a sample (e.g., 1 mL) from the external PBS medium and replace it with an equal volume of fresh PBS.
-
Drug Quantification: Analyze the concentration of the released drug in the collected samples using UV-Vis spectroscopy or HPLC.
-
Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
Mandatory Visualizations
Caption: Experimental workflow for synthesis and evaluation.
Caption: Relationship between monomer and therapeutic outcome.
References
- 1. Recent advances in aliphatic polyesters for drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional aliphatic polyesters for biomedical and pharmaceutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Surface Modification of Aliphatic Polyester to Enhance Biocompatibility [frontiersin.org]
- 5. plasticsengineering.org [plasticsengineering.org]
- 6. talentchemicals.com [talentchemicals.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Evaluating the effects of crystallinity in new biocompatible polyester nanocarriers on drug release behavior | Scilit [scilit.com]
Application Notes and Protocols for Enzymatic Assays Involving Butylmalonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butylmalonic acid, a derivative of malonic acid, serves as a valuable tool in biochemical and pharmacological research, primarily as an inhibitor of specific enzymes and transporters. Its ability to selectively interfere with metabolic pathways makes it a crucial compound for studying enzyme mechanisms, cellular metabolism, and for the development of novel therapeutic agents. These application notes provide detailed protocols for enzymatic assays involving this compound, focusing on its inhibitory effects on Acylase I and the mitochondrial dicarboxylate carrier (DIC).
I. Inhibition of Acylase I by this compound
Acylase I (EC 3.5.1.14) is an enzyme that catalyzes the hydrolysis of N-acylated amino acids. This compound has been identified as a slow-binding inhibitor of this enzyme.
Quantitative Data: Inhibition of Acylase I
The inhibitory potency of this compound against Acylase I can be quantified to understand its efficacy. The inhibition constant (Ki) is a key parameter in this regard.
| Compound | Enzyme | Inhibition Parameter | Value |
| n-Butylmalonic acid | Acylase I | Ki | 192 ± 27 µM |
Experimental Protocols
Two common methods for assaying Acylase I activity and its inhibition by this compound are the colorimetric and continuous spectrophotometric assays.
Protocol 1: Colorimetric Assay for Acylase I Inhibition
This protocol is adapted from the Sigma-Aldrich procedure for Acylase I and is designed to determine the inhibitory effect of this compound by measuring the formation of L-methionine from N-acetyl-L-methionine.
Materials:
-
N-Acetyl-L-Methionine
-
Barbital Buffer (100 mM, pH 8.0)
-
Cobalt Chloride (CoCl2)
-
Acylase I from porcine kidney
-
This compound (in appropriate solvent)
-
Ninhydrin (B49086) reagent
-
Spectrophotometer capable of reading at 570 nm
Procedure:
-
Prepare Reagent Mix: For each reaction, prepare a master mix containing 100 mM Barbital Buffer (pH 8.0) and 0.5 mM CoCl2.
-
Set up Reactions: In separate test tubes, combine the reagent mix with varying concentrations of this compound (e.g., 0 µM to 500 µM). Include a no-enzyme control.
-
Enzyme Addition: Add Acylase I to each tube to a final concentration of approximately 0.1 unit/mL.
-
Substrate Addition: Initiate the reaction by adding N-acetyl-L-methionine to a final concentration of 20 mM.
-
Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by heating the tubes in a boiling water bath for 3 minutes.
-
Color Development: Add ninhydrin reagent to each tube and heat in a boiling water bath for 20 minutes to allow color development with the liberated L-methionine.
-
Absorbance Measurement: After cooling, add 1-propanol to each tube, mix, and measure the absorbance at 570 nm.
-
Data Analysis: Construct a dose-response curve by plotting the percentage of inhibition against the concentration of this compound to determine the IC50 value. The Ki can be determined using the Cheng-Prusoff equation if the Km of the substrate is known.
Protocol 2: Continuous Spectrophotometric Assay for Acylase I Inhibition
This method, adapted from a Sigma-Aldrich protocol, monitors the decrease in absorbance at 238 nm as N-acetyl-L-methionine is hydrolyzed.[1]
Materials:
-
Potassium Phosphate (B84403) Buffer (100 mM, pH 7.0)
-
N-Acetyl-L-Methionine
-
Acylase I from porcine kidney
-
This compound
-
UV-transparent cuvettes
-
Spectrophotometer capable of reading at 238 nm
Procedure:
-
Prepare Reaction Buffer: Prepare a 100 mM potassium phosphate buffer at pH 7.0.
-
Set up Assay: In a quartz cuvette, mix the reaction buffer with 15 mM N-acetyl-L-methionine and varying concentrations of this compound.
-
Equilibration: Equilibrate the cuvette to 25°C in a thermostatted spectrophotometer.
-
Initiate Reaction: Add Acylase I (150-250 units) to the cuvette, mix by inversion, and immediately start recording the decrease in absorbance at 238 nm for approximately 5 minutes.
-
Rate Determination: Calculate the rate of reaction (ΔA238nm/minute) from the linear portion of the curve.
-
Data Analysis: Compare the rates of reaction in the presence and absence of this compound to determine the percentage of inhibition. A Dixon plot or non-linear regression can be used to determine the Ki.
Experimental Workflow: Acylase I Inhibition Assay
Caption: Workflow for determining the inhibitory effect of this compound on Acylase I.
II. Inhibition of the Mitochondrial Dicarboxylate Carrier (DIC)
The mitochondrial dicarboxylate carrier (DIC), encoded by the SLC25A10 gene, facilitates the transport of dicarboxylates like malate (B86768) and succinate (B1194679) across the inner mitochondrial membrane.[2] this compound is a known inhibitor of this carrier and is used to probe its physiological roles.
Quantitative Data: Inhibition of Dicarboxylate Carrier
| Compound | Transporter | Assay | Effect |
| Butylmalonate | Dicarboxylate Carrier (DIC) | Mitochondrial Swelling Assay | Inhibition of malate-induced swelling |
| Butylmalonate | Dicarboxylate Carrier (DIC) | Isotope Flux Assay | Reduction of radiolabeled malate transport |
Experimental Protocol: Mitochondrial Swelling Assay for DIC Inhibition
This protocol assesses the function of the DIC by measuring changes in mitochondrial volume (swelling) in response to the transport of dicarboxylates. Inhibition of the carrier by this compound will prevent this swelling.
Materials:
-
Isolated mitochondria (from rat liver or other appropriate tissue)
-
Mitochondrial isolation buffer
-
Swelling buffer (e.g., 100 mM KCl, 10 mM HEPES, pH 7.2)
-
Malate solution
-
This compound solution
-
Spectrophotometer with a plate reader capable of kinetic reads at 540 nm
Procedure:
-
Mitochondria Isolation: Isolate mitochondria from fresh tissue using standard differential centrifugation methods.
-
Prepare Mitochondria: Resuspend the isolated mitochondria in the swelling buffer to a final concentration of approximately 0.5 mg/mL.
-
Set up Assay Plate: In a 96-well plate, add the mitochondrial suspension to each well.
-
Inhibitor Pre-incubation: Add varying concentrations of this compound to the wells and incubate for 5-10 minutes at room temperature. Include a vehicle control.
-
Initiate Swelling: Induce swelling by adding malate to each well to a final concentration that elicits a measurable swelling response (e.g., 5 mM).
-
Monitor Swelling: Immediately place the plate in a spectrophotometer and monitor the decrease in absorbance at 540 nm over time (e.g., for 10-15 minutes). A decrease in absorbance indicates an increase in mitochondrial volume (swelling).
-
Data Analysis: Plot the change in absorbance over time for each concentration of this compound. The rate of swelling can be calculated from the initial linear phase of the curve. Determine the concentration of this compound that causes 50% inhibition of swelling (IC50).
Experimental Workflow: Mitochondrial Swelling Assay
Caption: Workflow for the mitochondrial swelling assay to assess DIC inhibition.
III. Signaling Pathway Context: Role of the Dicarboxylate Carrier in Cellular Metabolism
The inhibition of the DIC by this compound has significant implications for cellular metabolism, as this carrier is a key link between the mitochondrial matrix and the cytosol. It is involved in processes such as fatty acid synthesis and glucose-stimulated insulin (B600854) secretion.[3][4]
Caption: Role of the Dicarboxylate Carrier (DIC) in linking mitochondrial metabolism to cytosolic fatty acid synthesis.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Mitochondrial dicarboxylate carrier - Wikipedia [en.wikipedia.org]
- 3. The dicarboxylate carrier plays a role in mitochondrial malate transport and in the regulation of glucose-stimulated insulin secretion from rat pancreatic beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Isotopic Labeling of Butylmalonic Acid in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of isotopically labeled butylmalonic acid for investigating cellular metabolism. This compound is a valuable tool for probing the function of the mitochondrial dicarboxylate carrier (DIC), a key transporter involved in fatty acid synthesis, gluconeogenesis, and overall energy homeostasis. Isotopic labeling of this compound allows for precise tracing of its metabolic fate and quantification of its impact on various metabolic pathways.
Introduction to this compound as a Metabolic Probe
This compound acts as a competitive inhibitor of the mitochondrial dicarboxylate carrier (DIC), also known as SLC25A10.[1] This carrier facilitates the transport of dicarboxylates such as malate (B86768) and succinate (B1194679) across the inner mitochondrial membrane.[] By inhibiting the DIC, this compound can modulate key metabolic processes that rely on the transport of these dicarboxylates.[1]
Key Metabolic Pathways Affected by this compound:
-
Fatty Acid Synthesis: The DIC is crucial for exporting malate from the mitochondria to the cytosol, a key step in providing the necessary precursors for fatty acid synthesis.[3] Inhibition of the DIC by this compound can therefore impede de novo lipogenesis.
-
Gluconeogenesis: The transport of malate out of the mitochondria is a critical step in the gluconeogenic pathway. This compound can inhibit this process by blocking the DIC.
-
Cellular Respiration: By affecting the transport of key TCA cycle intermediates, this compound can impact mitochondrial respiration.[4][5]
Isotopically labeled this compound, for instance with ¹³C or ²H (deuterium), serves as a powerful tool to:
-
Trace the uptake and metabolic fate of this compound within the cell.
-
Quantify the extent of inhibition of the dicarboxylate carrier.
-
Measure the resulting alterations in metabolic fluxes through connected pathways.
Synthesis of Isotopically Labeled this compound
The synthesis of isotopically labeled this compound can be achieved through a malonic ester synthesis route, starting with either an isotopically labeled diethyl malonate or an isotopically labeled butyl halide.
Protocol 1: Synthesis of [2-¹³C]-Butylmalonic Acid
This protocol describes the synthesis of this compound with a ¹³C label at the C2 position, starting from commercially available diethyl [2-¹³C]malonate.
Materials:
-
Diethyl [2-¹³C]malonate
-
Sodium ethoxide
-
n-butyl bromide
-
Absolute ethanol (B145695)
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (B86663)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Alkylation:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in absolute ethanol.
-
Slowly add diethyl [2-¹³C]malonate to the stirred solution.[6][7]
-
Gradually add n-butyl bromide to the reaction mixture. The reaction is exothermic and may require cooling.[5]
-
Reflux the mixture for 2-3 hours to ensure complete alkylation.[5]
-
-
Work-up and Purification of Diethyl [2-¹³C]-butylmalonate:
-
After cooling, remove the ethanol by rotary evaporation.
-
Add water to the residue and extract the product with diethyl ether.
-
Wash the combined ether extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting diethyl [2-¹³C]-butylmalonate by vacuum distillation.
-
-
Hydrolysis and Decarboxylation:
-
Reflux the purified diethyl [2-¹³C]-butylmalonate with a strong acid, such as 6M HCl, to hydrolyze the ester groups and induce decarboxylation.[8][9]
-
After the reaction is complete, cool the mixture and extract the [2-¹³C]-butylmalonic acid with diethyl ether.
-
Dry the ether extract over anhydrous sodium sulfate and remove the solvent to obtain the final product.
-
-
Characterization:
Protocol 2: Synthesis of [D9]-Butylmalonic Acid
This protocol outlines the synthesis of this compound with a deuterated butyl group, starting from commercially available 1-bromobutane-d9 (B32881).
Materials:
-
Diethyl malonate
-
Sodium ethoxide
-
1-Bromobutane-d9[13]
-
Absolute ethanol
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for organic synthesis
Procedure:
The procedure is analogous to Protocol 1, with the substitution of n-butyl bromide with 1-bromobutane-d9 in the alkylation step. The subsequent work-up, purification, hydrolysis, and characterization steps remain the same.
Application in Metabolic Studies: Inhibition of the Dicarboxylate Carrier
Isotopically labeled this compound can be used to study the role of the dicarboxylate carrier in various cellular processes.
Experimental Workflow for Studying DIC Inhibition:
Caption: General workflow for studying the metabolic effects of isotopically labeled this compound.
Protocol 3: Assessing the Impact of this compound on Cellular Respiration
This protocol describes how to measure the effect of this compound on mitochondrial oxygen consumption rate (OCR).
Materials:
-
Cultured cells (e.g., hepatocytes, adipocytes)
-
Seahorse XF Analyzer (or similar instrument for measuring OCR)
-
Seahorse XF Cell Culture Microplates
-
This compound (unlabeled or isotopically labeled)
-
Mitochondrial stress test reagents (e.g., oligomycin, FCCP, rotenone (B1679576)/antimycin A)
-
Cell culture medium
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound for a specified duration.
-
Mitochondrial Stress Test:
-
Replace the culture medium with Seahorse XF Base Medium supplemented with substrates (e.g., glucose, pyruvate, glutamine).
-
Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A.
-
Measure the oxygen consumption rate (OCR) at each stage of the stress test.
-
-
Data Analysis:
-
Calculate key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
Determine the IC₅₀ value for the inhibition of mitochondrial respiration by this compound.
-
Quantitative Data on this compound Inhibition:
| Parameter | Target | Value | Organism/System | Reference |
| Kᵢ | Acylase I | 192 ± 27 µM | Rat Kidney Cytosol | [] |
| Effect on Respiration | ADP-stimulated or uncoupled respiration | Similar effect to ethylmalonic and methylmalonic acid | Isolated Rat Brain Mitochondria | [4] |
Note: Specific Kᵢ or IC₅₀ values for the inhibition of the dicarboxylate carrier and mitochondrial respiration by this compound are not consistently reported in the literature and may need to be determined experimentally for the specific system under investigation.
Metabolic Flux Analysis with Labeled this compound
By using isotopically labeled this compound in combination with other labeled substrates (e.g., ¹³C-glucose, ¹³C-glutamine), researchers can perform metabolic flux analysis (MFA) to quantify the rerouting of metabolic pathways upon DIC inhibition.
Conceptual Workflow for Metabolic Flux Analysis:
Caption: Conceptual workflow for metabolic flux analysis using isotopically labeled this compound.
Protocol 4: Sample Preparation for GC-MS Analysis of Organic Acids
This protocol outlines the steps for preparing cell culture samples for the analysis of organic acids, including isotopically labeled this compound, by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Cell culture samples (cell pellets and media)
-
Internal standard (e.g., a deuterated organic acid not present in the sample)
-
Ethyl acetate (B1210297) or other suitable organic solvent
-
Anhydrous sodium sulfate
-
Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
GC-MS vials
Procedure:
-
Sample Collection and Quenching:
-
Separate the cell culture medium from the cell pellet by centrifugation.
-
Quench the metabolism of the cell pellet by flash-freezing in liquid nitrogen or by adding a cold quenching solution (e.g., 80% methanol).
-
-
Extraction:
-
To both the cell pellet and a sample of the culture medium, add an internal standard.
-
Perform a liquid-liquid extraction of the organic acids using a suitable solvent like ethyl acetate.[14]
-
Separate the organic phase and dry it over anhydrous sodium sulfate.
-
-
Derivatization:
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Add the derivatization reagent (e.g., BSTFA) to the dried residue to convert the organic acids into their volatile trimethylsilyl (B98337) (TMS) esters.
-
Heat the mixture to ensure complete derivatization.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Separate the derivatized organic acids on a suitable GC column.
-
Identify and quantify the organic acids based on their retention times and mass spectra, comparing them to known standards and spectral libraries.[14]
-
Signaling Pathways and Logical Relationships
The inhibition of the dicarboxylate carrier by this compound has downstream effects on several interconnected metabolic pathways.
Diagram of this compound's Effect on Cellular Metabolism:
Caption: this compound inhibits the mitochondrial dicarboxylate carrier, affecting cytosolic malate levels and downstream metabolic pathways.
By following these protocols and considering the underlying metabolic principles, researchers can effectively utilize isotopically labeled this compound to gain valuable insights into the regulation of cellular metabolism and the role of the dicarboxylate carrier in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 3. Ethylmalonic acid impairs brain mitochondrial succinate and malate transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of 2-Butylmalonate, 2-Phenylsuccinate, Benzylmalonate, and p-Iodobenzylmalonate on the Oxidation of Substrates by Mung Bean Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Diethyl malonate-2-13C 13C 99atom 67035-94-3 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C7H12O4 | CID 10801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound(534-59-8) 1H NMR [m.chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
- 12. 1-Bromobutane-D9 | Deuterated Alkylating Agent | RUO [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. metbio.net [metbio.net]
Application Notes & Protocols: Alkylation of Diethyl Malonate
Audience: Researchers, scientists, and drug development professionals.
Introduction: The alkylation of diethyl malonate is a cornerstone of organic synthesis, particularly in the formation of carbon-carbon bonds. This reaction, often a key step in the malonic ester synthesis, allows for the preparation of a wide variety of substituted carboxylic acids and other valuable intermediates for drug development. The process involves the deprotonation of the acidic α-hydrogen of diethyl malonate to form a stabilized enolate, which then acts as a nucleophile to attack an alkyl halide.[1][2][3] Controlling the reaction conditions is critical to achieve selective mono- or di-alkylation and to minimize side reactions. These notes provide detailed protocols, reaction parameters, and troubleshooting guidance for performing the alkylation of diethyl malonate.
Reaction Mechanism & Control
The core of the reaction lies in the acidity of the methylene (B1212753) protons (-CH₂-) situated between the two carbonyl groups of diethyl malonate (pKa ≈ 13), which allows for easy formation of a resonance-stabilized enolate ion using a suitable base.[1][2][3] This enolate then displaces a halide from an alkylating agent in a classic SN2 reaction.[1][2]
The choice of base, solvent, and stoichiometry are the primary factors that control the outcome, determining the selectivity between mono- and di-alkylation.[4]
-
Base: Sodium ethoxide (NaOEt) in ethanol (B145695) is a traditional and effective base.[4] To avoid transesterification, the alkoxide base should match the ester's alcohol portion.[1][4][5] Stronger bases like sodium hydride (NaH) in an aprotic solvent like DMF or THF can also be used for irreversible enolate formation.[4][6] For milder conditions, potassium carbonate with a phase-transfer catalyst can be employed.[7]
-
Stoichiometry: To favor mono-alkylation, a slight excess of diethyl malonate relative to the base and alkylating agent is recommended.[4] For di-alkylation, a stepwise approach is used, where a second equivalent of base and the second alkylating agent are added after the initial mono-alkylation is complete.[4]
-
Alkylating Agent: The reactivity of the alkyl halide follows the typical SN2 trend (I > Br > Cl).[6] Primary and methyl halides are ideal. Secondary halides react poorly, and tertiary halides will primarily lead to E2 elimination products instead of alkylation.[2][6]
Reaction Pathway: Enolate Formation and Alkylation
Caption: General mechanism for the mono-alkylation of diethyl malonate.
Data Presentation: Reaction Condition Parameters
The selection of reagents and conditions directly influences the reaction's outcome. The following table summarizes typical parameters for achieving selective mono- or di-alkylation.
| Parameter | Conditions for Mono-alkylation | Conditions for Di-alkylation | Rationale & Notes |
| Stoichiometry | ~1.05 : 1 : 1 (Malonate : Base : R-X)[4] | >2 : 1 (Base : Malonate, stepwise)[4] | A slight excess of malonate favors mono-alkylation. For di-alkylation, a second equivalent of base is added after the first alkylation.[4] |
| Base | Sodium Ethoxide (NaOEt), Sodium Hydride (NaH)[4] | Sodium Ethoxide (NaOEt), Sodium Hydride (NaH) | NaOEt is typically used in ethanol.[4] NaH is a stronger, non-nucleophilic base used in aprotic solvents like THF or DMF.[4][6] |
| Solvent | Ethanol (for NaOEt), THF, DMF (for NaH)[4] | Ethanol, THF, DMF | Protic solvents like ethanol are common with alkoxide bases. Aprotic solvents are preferred for stronger bases like NaH.[4] |
| Temperature | 0 °C to room temperature for enolate formation, then gentle heating.[4][6] | Stepwise heating after each alkylation step. | Low temperatures control the initial deprotonation. The reaction may require heating to proceed after the alkyl halide is added.[6] |
| Alkylating Agent | 1 equivalent of R-X | 1 equivalent of R-X, followed by 1 equivalent of R'-X | Primary alkyl halides are most effective.[2] The two alkyl groups (R and R') can be the same or different. |
Experimental Protocols
Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Sodium metal, sodium hydride, and alkoxide bases are corrosive and react violently with water.
Protocol 1: Selective Mono-alkylation using Sodium Ethoxide in Ethanol
This protocol is adapted from established methods for selective mono-alkylation.[1][4]
Materials:
-
Sodium metal (1.0 eq)
-
Absolute Ethanol
-
Diethyl malonate (1.05 eq)
-
Alkyl halide (e.g., 1-bromobutane) (1.0 eq)
-
Diethyl ether or Ethyl acetate (B1210297) (for extraction)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen), add absolute ethanol. Carefully add sodium metal (cut into small pieces) portion-wise to the ethanol.[8] The reaction is exothermic and will produce hydrogen gas. Allow all the sodium to react completely.
-
Enolate Formation: Cool the freshly prepared sodium ethoxide solution to room temperature. Add diethyl malonate (1.05 eq) dropwise to the solution with stirring. Stir the mixture for 30 minutes to ensure complete enolate formation.[4]
-
Alkylation: Add the alkyl halide (1.0 eq) dropwise to the enolate solution. The reaction may be exothermic. After the addition is complete, heat the mixture to a gentle reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[6] The reaction typically takes 2-4 hours.[6]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. To the resulting residue, add water or a saturated aqueous solution of ammonium chloride to quench the reaction.[6]
-
Extraction: Extract the aqueous layer with a suitable organic solvent like diethyl ether or ethyl acetate (3x).[4]
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.[4]
Protocol 2: Di-alkylation of Diethyl Malonate
This protocol outlines a stepwise di-alkylation.[4]
Procedure:
-
First Alkylation: Follow steps 1-3 of the mono-alkylation protocol. Monitor the reaction until the mono-alkylated product is fully formed.
-
Second Enolate Formation: After the first alkylation is complete, cool the reaction mixture to room temperature. Add a second equivalent of sodium ethoxide (prepared separately) and stir for an additional 30 minutes.
-
Second Alkylation: Add the second alkylating agent (1.0 eq) dropwise. This can be the same or a different alkyl halide. Heat the mixture to reflux for 2-4 hours, monitoring by TLC or GC-MS.[4]
-
Work-up and Purification: Follow steps 4-6 from the mono-alkylation protocol to isolate and purify the di-alkylated product.
Experimental Workflow Visualization
The following diagram illustrates the general laboratory workflow for the alkylation of diethyl malonate.
Caption: Step-by-step experimental workflow for malonic ester alkylation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Mono-alkylated Product / Significant Di-alkylation [6] | Incorrect stoichiometry; reaction time too long or temperature too high.[6] | Use a slight excess of diethyl malonate.[6] Monitor the reaction closely and stop it once the starting material is consumed. Avoid excessively high temperatures. |
| Reaction Fails to Proceed [6] | Inactive base (decomposed by moisture); unreactive alkyl halide; insufficient temperature. | Use a freshly prepared or properly stored base.[6] Check the quality of the alkyl halide (reactivity: I > Br > Cl).[6] Gently heat the reaction and monitor for progress. |
| E2 Elimination Product Observed [6] | Use of secondary or tertiary alkyl halides; high reaction temperature. | Use primary or methyl alkyl halides.[2] Maintain the lowest effective temperature for the reaction. |
| Hydrolysis of Ester Groups [6] | Presence of water in the reaction; acidic or basic workup conditions. | Use anhydrous solvents and reagents.[6] Perform the aqueous workup at low temperatures and avoid prolonged exposure to strong acids or bases. |
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 22.7 Alkylation of Enolate Ions - Organic Chemistry | OpenStax [openstax.org]
- 3. Ch21: Malonic esters [chem.ucalgary.ca]
- 4. benchchem.com [benchchem.com]
- 5. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Alkylation reactions of ethyl malonate, ethyl acetoacetate, and acetylacetone by gas–liquid phase-transfer catalysis (G.L.–P.T.C.) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Application Note & Protocol: Synthesis of Caproic Acid via Decarboxylation of Butylmalonic Acid
Introduction
The malonic ester synthesis is a versatile and foundational reaction in organic chemistry for the preparation of substituted carboxylic acids.[1] This method allows for the conversion of an alkyl halide into a carboxylic acid with two additional carbon atoms.[1] The synthesis involves the alkylation of diethyl malonate, followed by hydrolysis of the ester groups and subsequent decarboxylation of the resulting substituted malonic acid.[2]
This application note provides a detailed protocol for the final steps in the synthesis of n-caproic acid, commencing from diethyl n-butylmalonate. The process involves two primary chemical transformations:
-
Saponification: The hydrolysis of the diethyl ester of n-butylmalonic acid using a strong base, such as potassium hydroxide (B78521), to yield the corresponding dicarboxylate salt.
-
Decarboxylation: The acidification of the dicarboxylate followed by heating, which promotes the elimination of one carboxyl group as carbon dioxide (CO₂) to form the final monocarboxylic acid product, n-caproic acid.[3]
The decarboxylation of β-dicarboxylic acids like butylmalonic acid proceeds through a cyclic six-membered transition state, which facilitates the cleavage of a carbon-carbon bond and the release of CO₂, ultimately yielding an enol that tautomerizes to the more stable carboxylic acid.[3] This thermal method is a well-established procedure, though harsher conditions may be required for some dialkylated malonic acids.[4]
This protocol is intended for researchers, scientists, and professionals in drug development and organic synthesis who require a reliable method for the preparation of substituted carboxylic acids.
Overall Reaction Scheme
The following diagram illustrates the two-step conversion of diethyl n-butylmalonate to n-caproic acid.
Caption: Reaction pathway from ester to final acid product.
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of n-caproic acid.[5] It begins with the saponification of diethyl n-butylmalonate.
Materials and Equipment:
-
Reactants: Diethyl n-butylmalonate (DNBM), Potassium Hydroxide (KOH), concentrated Sulfuric Acid (H₂SO₄), Toluene (B28343) (or Diethyl Ether), Anhydrous Magnesium Sulfate (B86663) (MgSO₄).
-
Equipment: Round-bottom flask, reflux condenser, heating mantle, distillation apparatus, separatory funnel, magnetic stirrer and stir bar, pH indicator paper.
Part A: Saponification of Diethyl n-Butylmalonate
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 32.9 g of potassium hydroxide (KOH) with 32.9 mL of deionized water. Stir until the KOH is fully dissolved. Caution: The dissolution of KOH is highly exothermic.
-
Addition of Ester: To the KOH solution, add 32.9 g of diethyl n-butylmalonate.
-
Reflux: Heat the mixture to reflux using a heating mantle. Continue refluxing with vigorous stirring for approximately 3 hours.[5]
-
Completion Check: To check for completion, withdraw a small aliquot (~1 mL) of the reaction mixture and add it to 1 mL of water. If the saponification is complete, the mixture will be fully miscible, forming a clear solution.[5] The products at this stage are the potassium salt of n-butylmalonic acid and ethanol.
Part B: Ethanol Removal and Decarboxylation
-
Ethanol Distillation: Reconfigure the apparatus for simple distillation. Add 87.7 mL of water to the reaction flask. Distill the mixture to remove the ethanol-water azeotrope. Continue distillation until approximately 71.3 mL of distillate has been collected. This step is crucial to prevent the re-esterification of the final product.[5]
-
Acidification: Cool the flask containing the potassium butylmalonate residue in an ice bath. Slowly and with caution, add a pre-prepared solution of 36.2 mL of concentrated sulfuric acid mixed with 71.3 mL of water.
-
Decarboxylation: Reconfigure the apparatus for reflux. Heat the acidified mixture at reflux for 4 hours.[5] During this time, the this compound will decarboxylate, releasing carbon dioxide gas and forming n-caproic acid. After about 2-3 hours, the mixture may become turbid as the water-insoluble n-caproic acid begins to form a separate phase.[5]
Part C: Workup and Purification
-
Phase Separation: After cooling the reaction mixture to room temperature, transfer it to a 250 mL separatory funnel. A layer of crude n-caproic acid should be visible on top of the aqueous phase.[5] Separate and collect the top organic layer.
-
Extraction: Extract the remaining aqueous layer three times with 50 mL portions of toluene (or diethyl ether).[5] Combine these organic extracts with the crude n-caproic acid layer collected in the previous step.
-
Washing and Drying: Wash the combined organic layers with a small portion (e.g., 10-20 mL) of water. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.
-
Solvent Removal: Remove the extraction solvent (toluene) by simple distillation at atmospheric pressure.
-
Final Purification: Purify the residual crude n-caproic acid by vacuum distillation.[5] Collect the fraction boiling at the appropriate temperature for n-caproic acid (Boiling Point: 205 °C at atmospheric pressure; ~105 °C at 15 mmHg).
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this protocol, based on the procedure described by Brewster and Vogel.[5]
| Parameter | Value | Moles (approx.) | Notes |
| Diethyl n-Butylmalonate | 32.9 g | 0.152 mol | Starting ester. |
| Potassium Hydroxide (KOH) | 32.9 g | 0.586 mol | Used for saponification (excess). |
| Conc. Sulfuric Acid (H₂SO₄) | 36.2 mL | ~0.67 mol | Used for acidification. |
| Saponification Time | 3 hours | N/A | Reaction time at reflux.[5] |
| Decarboxylation Time | 4 hours | N/A | Reaction time at reflux.[5] |
| Expected Yield | ~70-85% | ~0.11-0.13 mol | Based on typical yields for malonic ester synthesis and purification. |
Experimental Workflow Diagram
The logical flow of the experimental procedure is outlined below.
Caption: Step-by-step workflow for caproic acid synthesis.
Safety Precautions
All procedures should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Potassium Hydroxide (KOH): Corrosive and can cause severe skin burns and eye damage.[6] Avoid breathing dust.[6] Handle with care and ensure containers are kept closed when not in use.[6] In case of contact, rinse the affected area with copious amounts of water.[7][8]
-
Concentrated Sulfuric Acid (H₂SO₄): Highly corrosive and a strong oxidizing agent. Causes severe burns upon contact. Always add acid to water slowly, never the other way around, to manage the exothermic reaction.
-
Toluene/Diethyl Ether: Flammable solvents. Ensure there are no open flames or spark sources in the vicinity during extraction and distillation.
-
Heating and Reflux: Use a heating mantle with a stirrer to ensure even heating and prevent bumping. Never heat a closed system.
-
Vacuum Distillation: Inspect all glassware for cracks or defects before applying a vacuum to prevent implosion. Use a safety screen.
References
- 1. uprm.edu [uprm.edu]
- 2. ercoworldwide.com [ercoworldwide.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Sciencemadness Discussion Board - Preparation of n-Caproic Acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. essecousa.com [essecousa.com]
- 7. beaufort.tricare.mil [beaufort.tricare.mil]
- 8. carlroth.com [carlroth.com]
Application Notes and Protocols: Butylmalonic Acid as an Inhibitor of Succinate Dehydrogenase-Mediated Respiration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinate (B1194679) dehydrogenase (SDH), also known as mitochondrial complex II, is a critical enzyme that functions in both the tricarboxylic acid (TCA) cycle and the electron transport chain. It catalyzes the oxidation of succinate to fumarate. The inhibition of SDH has been a subject of significant interest in various research fields, including metabolic diseases and cancer. While malonic acid is a classic example of a direct competitive inhibitor of SDH, this document focuses on butylmalonic acid and its role in modulating SDH activity.
Recent studies indicate that this compound's primary mechanism of inhibiting succinate-dependent respiration is not through direct competitive inhibition of the SDH active site. Instead, it acts as an inhibitor of the mitochondrial dicarboxylate carrier, which is responsible for transporting succinate across the inner mitochondrial membrane.[1][2] By limiting the availability of succinate to SDH, this compound effectively reduces the rate of succinate oxidation. This makes it a valuable tool for studying the effects of substrate limitation on mitochondrial respiration and related signaling pathways.
These application notes provide a comprehensive overview of the use of this compound as an indirect inhibitor of SDH activity, including quantitative data for related inhibitors, detailed experimental protocols, and diagrams to illustrate the underlying mechanisms.
Data Presentation
While specific Ki or IC50 values for the direct inhibition of purified succinate dehydrogenase by this compound are not prominently reported in the literature, reflecting its primary role as a transport inhibitor, the following table provides data for well-characterized direct inhibitors of SDH for comparative purposes.
| Inhibitor | Target | Inhibition Type | Ki Value | IC50 Value | Organism/Tissue |
| Malonic Acid | Succinate Dehydrogenase | Competitive | 0.75 mM (for malate (B86768) transport) | - | Rat Brain Mitochondria[3] |
| Methylmalonic Acid | Succinate Dehydrogenase | Competitive | 4.5 mM | - | Rat Brain[4] |
| Methylmalonic Acid | Succinate Dehydrogenase | Competitive | 2.3 mM | - | Rat Liver[4] |
| 3-Nitropropionic Acid | Succinate Dehydrogenase | Irreversible ("Suicide" Inhibitor) | - | - | General[5] |
| Diethyl Butylmalonate | Succinate Dehydrogenase | Competitive | - | - | General[6] |
Mechanism of Action
This compound's effect on succinate dehydrogenase is primarily indirect. It inhibits the mitochondrial dicarboxylate carrier, which transports succinate from the cytoplasm into the mitochondrial matrix where SDH is located. This reduction in substrate transport leads to a decrease in the rate of succinate oxidation by SDH.
Caption: Inhibition of Succinate Transport by this compound.
Experimental Protocols
Protocol 1: In Vitro Succinate Dehydrogenase (SDH) Inhibition Assay Using Isolated Mitochondria
This protocol describes a colorimetric assay to determine the inhibitory potential of this compound on succinate dehydrogenase activity in isolated mitochondria.
Materials:
-
Isolated mitochondria
-
SDH Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.4, with 1 mM EDTA)
-
Substrate: Succinate solution
-
Electron Acceptor: 2,6-Dichlorophenolindophenol (DCIP)
-
Phenazine methosulfate (PMS)
-
This compound stock solution (in a suitable solvent, e.g., water or DMSO)
-
Malonic acid (as a positive control for direct SDH inhibition)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 600 nm
Procedure:
-
Prepare serial dilutions of this compound and malonic acid in the assay buffer.
-
In a 96-well plate, add the diluted compound solutions to the respective wells. Include wells for a vehicle control (solvent only).
-
Add the isolated mitochondria to each well and incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
To initiate the reaction, add a solution containing succinate, DCIP, and PMS to each well.
-
Immediately place the plate in a microplate reader and measure the decrease in absorbance at 600 nm over time (kinetic read). The reduction of DCIP by SDH leads to a loss of blue color.
-
Calculate the initial reaction rates (V₀) for each concentration of the test compound.
-
Plot the reaction rates against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Caption: Workflow for the In Vitro SDH Inhibition Assay.
Protocol 2: Assessing the Effect of this compound on Cellular Respiration
This protocol outlines a method to evaluate the impact of this compound on cellular respiration, which is indicative of its effect on mitochondrial function.
Materials:
-
Cultured cells of interest
-
Cell culture medium
-
This compound stock solution
-
Seahorse XF Analyzer (or similar instrument for measuring oxygen consumption rate)
-
Assay medium (e.g., XF Base Medium supplemented with substrates)
-
Oligomycin, FCCP, and Rotenone (B1679576)/Antimycin A for mitochondrial stress test
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
The next day, replace the culture medium with assay medium containing the desired concentration of this compound or vehicle control. Incubate for a specified period.
-
Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A.
-
Measure the oxygen consumption rate (OCR) at baseline and after each injection.
-
Analyze the data to determine key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. A decrease in these parameters in the presence of this compound would indicate impaired mitochondrial respiration.
Signaling Pathways
Inhibition of SDH, whether direct or indirect, leads to an accumulation of its substrate, succinate. Succinate is not merely a metabolite but also a signaling molecule that can influence various cellular processes.[2]
Succinate-Mediated Signaling:
-
HIF-1α Stabilization: Accumulated succinate can inhibit prolyl hydroxylases (PHDs), enzymes that target the alpha subunit of hypoxia-inducible factor 1 (HIF-1α) for degradation. This leads to the stabilization of HIF-1α, even under normoxic conditions, a state often referred to as "pseudo-hypoxia."[2]
-
Epigenetic Modifications: Succinate can also inhibit α-ketoglutarate-dependent dioxygenases, including histone and DNA demethylases, leading to alterations in the epigenetic landscape of the cell.[2]
-
Inflammation: Extracellular succinate can act as a pro-inflammatory signal by binding to its receptor, SUCNR1 (GPR91), on the surface of immune cells.[2]
Caption: Downstream Signaling Effects of this compound.
Conclusion
This compound serves as a valuable research tool for investigating the consequences of impaired mitochondrial succinate transport and the subsequent reduction in succinate dehydrogenase activity. Its primary action as an inhibitor of the dicarboxylate carrier distinguishes it from direct competitive inhibitors of SDH like malonic acid. Understanding this mechanism is crucial for the accurate interpretation of experimental results and for its application in studies related to cellular metabolism, signaling, and the development of therapeutics targeting these pathways.
References
- 1. Ethylmalonic acid impairs brain mitochondrial succinate and malate transport [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Effect of free malonate on the utilization of glutamate by rat brain mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of succinate dehydrogenase and beta-hydroxybutyrate dehydrogenase activities by methylmalonate in brain and liver of developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Large-Scale Synthesis of n-Butylmalonic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the large-scale synthesis of n-butylmalonic acid, an important intermediate in the pharmaceutical and fine chemical industries. The synthesis is a two-step process beginning with the alkylation of diethyl malonate to form diethyl n-butylmalonate, followed by hydrolysis to yield the final product.
Data Presentation
The following tables summarize the quantitative data for the two key stages of the synthesis.
Table 1: Synthesis of Diethyl n-Butylmalonate
| Parameter | Value | Moles |
| Diethyl Malonate | 825 g (780 mL) | 5.15 |
| Sodium | 115 g | 5.0 |
| Absolute Ethanol (B145695) | 2.5 L | - |
| n-Butyl Bromide | 685 g (535 mL) | 5.0 |
| Reflux Time | ~2 hours | - |
| Distillation Time | ~6 hours | - |
| Product Yield | 860-970 g | - |
| Yield (%) | 80-90% | - |
Table 2: Hydrolysis of Diethyl n-Butylmalonate
| Parameter | Value | Moles |
| Diethyl n-Butylmalonate | 860 g | ~4.0 |
| 6 M Hydrochloric Acid | ~4 L | ~24.0 |
| Reflux Time | 4-6 hours | - |
| Product Yield (Theoretical) | ~640 g | - |
| Purity | >95% | - |
Experimental Protocols
Part 1: Large-Scale Synthesis of Diethyl n-Butylmalonate
This protocol is adapted from a well-established procedure for the alkylation of diethyl malonate.
Materials:
-
Diethyl malonate
-
Sodium metal
-
Absolute ethanol
-
n-Butyl bromide
-
Deionized water
Equipment:
-
10 L three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Dropping funnel
-
Heating mantle
-
Distillation apparatus
-
Large separatory funnel
Procedure:
-
Preparation of Sodium Ethoxide: In a 10 L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 2.5 L of absolute ethanol. Carefully add 115 g of clean sodium metal in small pieces through the condenser. The reaction is exothermic and may need to be cooled with a water bath if it becomes too vigorous.[1]
-
Addition of Diethyl Malonate: Once all the sodium has reacted and the solution has cooled to approximately 50°C, slowly add 825 g (780 mL) of diethyl malonate from a dropping funnel with continuous stirring.[1]
-
Alkylation: To the resulting clear solution, gradually add 685 g (535 mL) of n-butyl bromide. The reaction will commence almost immediately, generating heat. Maintain a gentle reflux.[1]
-
Reflux: After the addition of n-butyl bromide is complete, reflux the reaction mixture for approximately 2 hours, or until the mixture is neutral to moist litmus (B1172312) paper.[1]
-
Solvent Removal: Reconfigure the apparatus for distillation and remove the ethanol by heating the flask on a steam or water bath. This process will take approximately 6 hours.[1]
-
Work-up: To the residue in the flask, add 2 L of water and shake thoroughly. Transfer the mixture to a large separatory funnel and separate the upper layer, which is the crude diethyl n-butylmalonate.[1]
-
Purification: Purify the crude product by vacuum distillation. The fraction boiling at 130-135°C/20 mmHg is the pure diethyl n-butylmalonate. The expected yield is between 860-970 g (80-90%).[1]
Part 2: Hydrolysis of Diethyl n-Butylmalonate to n-Butylmalonic Acid
This is a general procedure for the acid-catalyzed hydrolysis of dialkyl malonates.
Materials:
-
Diethyl n-butylmalonate
-
Concentrated hydrochloric acid
-
Deionized water
-
Sodium chloride
Equipment:
-
10 L round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Large beaker
-
Buchner funnel and flask
-
Drying oven
Procedure:
-
Hydrolysis: In a 10 L round-bottom flask, combine the diethyl n-butylmalonate (obtained from Part 1) with approximately 4 L of 6 M hydrochloric acid.
-
Reflux: Heat the mixture to reflux for 4-6 hours. The reaction is complete when the oily layer of the ester has disappeared.
-
Crystallization: Cool the reaction mixture in an ice bath. n-Butylmalonic acid will precipitate as a white solid. If precipitation is slow, scratching the inside of the flask with a glass rod can induce crystallization.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with small portions of cold deionized water to remove any remaining acid and inorganic salts. A saturated sodium chloride solution can also be used for washing to minimize the loss of product due to its solubility in water.
-
Drying: Dry the purified n-butylmalonic acid in a drying oven at 60-70°C to a constant weight. The expected purity is greater than 95%.
Visualizations
Logical Workflow for the Synthesis of n-Butylmalonic Acid
Caption: Overall workflow for the synthesis of n-butylmalonic acid.
Signaling Pathway (Reaction Mechanism)
Caption: Key chemical transformations in the synthesis.
References
Application Notes and Protocols: Monitoring Butylmalonic Acid Synthesis by TLC
Audience: Researchers, scientists, and drug development professionals.
Introduction
Butylmalonic acid is a valuable building block in the synthesis of various pharmaceuticals and other fine chemicals.[1][2] Its synthesis typically involves a two-step process: the alkylation of a malonic ester, such as diethyl malonate, with a butyl halide, followed by hydrolysis of the resulting diester. Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique for monitoring the progress of organic reactions.[3] This application note provides a detailed protocol for the synthesis of this compound and the use of TLC to monitor both the alkylation and hydrolysis steps.
Overall Reaction Scheme
The synthesis of this compound from diethyl malonate proceeds in two main stages:
-
Alkylation: Diethyl malonate is deprotonated by a base (e.g., sodium ethoxide) to form an enolate, which then undergoes nucleophilic substitution with an alkyl halide (e.g., n-butyl bromide) to yield diethyl butylmalonate.
-
Hydrolysis: The resulting diethyl butylmalonate is hydrolyzed under acidic or basic conditions to yield this compound. Subsequent acidification (if hydrolysis is basic) and workup provide the final product.
Experimental Protocols
Part 1: Synthesis of Diethyl Butylmalonate
This protocol is adapted from the established synthesis of ethyl n-butylmalonate.[4]
Materials:
-
Diethyl malonate
-
Sodium ethoxide
-
n-Butyl bromide
-
Absolute ethanol (B145695)
-
Water
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, prepare a solution of sodium ethoxide in absolute ethanol.
-
Slowly add diethyl malonate to the sodium ethoxide solution while stirring.
-
After the addition is complete, slowly add n-butyl bromide to the reaction mixture. The reaction is exothermic and may require cooling to control the rate.[4]
-
Once the addition of n-butyl bromide is complete, heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC until the starting material (diethyl malonate) is consumed.[5]
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude diethyl butylmalonate.
-
The crude product can be purified by vacuum distillation.[4]
Part 2: Hydrolysis of Diethyl Butylmalonate to this compound
Materials:
-
Diethyl butylmalonate (from Part 1)
-
6M Hydrochloric acid (or a solution of potassium hydroxide (B78521) followed by acidification)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
Procedure:
-
To the crude diethyl butylmalonate in a round-bottom flask, add an excess of 6M hydrochloric acid.
-
Heat the mixture to reflux.
-
Monitor the reaction progress by TLC until the starting material (diethyl butylmalonate) is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. Otherwise, extract the aqueous mixture with a suitable organic solvent.
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield this compound.
Part 3: TLC Monitoring Protocol
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
Eluent (e.g., Hexane:Ethyl Acetate mixture)
-
Visualization reagent (e.g., Bromocresol Green solution)
-
UV lamp (254 nm)
Procedure:
-
Eluent Selection: A common solvent system for separating malonic ester derivatives is a mixture of hexanes and ethyl acetate.[6] The polarity can be adjusted to achieve optimal separation, aiming for an Rf value of 0.2-0.4 for the compound of interest.[6] For the alkylation step, a starting ratio of 4:1 Hexane:Ethyl Acetate is recommended. For the more polar product of the hydrolysis step, a more polar eluent like 1:1 Hexane:Ethyl Acetate may be necessary.
-
TLC Plate Preparation:
-
Using a pencil, gently draw a starting line about 1 cm from the bottom of the TLC plate.
-
Mark three lanes on the starting line for:
-
SM: Starting Material (e.g., Diethyl Malonate in Part 1, Diethyl Butylmalonate in Part 2)
-
Co: Co-spot (a spot of the starting material with the reaction mixture spotted on top)
-
RM: Reaction Mixture
-
-
-
Spotting:
-
Dissolve a small amount of the starting material in a volatile solvent for the 'SM' lane.
-
Using a capillary tube, take a small aliquot of the reaction mixture and spot it on the 'RM' lane.[3]
-
For the 'Co' lane, first spot the starting material, and then carefully spot the reaction mixture directly on top of it. The co-spot is crucial for confirming the disappearance of the starting material, especially if the Rf values of the starting material and product are similar.
-
-
Development:
-
Place a small amount of the chosen eluent into the developing chamber and line it with filter paper to ensure saturation of the chamber atmosphere.[7]
-
Carefully place the spotted TLC plate into the chamber, ensuring the solvent level is below the starting line.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
-
Visualization:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp (254 nm). Circle any visible spots with a pencil.
-
For the visualization of the acidic product (this compound), which may not be UV active, a specific stain is required. Bromocresol green is an effective stain for detecting carboxylic acids, which will appear as yellow spots on a blue background.[8] To use the stain, dip the dried plate into the bromocresol green solution and gently heat it.
-
Data Presentation
The progress of the reaction can be qualitatively assessed by observing the disappearance of the starting material spot and the appearance of the product spot in the 'RM' lane.
Table 1: Expected TLC Results for Monitoring this compound Synthesis
| Compound | Structure | Expected Rf Value (4:1 Hexane:EtOAc) | Expected Rf Value (1:1 Hexane:EtOAc) | Visualization Method |
| Diethyl Malonate | C₇H₁₂O₄ | ~0.5 | ~0.7 | UV, Permanganate stain |
| Diethyl Butylmalonate | C₁₁H₂₀O₄ | ~0.7 | ~0.8 | UV, Permanganate stain |
| This compound | C₇H₁₂O₄ | ~0.0 | ~0.2 | Bromocresol Green stain |
Note: Rf values are approximate and can vary depending on the specific TLC plate, chamber saturation, and exact solvent composition.
Mandatory Visualization
Caption: Workflow for the synthesis and TLC monitoring of this compound.
Caption: Idealized TLC plate progression for a successful reaction.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Butylmalonic Acid
This guide provides troubleshooting advice and detailed protocols to help researchers, scientists, and drug development professionals optimize the synthesis of butylmalonic acid and improve yields.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What are the most common causes of low yield in the synthesis of diethyl butylmalonate, the precursor to this compound?
A: Low yields are often traced back to several critical factors in the initial alkylation step. The primary causes include:
-
Presence of Water: Moisture in the reaction will consume the sodium ethoxide base and can hydrolyze the diethyl malonate ester. Using absolute ethanol (B145695) is crucial for achieving a high yield.[1] A trial run with 98.4% pure alcohol resulted in only a 66% yield.[2]
-
Impure Reagents: Commercial diethyl malonate can contain up to 15% of low-boiling impurities.[2] Similarly, impurities in the n-butyl bromide can interfere with the reaction. It is highly recommended to use redistilled diethyl malonate and n-butyl bromide.[1][2]
-
Incomplete Deprotonation: If the diethyl malonate is not fully deprotonated by the base, the subsequent alkylation reaction will be inefficient.[1]
-
Insufficient Reaction Time: The reaction mixture should be refluxed until it is neutral to moist litmus (B1172312) paper, which typically takes about two hours, to ensure the reaction goes to completion.[1][2]
Q2: My analysis shows a significant amount of diethyl dibutylmalonate as a byproduct. How can I prevent this dialkylation?
A: The mono-alkylated product, diethyl butylmalonate, still has an acidic proton that can be removed by the base, leading to a second alkylation.[1] To minimize the formation of this major byproduct:
-
Control Stoichiometry: Use a strict 1:1 molar ratio of diethyl malonate to the alkylating agent (n-butyl bromide). A slight excess of diethyl malonate can also help suppress dialkylation.[1]
-
Slow Addition of Alkylating Agent: Add the n-butyl bromide gradually to the reaction mixture. This ensures it reacts with the intended diethyl malonate enolate before it can react with the enolate of the desired product.[1]
-
Temperature Control: Maintain a controlled temperature during the addition of the alkyl halide, as exothermic conditions can increase the rate of the second alkylation.[1]
Q3: I am observing the formation of butene gas and a correspondingly low yield. What is happening and how can it be fixed?
A: This indicates a competing E2 elimination reaction is occurring.[1] In this side reaction, the ethoxide base abstracts a proton from the β-carbon of the n-butyl bromide, leading to the formation of butene instead of the desired substitution product. While more common with secondary and tertiary alkyl halides, it can occur with primary halides under harsh conditions.[1] To mitigate this, ensure controlled temperature and avoid excessively harsh reaction conditions.
Q4: The final hydrolysis and decarboxylation steps are inefficient. How can I improve the conversion to this compound?
A: The conversion of the diethyl butylmalonate intermediate to the final product involves two distinct steps: ester hydrolysis followed by decarboxylation.
-
Hydrolysis: This step requires heating the ester with an acid or base to convert the ester groups into carboxylic acids.[3] Vigorous conditions, such as refluxing with a mixture of aqueous HBr and acetic acid, may be necessary for complete hydrolysis, especially with sterically hindered or electron-withdrawing groups.[4]
-
Decarboxylation: Malonic acid derivatives readily lose CO2 upon heating.[5] This is typically achieved by heating the hydrolyzed product, often in the same acidic medium, until the evolution of CO2 gas ceases.[6] The temperature must be sufficient to drive the reaction but not so high as to cause product degradation.[6]
Q5: I am struggling with the purification of the final this compound product. What are the best practices?
A: Purifying polar, water-soluble products like this compound can be challenging.
-
Removal of Inorganic Salts: If a basic hydrolysis was performed, large amounts of inorganic salts are generated during acidic workup. These can sometimes be removed by dissolving the crude product in a minimal amount of water and precipitating the salts by adding a large excess of an alcohol like methanol.[7]
-
Crystallization: Recrystallization is a common method for purifying solid carboxylic acids. Selecting an appropriate solvent system is key to maximizing recovery while leaving impurities behind in the mother liquor.[7]
-
Extraction: After hydrolysis, the this compound can be extracted from the aqueous solution using a solvent like ether. The combined organic extracts should be dried thoroughly before removing the solvent.[8]
Data Presentation: Impact of Reaction Parameters on Yield
The yield of diethyl butylmalonate is highly sensitive to several experimental parameters. The table below summarizes key factors and their effects.
| Parameter | Sub-Optimal Condition | Observed Effect | Optimized Condition | Expected Outcome | Citation |
| Ethanol Quality | 98.4% Purity Ethanol | Yield of ~66% | Absolute ethanol, refluxed with sodium and distilled before use | Yields can reach 80-90% | [2] |
| Reagent Purity | Commercial grade diethyl malonate and n-butyl bromide | Potential for up to 15% impurities in diethyl malonate, leading to side reactions and lower yield | Redistilled reagents, using a narrow boiling point fraction | Minimizes side reactions and improves conversion to the desired product | [1][2] |
| Stoichiometry | Excess alkylating agent (n-butyl bromide) | Promotes dialkylation, forming significant amounts of diethyl dibutylmalonate | 1:1 molar ratio of diethyl malonate to n-butyl bromide, or a slight excess of diethyl malonate | Minimizes the formation of the dialkylated byproduct | [1] |
| Reaction Time | Insufficient reflux period | Incomplete reaction, leaving unreacted starting materials | Reflux until the reaction mixture is neutral to moist litmus paper (~2 hours) | Drives the reaction to completion, maximizing product formation | [2] |
Experimental Protocols
Protocol 1: Synthesis of Diethyl n-Butylmalonate
This protocol is adapted from established methods for the alkylation of diethyl malonate.[1][2]
-
Preparation of Sodium Ethoxide: In a flask equipped with a reflux condenser and a stirrer, add 115 g of clean sodium pieces to 2.5 L of absolute ethanol. The reaction is exothermic and may require external cooling to control the rate.[1][2]
-
Formation of the Enolate: Once all the sodium has reacted and dissolved, cool the sodium ethoxide solution to approximately 50°C. Slowly add 825 g of redistilled diethyl malonate with continuous stirring.[2]
-
Alkylation: To the resulting clear solution, gradually add 685 g of redistilled n-butyl bromide. The reaction is exothermic; the addition rate should be controlled to maintain a gentle reflux. If the reaction becomes too vigorous, cool the flask with water.[2]
-
Reflux: After the addition is complete, heat the reaction mixture to reflux until the solution is neutral to moist litmus paper (approximately 2 hours).[2]
-
Workup: Distill off the excess ethanol. Add approximately 2 L of water to the residue and shake thoroughly. Separate the upper organic layer containing the crude diethyl butylmalonate.[1][2]
-
Purification: Purify the crude product by vacuum distillation. Collect the fraction boiling at 130–135°C/20 mm Hg.[1][2]
Protocol 2: Hydrolysis and Decarboxylation to this compound
This is a general procedure for the conversion of the synthesized ester to the final acid product.
-
Hydrolysis: Place the purified diethyl butylmalonate into a round-bottom flask. Add an excess of a strong acid solution (e.g., a 1:1 mixture of concentrated HCl and water, or a mixture of HBr and acetic acid).[4] Heat the mixture to reflux. The reaction progress can be monitored by the disappearance of the insoluble ester layer.
-
Decarboxylation: Continue to heat the reaction mixture at reflux until the evolution of CO2 gas ceases.[6] This indicates that the decarboxylation is complete.
-
Isolation: Cool the reaction mixture. If the product precipitates upon cooling, it can be collected by filtration. Alternatively, the this compound can be extracted from the aqueous solution using several portions of diethyl ether.[8]
-
Purification: Dry the combined ether extracts over an anhydrous drying agent (e.g., calcium chloride or magnesium sulfate).[8] Filter off the drying agent and remove the ether under reduced pressure. The resulting crude solid can be further purified by recrystallization from a suitable solvent (e.g., water or a hydrocarbon solvent).
Visualizations
Caption: Reaction pathway for this compound synthesis, including major side reactions.
Caption: General experimental workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting low yields in the synthesis reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Draw the products of the following reactions: e. diethyl malonate... | Study Prep in Pearson+ [pearson.com]
- 4. d-nb.info [d-nb.info]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. orgsyn.org [orgsyn.org]
Malonic Ester Synthesis: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in malonic ester synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in malonic ester synthesis, and how can it be minimized?
A1: The most common side reaction is the dialkylation of the malonic ester.[1] This occurs because the mono-alkylated product still possesses an acidic proton, which can be removed by the base to form another enolate that reacts with a second molecule of the alkyl halide.[2] To minimize dialkylation, an excess of the malonic ester relative to the base and alkylating agent can be used.[3] Careful control of stoichiometry, such as a 1.1:1 ratio of malonate to base, and slow addition of the alkylating agent can also favor monoalkylation.[4]
Q2: How can I avoid transesterification during the deprotonation step?
A2: Transesterification can occur if the alkoxide base does not match the ester groups of the malonate (e.g., using sodium methoxide (B1231860) with diethyl malonate). To prevent this, always use an alkoxide base that corresponds to the alcohol portion of the ester. For instance, use sodium ethoxide with diethyl malonate.[3]
Q3: What causes the formation of an alkene byproduct instead of the desired alkylated product?
A3: The formation of an alkene byproduct is due to a competing E2 elimination reaction. This is particularly problematic when using secondary or tertiary alkyl halides as substrates.[3] The strong base used to deprotonate the malonic ester can also act as a nucleophile and abstract a proton from the alkyl halide, leading to elimination. To minimize this, primary alkyl halides or benzyl (B1604629) halides are the preferred substrates for the S₂ reaction.[5]
Q4: Under what conditions might O-alkylation occur instead of the desired C-alkylation?
A4: While C-alkylation is generally favored in malonic ester synthesis, O-alkylation can occur as the enolate is an ambident nucleophile. Factors that can promote O-alkylation include the use of "harder" electrophiles (e.g., alkyl chlorides), polar aprotic solvents, and larger counter-ions (like K⁺) which may not chelate as effectively with the enolate oxygens.[6][7] To favor C-alkylation, "softer" electrophiles like alkyl iodides are preferred.[7]
Q5: What are the optimal conditions for the final hydrolysis and decarboxylation step?
A5: The final step involves the hydrolysis of the diester to a dicarboxylic acid, followed by decarboxylation. This is typically achieved by heating with a strong acid, such as aqueous HCl or H₂SO₄.[2][8] Alternatively, saponification with a strong base like NaOH or KOH, followed by acidification and heating, can also be employed.[9] Vigorous hydrolysis conditions, such as refluxing with a mixture of aqueous HBr and acetic acid, can ensure both hydrolysis and decarboxylation are completed.[10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of mono-alkylated product and significant amount of di-alkylated product. | The mono-alkylated product is reacting further with the alkyl halide. | Use a slight excess of the malonic ester (e.g., 1.1 equivalents to base). Add the alkylating agent slowly to the reaction mixture to maintain a low concentration. Consider running the reaction at a lower temperature to improve selectivity.[4] |
| Formation of an unexpected ester product (transesterification). | The alkoxide base used does not match the ester group of the malonate. | Ensure the alkoxide base matches the ester. For diethyl malonate, use sodium ethoxide. For dimethyl malonate, use sodium methoxide.[3] |
| Significant amount of alkene byproduct is formed. | E2 elimination is competing with the S₂ alkylation, likely due to the use of a secondary or tertiary alkyl halide. | Use primary alkyl halides or benzyl halides whenever possible, as they are much less prone to elimination reactions.[5] If a secondary halide must be used, carefully optimize the base and solvent. |
| The reaction is sluggish or does not go to completion. | The base is not strong enough to fully deprotonate the malonic ester, or the alkyl halide is not reactive enough. | Ensure an appropriate base like sodium ethoxide is used. The pKa of the alpha-proton of diethyl malonate is about 13.[11] For less reactive alkyl halides, consider using a more reactive leaving group (I > Br > Cl) or increasing the reaction temperature. |
| Incomplete decarboxylation in the final step. | Insufficient heating or acid/base concentration during the hydrolysis and decarboxylation step. | Ensure the reaction mixture is heated sufficiently, often to reflux, after acidification.[8] The evolution of CO₂ gas should be observed. If saponification is used, ensure complete hydrolysis before acidification and heating. |
| O-alkylated side product is observed. | Reaction conditions are favoring attack at the oxygen of the enolate. | Use a softer electrophile, such as an alkyl iodide instead of a chloride.[7] Using a lithium-based enolate in a protic solvent can also favor C-alkylation.[6] |
Quantitative Data Summary
Table 1: Typical Yields in Malonic Ester Synthesis with Various Primary Alkyl Halides
| Alkyl Halide | Product | Typical Yield of Alkylation Step (%) |
| Methyl Bromide | Propanoic Acid | 97% |
| Ethyl Bromide | Butanoic Acid | 80-90% |
| Benzyl Chloride | 3-Phenylpropanoic Acid | 75-85% |
| 1,4-Dibromobutane | Cyclopentanecarboxylic Acid | 60-70% |
| (Data sourced from BenchChem)[3] |
Table 2: Competition between SN2 and E2 Reactions with Secondary Alkyl Halides
| Alkyl Halide | Base/Solvent | Temperature | SN2 Product Yield | E2 Product Yield |
| 2-Bromobutane | NaOEt/EtOH | 25°C | 18% | 82% |
| 2-Bromobutane | NaOEt/EtOH | 80°C | 9% | 91% |
| Isopropyl Bromide | NaOEt in 60% aq. EtOH | 45°C | 47% | 53% |
| (Data is illustrative of the general trend for secondary halides with basic nucleophiles)[12] |
Experimental Protocols
Protocol 1: Mono-alkylation of Diethyl Malonate
This protocol is a general procedure for the synthesis of a mono-alkylated carboxylic acid.
-
Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium (1 equivalent) in absolute ethanol (B145695) to prepare a solution of sodium ethoxide.
-
Addition of Malonic Ester: To the sodium ethoxide solution, add diethyl malonate (1.1 equivalents) dropwise.
-
Alkylation: After the addition of the malonate is complete, add the primary alkyl halide (1 equivalent) dropwise. The reaction may be exothermic. Maintain a gentle reflux for 2-3 hours after the addition is complete.
-
Work-up: After cooling, pour the reaction mixture into water. Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.
-
Hydrolysis and Decarboxylation: Add a solution of aqueous HCl (e.g., 6M) to the alkylated ester and heat the mixture to reflux until the evolution of CO₂ ceases (typically 1-2 hours).
-
Isolation: Cool the mixture, separate the organic layer (the product carboxylic acid), and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, and remove the solvent to yield the final product.
Visualizations
Caption: General workflow of the malonic ester synthesis.
References
- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. SN2 vs E2 [chemistrysteps.com]
- 6. ch.ic.ac.uk [ch.ic.ac.uk]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]
- 9. grokipedia.com [grokipedia.com]
- 10. BJOC - On the hydrolysis of diethyl 2-(perfluorophenyl)malonate [beilstein-journals.org]
- 11. Ch21: Malonic esters [chem.ucalgary.ca]
- 12. Reddit - The heart of the internet [reddit.com]
How to prevent dialkylation in butylmalonic acid synthesis
Welcome to the technical support center for the synthesis of butylmalonic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to controlling and preventing dialkylation during the synthesis of this compound via the malonic ester synthesis route.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing diethyl butylmalonate, the precursor to this compound?
The most common method is the alkylation of diethyl malonate.[1] This process involves the deprotonation of diethyl malonate at the α-carbon using a base, typically sodium ethoxide, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking an alkyl halide like n-butyl bromide in an SN2 reaction to form diethyl butylmalonate.[1]
Q2: Why is dialkylation a common problem in this synthesis?
The mono-alkylated product, diethyl butylmalonate, still possesses an acidic proton on the α-carbon. This proton can be deprotonated by the base present in the reaction mixture, leading to a second alkylation event and the formation of diethyl dibutylmalonate.[1] This is a major drawback of the malonic ester synthesis.[1]
Q3: What are the key factors that influence the ratio of mono- to di-alkylation?
The product distribution is primarily influenced by the stoichiometry of the reactants, the strength and amount of the base used, the reaction temperature, and the nature of the alkylating agent.[2] Careful control of these parameters is crucial for selectively obtaining the desired mono-alkylated product.[2]
Q4: Can I use a base other than sodium ethoxide?
Yes, alternative conditions can be employed. A milder base, such as potassium carbonate, can be used in conjunction with a phase-transfer catalyst (PTC) like a quaternary ammonium (B1175870) salt or a crown ether.[3][4] This method can improve reaction rates and yields under relatively mild conditions and avoid the need for strictly anhydrous bases like sodium ethoxide.[3]
Q5: How can I purify the desired diethyl butylmalonate from the dialkylated byproduct?
Purification is typically achieved by vacuum distillation.[1] Diethyl butylmalonate and diethyl dibutylmalonate have different boiling points, allowing for their separation. However, if the boiling points are very close, column chromatography may be a more effective purification method.[2]
Troubleshooting Guide: Preventing Dialkylation
Problem: Significant formation of diethyl dibutylmalonate is observed in the product mixture.
| Possible Cause | Solution |
| Incorrect Stoichiometry | Use a strict 1:1 molar ratio of the base to diethyl malonate for mono-alkylation.[2] To further favor mono-alkylation, a slight excess (1.1 to 1.5 equivalents) of diethyl malonate relative to the alkylating agent and base can be used.[1][5] This ensures that the enolate of the starting material is more likely to react than the enolate of the mono-alkylated product.[4] |
| Rapid Addition of Alkylating Agent | Add the alkylating agent (n-butyl bromide) slowly and dropwise to the reaction mixture. This maintains a low concentration of the alkylating agent, ensuring it reacts with the more abundant diethyl malonate enolate before it can react with the enolate of the mono-alkylated product.[1] |
| High Reaction Temperature | Maintain a controlled, moderate temperature during the addition of the alkylating agent and throughout the reaction.[1] Exothermic reactions can increase the rate of the second alkylation.[1] Gentle heating may be required to drive the reaction to completion, but excessive heat should be avoided.[2] |
| Strongly Basic Conditions | While a strong base is necessary for deprotonation, prolonged reaction times or excessively high temperatures in the presence of a strong base can favor the formation of the second enolate, leading to dialkylation.[4] Consider using a milder base like potassium carbonate with a phase-transfer catalyst as an alternative.[4] |
Data Presentation
The following table summarizes quantitative data on yields for the synthesis of diethyl butylmalonate under different conditions, highlighting methods that favor mono-alkylation.
| Method | Base | Alkylating Agent | Solvent | Key Conditions | Yield of Diethyl Butylmalonate (Mono-alkylated) | Notes |
| Standard Malonic Ester Synthesis | Sodium Ethoxide | n-Butyl Bromide | Absolute Ethanol | Slight excess of diethyl malonate (5.15 mol) to n-butyl bromide (5.0 mol).[5] | 80-90%[6] | A classic, high-yielding method when stoichiometry is carefully controlled. |
| Patent Example 1 | Sodium Ethoxide | Bromobutane | Ethanol | Not specified | 76.42% (99.57% purity)[4] | Demonstrates good yield and high purity on a lab scale. |
| Patent Example 2 | Sodium Ethoxide | Bromobutane | Ethanol | Not specified | 76.48% (99.69% purity)[4] | Similar to Example 1, showing reproducibility. |
| Phase-Transfer Catalysis (PTC) | Potassium Carbonate | 1-Bromobutane | Dichloromethane (B109758) or Acetonitrile (B52724) | 18-Crown-6 as catalyst.[3] | High (not quantified)[3] | Offers an alternative with milder, non-anhydrous conditions.[3] |
| Gas-Liquid PTC | Potassium Carbonate | Alkylating Agent | Poly(ethylene glycol) | No solvent, no stirring. | Improved selectivity for mono-alkylation compared to other catalysts.[7] | An advanced method that enhances selectivity.[7] |
Experimental Protocols
Protocol 1: Synthesis of Diethyl n-Butylmalonate via Sodium Ethoxide
This protocol is adapted from a well-established procedure.[1]
Materials:
-
Clean sodium metal
-
Absolute ethanol
-
Diethyl malonate
-
n-Butyl bromide
Procedure:
-
Preparation of Sodium Ethoxide: In a flask equipped with a reflux condenser and a stirrer, add 115 g of clean sodium pieces to 2.5 L of absolute ethanol. The reaction is exothermic and may require cooling.
-
Formation of the Enolate: Once all the sodium has reacted, cool the sodium ethoxide solution to approximately 50°C. Slowly add 825 g of diethyl malonate with continuous stirring.
-
Alkylation: To the resulting clear solution, gradually add 685 g of n-butyl bromide. The reaction is exothermic; control the addition rate to maintain a gentle reflux.
-
Reaction Completion: After the addition is complete, heat the mixture to reflux until it is neutral to moist litmus (B1172312) paper (approximately 2 hours).
-
Workup: Distill off the excess ethanol. Add approximately 2 L of water to the residue and shake thoroughly. Separate the upper layer containing the crude diethyl butylmalonate.
-
Purification: Purify the crude product by vacuum distillation, collecting the fraction at 130-135°C/20 mm Hg.[1]
Protocol 2: Synthesis of Diethyl Butylmalonate via Phase-Transfer Catalysis (PTC)
This protocol provides a method using a milder base and a phase-transfer catalyst.[3]
Materials:
-
Diethyl malonate
-
1-Bromobutane
-
Anhydrous potassium carbonate (powdered)
-
18-Crown-6 (Caution: Toxic)
-
Dichloromethane or Acetonitrile
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine diethyl malonate, 1-bromobutane, anhydrous potassium carbonate, and a catalytic amount of 18-Crown-6.
-
Reaction: Add dichloromethane or acetonitrile as the solvent. Heat the mixture to reflux with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: After the reaction is complete, cool the mixture and filter to remove the potassium salts. Wash the filtrate with water and then with a saturated sodium chloride solution (brine).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation.
Protocol 3: Hydrolysis and Decarboxylation to this compound
Materials:
-
Diethyl butylmalonate
-
Potassium hydroxide (B78521)
-
Sulfuric acid or Hydrochloric acid
Procedure:
-
Saponification (Hydrolysis): Reflux the diethyl butylmalonate with an aqueous solution of potassium hydroxide to hydrolyze the ester groups.
-
Acidification: After cooling, carefully acidify the reaction mixture with sulfuric or hydrochloric acid. This will form the this compound.
-
Decarboxylation: Gently heat the acidified solution. The this compound, being a β-dicarboxylic acid, will readily decarboxylate (lose CO₂) to yield this compound.
-
Isolation: The this compound can then be isolated by extraction with a suitable organic solvent, followed by drying and removal of the solvent.
Visualizations
References
- 1. US7038072B2 - Process for monoalkylation of C-H acidic methylene groups - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Preparation method of diethyl n-butylmalonate - Eureka | Patsnap [eureka.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Alkylation reactions of ethyl malonate, ethyl acetoacetate, and acetylacetone by gas–liquid phase-transfer catalysis (G.L.–P.T.C.) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Butylmalonic Acid Synthesis
Welcome to the technical support center for the synthesis of butylmalonic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this synthesis, ensuring a more efficient and successful experimental outcome.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.
Q1: My reaction to form diethyl butylmalonate is resulting in a low yield. What are the potential causes and solutions?
A1: Low yields in the alkylation of diethyl malonate are a common issue. Several factors could be at play:
-
Presence of Moisture: The ethoxide base is highly sensitive to water, which can consume the base and hydrolyze the ester. Ensure all glassware is oven-dried and use absolute (anhydrous) ethanol (B145695). A trial with 98.4% pure alcohol has been shown to result in a significantly lower yield (66%) compared to when using absolute alcohol.[1]
-
Impure Reagents: The purity of diethyl malonate and butyl bromide is crucial. It is recommended to use redistilled diethyl malonate and n-butyl bromide to avoid side reactions from impurities.[1]
-
Inefficient Base Formation: Ensure that the sodium metal has completely reacted with the ethanol to form sodium ethoxide before adding the diethyl malonate.
-
Suboptimal Reaction Temperature: While the reaction is exothermic, it may require gentle heating under reflux to proceed to completion. Monitor the reaction's progress using thin-layer chromatography (TLC) to determine the optimal temperature and reaction time.
Q2: I am observing a significant amount of a dialkylated byproduct, diethyl dibutylmalonate. How can I minimize its formation?
A2: The formation of a dialkylated product is a known side reaction in malonic ester synthesis.[2][3] Here are some strategies to favor mono-alkylation:
-
Control Stoichiometry: Use a strict 1:1 molar ratio of diethyl malonate to the alkylating agent (n-butyl bromide). A slight excess of diethyl malonate can also help minimize dialkylation.
-
Slow Addition of Alkyl Halide: Add the n-butyl bromide slowly to the reaction mixture. This helps to ensure that the alkyl halide reacts with the diethyl malonate enolate before it can react with the enolate of the mono-alkylated product.
-
Temperature Control: Maintain a controlled temperature during the addition of the alkyl halide. Exothermic reactions can increase the rate of the second alkylation.
Q3: My reaction is producing butene gas and a low yield of the desired product. What is happening?
A3: The formation of butene gas indicates a competing E2 elimination reaction. In this side reaction, the ethoxide base abstracts a proton from the β-carbon of the alkyl halide, leading to the formation of an alkene instead of the desired substitution product. While this is more common with secondary and tertiary alkyl halides, it can occur with primary halides under harsh conditions. To mitigate this:
-
Use a Less Hindered Base: While sodium ethoxide is standard, in cases where elimination is a significant issue, a bulkier base could be considered, although this may also slow down the desired alkylation.
-
Control Reaction Temperature: Avoid excessively high temperatures, as this can favor elimination over substitution.
Q4: Can I use other butyl halides, such as butyl chloride or butyl iodide?
A4: Yes, other butyl halides can be used, but their reactivity varies, which will affect the reaction conditions and yield. The general order of reactivity for the alkyl halide is I > Br > Cl. Therefore, using butyl iodide would likely lead to a faster reaction, while butyl chloride would require more forcing conditions (e.g., higher temperature or longer reaction time) and may result in a lower yield.
Q5: What is the best method for the final hydrolysis and decarboxylation of diethyl butylmalonate to this compound?
A5: Both acidic and basic hydrolysis followed by decarboxylation are effective.
-
Basic Hydrolysis (Saponification): This involves heating the diethyl butylmalonate with a strong base like potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) in an aqueous or alcoholic solution. This is followed by acidification to protonate the carboxylate and induce decarboxylation upon heating. A similar hydrolysis of a substituted malonic ester using KOH followed by sulfuric acid gives a yield of 62-65%.[4]
-
Acidic Hydrolysis: Refluxing the diethyl butylmalonate with a strong acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) will also effect both hydrolysis and decarboxylation. One patent describes that hydrolysis of diethyl malonate with sulfuric acid can result in a low yield of about 55% due to reversible reactions and decomposition at high temperatures.[5]
The choice between these methods may depend on the scale of the reaction and the desired purity of the final product.
Data Presentation
The following tables summarize quantitative data on the synthesis of this compound and its intermediates under various conditions.
Table 1: Alkylation of Diethyl Malonate with n-Butyl Halides
| Alkyl Halide | Base | Solvent | Temperature | Reaction Time | Yield of Diethyl Butylmalonate | Reference |
| n-Butyl Bromide | Sodium Ethoxide | Absolute Ethanol | Reflux | 2 hours | 80-90% | Organic Syntheses |
| n-Butyl Bromide | Sodium Ethoxide | Ethanol | 76°C | 30 minutes | 76.42% | CN105646217A |
| n-Butylamine | Copper(I) Chloride | Dichloroethylamine | 75°C then Reflux | 10 hours | 92% | ChemicalBook |
Table 2: Hydrolysis and Decarboxylation of Substituted Malonic Esters
| Starting Material | Reagents | Conditions | Product | Yield | Reference |
| Diethyl sec-butylmalonate | 1. KOH, H₂O 2. H₂SO₄ | Reflux | sec-Butylmalonic acid | 83-84% (ester) | Organic Syntheses |
| Diethyl sec-butylethylmalonate | 1. KOH, H₂O 2. H₂SO₄, H₂O | Saponification followed by acidic decarboxylation | 3-Methylpentanoic acid | 62-65% | BenchChem |
| Diethyl malonate | Sulfuric Acid | 70°C | Malonic Acid | ~55% | CN1257879C |
Experimental Protocols
Protocol 1: Synthesis of Diethyl n-Butylmalonate
This protocol is adapted from a procedure published in Organic Syntheses.
Materials:
-
Absolute Ethanol
-
Sodium metal
-
Diethyl malonate (redistilled)
-
n-Butyl bromide (redistilled)
-
5-L round-bottomed flask
-
Reflux condenser
-
Separatory funnel
-
Mechanical stirrer
-
Steam or water bath
Procedure:
-
Preparation of Sodium Ethoxide: In a 5-L round-bottomed flask equipped with a reflux condenser, separatory funnel, and mechanical stirrer, place 2.5 L of absolute ethanol. Gradually add 115 g (5 atoms) of clean sodium metal in suitably sized pieces through the condenser. The reaction is exothermic; cool the flask with water if the reaction becomes too violent.
-
Enolate Formation: Once all the sodium has reacted, cool the sodium ethoxide solution to approximately 50°C. With stirring, slowly add 825 g (5.15 moles) of diethyl malonate from the separatory funnel.
-
Alkylation: To the resulting clear solution, gradually add 685 g (5.0 moles) of n-butyl bromide. The reaction will commence almost immediately, generating heat. Control the addition rate to maintain a manageable reaction, cooling the flask if necessary. This step should take about two hours.
-
Reflux: Heat the reaction mixture to reflux until it is neutral to moist litmus (B1172312) paper, which typically requires about two hours.
-
Work-up and Purification:
-
Distill off as much ethanol as possible using a steam or water bath (approximately 6 hours).
-
To the residue, add about 2 L of water and shake thoroughly.
-
Separate the upper layer of crude diethyl n-butylmalonate.
-
Purify the crude product by vacuum distillation. Collect the fraction boiling at 130–135°C/20 mm Hg. The expected yield is 860–970 g (80–90%).[1]
-
Protocol 2: Synthesis of this compound via Hydrolysis and Decarboxylation
This protocol is a general procedure adapted from methods for similar substituted malonic esters.
Materials:
-
Diethyl n-butylmalonate
-
Potassium hydroxide (KOH)
-
Sulfuric acid (H₂SO₄), concentrated
-
Round-bottomed flask
-
Reflux condenser
-
Heating mantle
-
Ether (for extraction)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Saponification: In a round-bottomed flask, prepare a solution of potassium hydroxide in water. For every mole of diethyl n-butylmalonate, use approximately 2.5 moles of KOH. Add the diethyl n-butylmalonate to the hot KOH solution with vigorous stirring.
-
Reflux: Heat the mixture under reflux for approximately 5 hours to ensure complete hydrolysis of the ester groups. During this time, the ethanol produced will be removed.
-
Acidification and Decarboxylation:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully add concentrated sulfuric acid until the solution is strongly acidic. This will protonate the dicarboxylate to form this compound, which is unstable.
-
Gently heat the acidified mixture. Carbon dioxide will evolve as the this compound decarboxylates. Continue heating under reflux until gas evolution ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Extract the this compound with several portions of ether.
-
Combine the ether extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and remove the ether by rotary evaporation to yield the crude this compound.
-
The product can be further purified by recrystallization or distillation under reduced pressure.
-
Visualizations
The following diagrams illustrate the key processes in this compound synthesis.
References
Removal of unreacted starting materials from butylmalonic acid
Technical Support Center: Purification of Butylmalonic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted starting materials from this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common unreacted starting materials and by-products in a typical this compound synthesis?
A1: The synthesis of this compound commonly proceeds via the alkylation of diethyl malonate with a butyl halide (e.g., n-butyl bromide), followed by saponification and acidification.[1][2][3] Consequently, the crude product may contain several impurities:
-
Unreacted Starting Materials:
-
Diethyl malonate
-
n-Butyl bromide
-
-
Intermediates:
-
Diethyl n-butylmalonate
-
-
By-products of Saponification:
-
Ethanol
-
-
Inorganic Salts:
-
Sodium bromide or potassium bromide (from the alkylation step)
-
Sodium hydroxide (B78521) or potassium hydroxide (if saponification is incomplete)
-
Sodium chloride or potassium chloride (if acidified with HCl)
-
-
Side-reaction Products:
-
Dialkylated malonic esters
-
Q2: What are the most effective methods for removing these impurities?
A2: The choice of purification method depends on the nature and quantity of the impurities. Common and effective techniques include:
-
Recrystallization: This is a primary method for purifying solid organic compounds like this compound.[4][5][6] It is effective for removing soluble impurities. Water is often a suitable solvent due to the high water solubility of this compound.[7][8]
-
Liquid-Liquid Extraction: This technique is useful for separating the desired acid from organic-soluble impurities or for an initial work-up post-synthesis.[1][3] For instance, after acidification of the saponification mixture, an extraction with an organic solvent like ether can isolate the this compound.[1]
-
Chromatography: For challenging separations where impurities have similar polarities to the product, chromatographic techniques are employed.
Q3: How can I assess the purity of my this compound sample?
A3: Purity assessment is crucial and can be performed using several analytical methods:
-
Melting Point Determination: Pure this compound has a distinct melting point (105-107 °C).[11][12] A broad or depressed melting point range indicates the presence of impurities.[13]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC, is a powerful technique for quantifying purity and detecting trace impurities.[14][15][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the product and identify and quantify organic impurities.[14]
-
Titration: As a dicarboxylic acid, this compound can be titrated with a standardized base to determine its equivalent weight and assess purity.[13]
Data Presentation
Table 1: Physical Properties of this compound and Common Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility in Water |
| This compound | C₇H₁₂O₄ | 160.17 | 105-107 | 333.1 (at 760 mmHg) | Very soluble[7] |
| Diethyl Malonate | C₇H₁₂O₄ | 160.17 | -50 | 199.3 | Slightly soluble |
| n-Butyl Bromide | C₄H₉Br | 137.02 | -112 | 101.6 | Insoluble |
| Diethyl n-butylmalonate | C₁₁H₂₀O₄ | 216.27 | - | 235-240 | Insoluble |
Table 2: Recommended Solvents for Recrystallization
| Solvent(s) | Rationale | Reference |
| Water | This compound is highly soluble in hot water and less soluble in cold water, making it an excellent and green solvent for recrystallization.[3][8] | [4][6][8] |
| Toluene | Can be used for azeotropic removal of water if the product needs to be isolated from an aqueous solution.[17] | [17] |
| Ethanol/Water | A solvent pair can be effective if the product is too soluble in one solvent and not soluble enough in the other. | [6] |
Experimental Protocols
Protocol 1: Recrystallization of this compound from Water
Objective: To purify crude this compound by removing soluble and insoluble impurities.
Methodology:
-
Solvent Selection: Based on solubility tests, water is a suitable solvent.[4]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of near-boiling deionized water while stirring until the solid is completely dissolved. Using the minimum amount of hot solvent is critical for maximizing yield.[4][18]
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask. This step prevents premature crystallization.[18]
-
Crystallization: Allow the clear filtrate to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to rinse away any remaining soluble impurities.[4]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point (e.g., 40-50 °C). The final product should be a white crystalline solid.[7]
Protocol 2: Purity Assessment by Reversed-Phase HPLC
Objective: To determine the percentage purity of the this compound sample.
Methodology:
-
System: A standard HPLC system with a UV detector and a C18 reversed-phase column.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid or 20 mM phosphate (B84403) buffer (pH 2.6) in water.[14][16]
-
Mobile Phase B: Acetonitrile with 0.1% Formic acid.[14]
-
-
Sample Preparation: Accurately weigh approximately 1-2 mg of the this compound sample. Dissolve it in a suitable diluent (e.g., a 1:1 mixture of Mobile Phase A and B) to a final concentration of ~0.1-0.2 mg/mL.[14]
-
Chromatographic Conditions:
-
Analysis: Inject the prepared sample. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Troubleshooting Guide
Q: My crude product is an oily liquid and will not crystallize. What should I do?
A: This "oiling out" phenomenon can occur if significant impurities are present, which depress the melting point of the mixture, or if the solution is supersaturated.[6]
-
Possible Cause 1: High Impurity Content. Unreacted starting materials (e.g., diethyl butylmalonate) can act as a solvent for the product.
-
Solution: Perform a pre-purification step. A liquid-liquid extraction can remove non-polar organic impurities. Dissolve the oily product in a dilute basic solution (e.g., NaHCO₃), wash with an organic solvent like diethyl ether to remove neutral impurities, and then re-acidify the aqueous layer to precipitate the this compound before attempting recrystallization.
-
-
Possible Cause 2: Supersaturation. The solution cooled too rapidly or is too concentrated.
-
Solution: Add a small amount of additional hot solvent to the oil to ensure everything dissolves. Then, try scratching the inside of the flask at the liquid-air interface with a glass rod to induce crystallization.[4] Seeding the solution with a tiny crystal of pure this compound can also initiate crystallization.
-
Q: My yield is very low after recrystallization. How can I improve it?
A: Low recovery is a common issue in recrystallization.
-
Possible Cause 1: Using too much solvent. The most common reason for low yield is dissolving the compound in an excessive volume of boiling solvent.[4]
-
Solution: Always use the minimum amount of near-boiling solvent required to fully dissolve the crude product.
-
-
Possible Cause 2: Incomplete crystallization. The solution was not cooled sufficiently.
-
Solution: After cooling to room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the product from the cold solvent.
-
-
Possible Cause 3: Premature crystallization during hot filtration.
-
Solution: Ensure the funnel and receiving flask are pre-warmed before filtering the hot solution. Perform the filtration step as quickly as possible.
-
Q: My HPLC/NMR analysis shows that impurities are still present after recrystallization. What's the next step?
A: If a single recrystallization is insufficient, further purification is needed.
-
Possible Cause 1: Co-crystallization. The impurity has very similar solubility properties to this compound in the chosen solvent.
-
Solution 1: Perform a second recrystallization. Often, a second pass will significantly improve purity.
-
Solution 2: Change the recrystallization solvent or use a solvent-pair system (e.g., ethanol/water).[6]
-
-
Possible Cause 2: Impurities are not amenable to removal by crystallization.
-
Solution: Use a different purification technique. Preparative reversed-phase flash chromatography is highly effective for purifying polar compounds like carboxylic acids and can separate impurities with similar polarities.[9]
-
Visualizations
Caption: General purification workflow for this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. d.web.umkc.edu [d.web.umkc.edu]
- 7. Page loading... [guidechem.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. teledyneisco.com [teledyneisco.com]
- 10. [Separation of dicarboxylic acid by thin-layer chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | 534-59-8 [amp.chemicalbook.com]
- 12. 丁基丙二酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 13. moravek.com [moravek.com]
- 14. benchchem.com [benchchem.com]
- 15. Determination of methylmalonic acid by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. asianpubs.org [asianpubs.org]
- 17. US5886219A - Process for preparing malonic acid and alkylmalonic acids - Google Patents [patents.google.com]
- 18. physics.emu.edu.tr [physics.emu.edu.tr]
Troubleshooting low yield in the synthesis of substituted acetic acids
Welcome to the Technical Support Center for the synthesis of substituted acetic acids. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered in the laboratory, with a particular focus on troubleshooting low reaction yields.
Troubleshooting Guide: Low Yield in Substituted Acetic Acid Synthesis
Low yields are a common impediment in organic synthesis. The following table outlines potential causes and solutions for poor outcomes in the synthesis of substituted acetic acids via common methodologies.
| Problem | Potential Cause | Recommended Solution | Expected Yield Improvement |
| Malonic Ester Synthesis: Low Yield of Mono-alkylated Product | 1. Dialkylation: The mono-alkylated product is deprotonated and reacts with a second molecule of the alkyl halide.[1] | - Use a 1:1 molar ratio of sodium ethoxide to diethyl malonate to favor mono-alkylation.[2] - Slowly add the alkyl halide to the reaction mixture.[3] - Use an excess of diethyl malonate.[4] | Increase in mono-alkylated product selectivity. |
| 2. Incomplete Deprotonation: The base is not strong enough or used in insufficient quantity to fully deprotonate the diethyl malonate. | - Ensure the use of a strong base like sodium ethoxide.[3] - Use at least one full equivalent of the base.[3] | Can increase yield to >80% for simple alkyl halides.[3] | |
| 3. E2 Elimination: Secondary and tertiary alkyl halides are prone to elimination reactions instead of the desired SN2 substitution.[5] | - Use primary or methyl alkyl halides.[5] - If a secondary halide must be used, try milder reaction conditions (e.g., lower temperature). | Significantly higher yield compared to using hindered halides. | |
| Willgerodt-Kindler Reaction: Low Yield and Complex Mixture | 1. Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted starting materials. | - Increase reaction time and/or temperature. Microwave irradiation can sometimes improve yields and reduce reaction times.[6] - Ensure efficient stirring. | Yields can vary widely (22-80%), optimization is key.[7] |
| 2. Formation of Byproducts: The reaction is known to produce a complex mixture of sulfur-containing byproducts and rearranged isomers.[8] | - Optimize the stoichiometry of sulfur and the amine (e.g., morpholine).[6] - Use a phase-transfer catalyst, which has been shown to improve yields of the desired carboxylic acid after hydrolysis.[6] | Can improve selectivity and simplify purification. | |
| 3. Difficult Hydrolysis: The intermediate thioamide may be resistant to hydrolysis. | - Use a strong acid (e.g., H₂SO₄) or base (e.g., NaOH) for the hydrolysis step and ensure sufficient reaction time.[6] | Complete hydrolysis is crucial for obtaining the final product. | |
| Nitrile Hydrolysis: Low Yield of Carboxylic Acid | 1. Incomplete Hydrolysis: The reaction may stop at the intermediate amide stage.[9] | - Increase the reaction time and/or temperature.[10] - Use a higher concentration of acid or base. For acid hydrolysis, a mixture of H₂SO₄, H₂O, and acetic acid can be effective.[11] | Yields of >80% are achievable with optimized conditions.[11] |
| 2. Side Reactions: For acid-sensitive substrates, strong acidic conditions can lead to degradation. For base-sensitive substrates, strong basic conditions can be detrimental.[12] | - For acid-sensitive compounds, consider using basic hydrolysis conditions.[12] - For base-sensitive compounds, use acidic hydrolysis.[12] | Preserves the integrity of the target molecule. | |
| 3. Poor Solubility of Nitrile: Long-chain nitriles may have poor solubility in aqueous acidic or basic solutions, slowing down the reaction.[13] | - Use a co-solvent to improve solubility. | Can significantly increase the reaction rate. | |
| General Issues Affecting Yield | 1. Impure Starting Materials: Impurities in reactants or solvents can interfere with the reaction.[14] | - Purify starting materials and ensure solvents are anhydrous where necessary. | Crucial for reproducible and high-yielding reactions. |
| 2. Product Loss During Workup/Purification: Significant amounts of product can be lost during extraction, washing, and purification steps.[14] | - Minimize the number of transfer steps. - During recrystallization, ensure the minimum amount of hot solvent is used and allow for slow cooling. - In column chromatography, select an appropriate solvent system to ensure good separation and recovery. | Can improve isolated yield by 10-20% or more. |
Frequently Asked Questions (FAQs)
Q1: In the malonic ester synthesis, I am getting a significant amount of dialkylated product. How can I favor mono-alkylation?
A1: To favor mono-alkylation, you should carefully control the stoichiometry of your reagents. Using a 1:1 molar ratio of sodium ethoxide to diethyl malonate is a good starting point.[2] Additionally, adding the alkyl halide dropwise to the reaction mixture containing the enolate can help to maintain a low concentration of the alkylating agent, further minimizing the chance of a second alkylation.[3] Using an excess of diethyl malonate can also push the equilibrium towards the mono-alkylated product.[4]
Q2: My Willgerodt-Kindler reaction resulted in a complex, difficult-to-purify mixture. What are the likely side products and how can I avoid them?
A2: The Willgerodt-Kindler reaction is notorious for producing complex mixtures. Side products can include various sulfur-containing compounds, incompletely reacted intermediates, and rearranged isomers.[8] To minimize these, it is crucial to optimize the reaction conditions. Experiment with the ratio of sulfur to the amine (commonly morpholine) and the reaction temperature. The use of a phase-transfer catalyst has been reported to improve the yield of the desired carboxylic acid after hydrolysis of the intermediate thioamide, suggesting a cleaner reaction.[6]
Q3: The hydrolysis of my nitrile is very slow. What can I do to speed it up without decomposing my product?
A3: To accelerate nitrile hydrolysis, you can increase the temperature and/or the concentration of the acid or base.[10] For acid-catalyzed hydrolysis, a mixture of sulfuric acid, water, and acetic acid can be particularly effective for some substrates.[11] If your starting material or product is sensitive to high temperatures or strong acids/bases, a milder approach would be to use a co-solvent to increase the solubility of the nitrile in the aqueous medium, which can enhance the reaction rate at lower temperatures.[13]
Q4: I am losing a significant amount of my substituted acetic acid during purification. What are the best practices for minimizing this loss?
A4: Product loss during purification is a common issue. For recrystallization, the key is to use the minimum amount of hot solvent required to dissolve your compound. Using too much solvent will result in a lower recovery. Allow the solution to cool slowly to form larger, purer crystals, and then cool further in an ice bath to maximize precipitation. When performing column chromatography, ensure you have chosen an appropriate solvent system that provides good separation between your product and impurities. Careful collection of fractions and complete elution of the product from the column are also critical. For both methods, minimizing the number of transfers between flasks will also help to reduce mechanical losses.
Experimental Protocols
Malonic Ester Synthesis of Pentanoic Acid[15]
This protocol describes the synthesis of pentanoic acid from diethyl malonate and 1-bromopropane (B46711).
Materials:
-
Diethyl malonate
-
Sodium ethoxide
-
1-Bromopropane
-
Ethanol (B145695) (absolute)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide (B78521)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide (1.0 eq) in absolute ethanol under an inert atmosphere. To this solution, add diethyl malonate (1.0 eq) dropwise with stirring.
-
Alkylation: After the addition of diethyl malonate is complete, add 1-bromopropane (1.0 eq) dropwise to the reaction mixture. Heat the mixture to reflux for 2-3 hours. Monitor the reaction by TLC.
-
Hydrolysis: After the alkylation is complete, cool the reaction mixture and add a solution of sodium hydroxide (2.5 eq) in water. Heat the mixture to reflux for 4-6 hours to hydrolyze the ester.
-
Decarboxylation and Workup: Cool the reaction mixture and acidify with concentrated hydrochloric acid until the pH is ~1-2. Heat the acidic solution to reflux for 1-2 hours to effect decarboxylation. After cooling, extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield pentanoic acid.
Willgerodt-Kindler Reaction of Acetophenone (B1666503) to Phenylacetic Acid[7]
This protocol details the synthesis of phenylacetic acid from acetophenone via a thioamide intermediate.
Materials:
-
Acetophenone
-
Sulfur
-
Sodium hydroxide
-
Hydrochloric acid (concentrated)
-
Ethyl acetate (B1210297)
Procedure:
-
Thioamide Formation: In a round-bottom flask, combine acetophenone (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq). Heat the mixture to reflux with stirring for 12 hours.
-
Hydrolysis: Cool the reaction mixture and add a 40% aqueous solution of sodium hydroxide. Reflux the mixture for another 12 hours to hydrolyze the thioamide.
-
Workup and Purification: Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of ~1. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude phenylacetic acid can be further purified by recrystallization from water or a suitable organic solvent.
Acid-Catalyzed Hydrolysis of Benzyl (B1604629) Cyanide to Phenylacetic Acid[10][11]
This protocol describes the direct hydrolysis of benzyl cyanide to phenylacetic acid.
Materials:
-
Benzyl cyanide
-
Sulfuric acid (concentrated)
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add concentrated sulfuric acid (e.g., 840 mL) to water (e.g., 1150 mL). To this diluted sulfuric acid solution, add benzyl cyanide (e.g., 700 g).
-
Hydrolysis: Heat the mixture to reflux with vigorous stirring for 3 hours.
-
Workup and Purification: Cool the reaction mixture slightly and pour it into cold water (e.g., 2 L) with stirring to prevent the formation of a solid cake. Filter the precipitated crude phenylacetic acid. Wash the crude product by melting it under hot water and decanting the water; repeat this washing several times. The molten acid is then distilled under reduced pressure to obtain pure phenylacetic acid. A yield of approximately 80% can be expected.[11]
Visualizations
Caption: A logical workflow for troubleshooting low yield in organic synthesis.
References
- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. benchchem.com [benchchem.com]
- 4. Malonic Ester Synthesis [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Sciencemadness Discussion Board - Willgerodt-Kindler featuring acetophenone - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Willgerodt Rearrangement [unacademy.com]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. scribd.com [scribd.com]
- 12. benchchem.com [benchchem.com]
- 13. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]
- 14. quora.com [quora.com]
Technical Support Center: Purification of Butylmalonic Acid
Welcome to the technical support center for the purification of butylmalonic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: The most common impurities often originate from the malonic ester synthesis used to prepare the precursor, diethyl butylmalonate. These can include:
-
Unreacted Diethyl Malonate: The starting material for the alkylation step.
-
Diethyl Dibutylmalonate: A common byproduct formed from the dialkylation of diethyl malonate.[1] This occurs because the mono-alkylated product still has an acidic proton that can react further.[1]
-
Ethanol (B145695): Often used as a solvent in the synthesis.
-
Unreacted n-butyl bromide: The alkylating agent.
During the hydrolysis of diethyl butylmalonate to this compound, incomplete hydrolysis can also result in the presence of monoethyl butylmalonate.
Q2: My this compound sample is an oil and won't crystallize. What should I do?
A2: Oiling out during crystallization is a common problem, especially when impurities are present. Here are several troubleshooting steps:
-
Increase the amount of solvent: Your solution may be too concentrated, causing the this compound to come out of solution above its melting point. Add a small amount of hot solvent to dissolve the oil, and then allow it to cool slowly.
-
Try a different solvent or a mixed solvent system: this compound is quite polar. If you are using a nonpolar solvent, it may not be suitable. For polar compounds, a mixture of a solvent in which the compound is soluble (like ethanol or acetone) and a solvent in which it is less soluble (like water or hexane) can be effective.[2][3] For instance, dissolving the crude product in a minimal amount of hot ethyl acetate (B1210297) and then slowly adding warm hexane (B92381) until the solution becomes slightly cloudy can induce crystallization upon cooling.
-
Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the air-solvent interface. This can create nucleation sites for crystal growth.
-
Seed the solution: If you have a small crystal of pure this compound, add it to the cooled solution to induce crystallization.
-
Ensure all starting esters are hydrolyzed: The presence of oily ester impurities can inhibit crystallization. Ensure the hydrolysis step has gone to completion.
Q3: My recrystallized this compound has a low melting point and a broad melting range. What does this indicate?
A3: A low and broad melting point range is a classic indicator of an impure sample. The presence of impurities disrupts the crystal lattice of the pure compound, leading to a depression and broadening of the melting point. To address this, you should consider further purification steps such as a second recrystallization, or an alternative method like column chromatography or acid-base extraction to remove the specific impurities.
Q4: How can I effectively remove the dialkylated byproduct, diethyl dibutylmalonate?
A4: Due to their similar polarities, separating mono- and dialkylated malonic esters can be challenging.[1]
-
Careful Column Chromatography: This is often the most effective method. A silica (B1680970) gel column with a gradient elution system, starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can effectively separate the two compounds.[1]
-
Fractional Distillation (for the ester precursors): If you are purifying the diethyl butylmalonate before hydrolysis, vacuum distillation can be used. Although their boiling points might be close, careful fractional distillation may provide some separation.
Q5: What is a good starting point for a TLC solvent system to monitor the purity of this compound?
A5: For polar, acidic compounds like this compound, a good starting point for a solvent system on a silica gel TLC plate would be a mixture of a non-polar solvent and a polar solvent, with the addition of a small amount of acid to improve spot shape and reduce tailing. A common system to try is:
-
Ethyl acetate/Hexane with 1% Acetic Acid: You can start with a 1:1 ratio of ethyl acetate to hexane and adjust the polarity as needed. Increasing the proportion of ethyl acetate will increase the Rf value. The acetic acid helps to suppress the ionization of the carboxylic acid groups, leading to less streaking on the plate.[4]
An Rf value between 0.2 and 0.4 is often ideal for good separation in column chromatography.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during specific purification techniques for this compound.
Recrystallization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no crystal formation upon cooling. | - The solution is not saturated (too much solvent was used).- The cooling process is too rapid.- Presence of significant impurities inhibiting crystallization. | - Boil off some of the solvent to concentrate the solution and then allow it to cool again.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Try adding a seed crystal or scratching the inside of the flask.- Consider a preliminary purification step like acid-base extraction to remove gross impurities. |
| The product "oils out" instead of crystallizing. | - The boiling point of the solvent is too low, or the melting point of the solute is below the boiling point of the solvent.- The solution is supersaturated.- High concentration of impurities. | - Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and cool slowly.- Try a mixed solvent system. Dissolve the oil in a minimal amount of a "good" hot solvent and slowly add a "poor" hot solvent until turbidity appears, then add a drop of the "good" solvent to clarify and cool.[2] |
| Poor recovery of the product. | - Too much solvent was used, and a significant amount of product remains in the mother liquor.- Premature crystallization during a hot filtration step.- The crystals were washed with a solvent that was not cold enough. | - Concentrate the mother liquor and cool to obtain a second crop of crystals.- Ensure the filtration apparatus (funnel and filter paper) is pre-heated before filtering the hot solution.- Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
| Crystals are colored. | - Presence of colored impurities. | - Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb some of your product, so use it sparingly. |
Acid-Base Extraction
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low recovery of this compound after acidification. | - Incomplete extraction into the aqueous basic phase.- Insufficient acidification of the aqueous layer.- this compound has some solubility in water.[5] | - Ensure thorough mixing (venting frequently if using bicarbonate) during the extraction with the basic solution. Perform multiple extractions with smaller volumes of the basic solution.- Check the pH of the aqueous layer with pH paper after adding acid to ensure it is sufficiently acidic (pH 1-2) to fully protonate the carboxylate.- After acidification, if the product does not precipitate, extract the aqueous solution with an organic solvent like diethyl ether or ethyl acetate to recover the dissolved this compound.[6] |
| The this compound precipitates as a fine powder that is difficult to filter. | - The acidification was done too quickly. | - Add the acid slowly while stirring to allow for the formation of larger crystals. Cooling the aqueous solution in an ice bath during acidification can also help. |
| The final product is still contaminated with neutral impurities. | - Incomplete washing of the organic layer.- Emulsion formation during extraction, trapping organic material in the aqueous layer. | - After the initial extraction, "back-wash" the combined aqueous extracts with a small amount of fresh organic solvent to remove any entrained neutral impurities.- To break emulsions, try adding a small amount of brine (saturated NaCl solution) or filtering the mixture through a pad of celite. |
Column Chromatography
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor separation of this compound from impurities. | - Inappropriate solvent system (mobile phase).- Column was overloaded with crude material.- Column was not packed properly, leading to channeling. | - Optimize the solvent system using TLC first to achieve good separation of spots.- Use a larger column or less crude material. A general rule is a 50:1 to 100:1 ratio of silica gel to crude material by weight.[4]- Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and channels.[4] |
| This compound is tailing or streaking on the column. | - The acidic nature of this compound is causing strong interaction with the silica gel. | - Add a small percentage (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to the eluent. This will suppress the ionization of the carboxylic acid and reduce tailing.[4] |
| Low recovery of this compound from the column. | - The compound is irreversibly adsorbing to the silica gel.- All fractions containing the product were not collected. | - The addition of a small amount of acid to the mobile phase can improve recovery.[4]- Carefully monitor the elution with TLC to ensure all fractions containing the desired product are collected. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₂O₄ | [7] |
| Molecular Weight | 160.17 g/mol | [7][8] |
| Melting Point | 105-107 °C | [8] |
| Water Solubility | 438 g/L at 25 °C | [5][8] |
| Appearance | White crystalline powder | [5] |
| pKa | ~2.96 (at 5 °C) | [5][8] |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization from a Mixed Solvent System (Ethyl Acetate/Hexane)
This protocol is suitable for purifying this compound that contains moderately polar or non-polar impurities.
Methodology:
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to just dissolve the solid. Use a hot plate and a water bath to heat the solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. Pre-heat a stemless funnel and fluted filter paper with hot ethyl acetate to prevent premature crystallization.
-
Addition of Anti-solvent: To the hot, clear solution, slowly add warm hexane dropwise while swirling the flask until the solution becomes faintly and persistently cloudy.
-
Clarification: Add a few drops of hot ethyl acetate to the cloudy solution until it becomes clear again.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
-
Analysis: Determine the melting point and obtain an NMR spectrum to assess the purity of the final product.
Protocol 2: Purification of this compound by Acid-Base Extraction
This protocol is effective for separating acidic this compound from neutral or basic impurities.
Methodology:
-
Dissolution: Dissolve the crude this compound mixture in a suitable organic solvent, such as diethyl ether or ethyl acetate, in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release the pressure from the CO₂ gas that is evolved.[6] Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times. Combine all the aqueous extracts.
-
Back-washing: To remove any entrained neutral impurities, wash the combined aqueous extracts with a small portion of the organic solvent. Discard this organic wash.
-
Acidification: Cool the aqueous solution in an ice bath and slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is strongly acidic (pH 1-2, check with pH paper). This compound should precipitate as a white solid.
-
Isolation: Collect the precipitated this compound by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified crystals under vacuum.
-
Analysis: Assess the purity by melting point determination and spectroscopic methods.
Visualizations
Caption: A general workflow for the purification of this compound using acid-base extraction.
Caption: A troubleshooting decision tree for common issues encountered during recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. community.wvu.edu [community.wvu.edu]
- 4. benchchem.com [benchchem.com]
- 5. Page loading... [guidechem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. This compound | C7H12O4 | CID 10801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 534-59-8 [amp.chemicalbook.com]
Identification of impurities in butylmalonic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving issues related to the synthesis of butylmalonic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing this compound involves a two-step process. The first step is the alkylation of a malonic ester, typically diethyl malonate, with a butyl halide (e.g., n-butyl bromide) in the presence of a base like sodium ethoxide.[1] This reaction forms diethyl butylmalonate. The subsequent step involves the hydrolysis of the diethyl butylmalonate, followed by decarboxylation upon heating, to yield the final product, this compound.[2][3]
Q2: What are the potential impurities I should be aware of during this compound synthesis?
A2: Impurities can arise from starting materials, side reactions, or subsequent workup procedures. Key potential impurities include:
-
Unreacted Diethyl Malonate: Incomplete alkylation can lead to the presence of the starting malonic ester.[4]
-
Diethyl Dibutylmalonate: This is a common byproduct formed from the dialkylation of diethyl malonate.[1][4]
-
Butene: An elimination reaction competing with the desired substitution can produce butene gas.[1]
-
Hydrolysis Byproducts: Premature or incomplete hydrolysis can result in mono-ester or other partially hydrolyzed species.[1]
-
Residual Solvents and Reagents: Ethanol, butyl bromide, and other solvents or reagents used in the synthesis may be present in the final product if not adequately removed.[5]
Troubleshooting Guides
Issue 1: Low Yield of Diethyl Butylmalonate in the Alkylation Step
Symptoms:
-
A significant amount of unreacted diethyl malonate is observed in the crude product analysis (e.g., by GC-MS).
-
The overall yield of the desired product is lower than expected.
Possible Causes and Solutions:
| Cause | Troubleshooting Action |
| Incomplete Deprotonation | Ensure at least one full equivalent of a strong, anhydrous base (e.g., sodium ethoxide) is used. The base should be fresh and protected from moisture.[1] |
| Moisture in Reaction | Use anhydrous solvents (e.g., absolute ethanol) and ensure all glassware is thoroughly dried. Water will consume the base and hinder the formation of the enolate.[1] |
| Impure Reagents | Use redistilled diethyl malonate and butyl halide to remove any impurities that could interfere with the reaction.[1][5] |
| Insufficient Reaction Time | Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion. If necessary, increase the reflux time.[1] |
Issue 2: High Levels of Diethyl Dibutylmalonate Impurity
Symptoms:
-
A significant peak corresponding to diethyl dibutylmalonate is identified in the GC-MS or HPLC analysis of the product.
Possible Causes and Solutions:
| Cause | Troubleshooting Action |
| Incorrect Stoichiometry | Use a strict 1:1 molar ratio of diethyl malonate to the alkylating agent. A slight excess of diethyl malonate can also help minimize dialkylation.[1] |
| Rapid Addition of Alkylating Agent | Add the alkylating agent slowly to the reaction mixture. This allows the alkyl halide to react with the diethyl malonate enolate before it can react with the enolate of the product.[1] |
| Poor Temperature Control | Maintain a controlled temperature during the addition of the alkylating agent. Exothermic reactions can increase the rate of the second alkylation.[1] |
Issue 3: Presence of Unexpected Byproducts
Symptoms:
-
TLC analysis shows multiple unexpected spots.
-
GC-MS or NMR analysis reveals peaks that do not correspond to the starting materials, desired product, or common impurities.
Possible Causes and Solutions:
| Cause | Troubleshooting Action |
| Elimination Reaction | The formation of butene gas indicates a competing E2 elimination reaction. This is more likely with secondary or tertiary alkyl halides but can occur with primary halides under harsh conditions. Ensure the use of a primary alkyl halide like n-butyl bromide and maintain controlled reaction temperatures.[1] |
| Transesterification | If using an alkoxide base that does not match the alkyl groups of the ester (e.g., sodium methoxide (B1231860) with diethyl malonate), transesterification can occur, leading to a mixture of esters. Always match the alkoxide base to the ester.[1] |
| Hydrolysis during Workup | The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions, especially at elevated temperatures during workup. Carefully neutralize the reaction mixture to a pH of ~7 before extraction and avoid prolonged heating in the presence of acid or base.[1] |
Quantitative Data Summary
The following table provides an illustrative impurity profile that might be observed in a typical synthesis of diethyl butylmalonate before final purification. Actual values will vary depending on the reaction conditions and purity of the starting materials.
Table 1: Illustrative Impurity Profile of Crude Diethyl Butylmalonate
| Compound | Typical Retention Time (GC) | Typical Area % |
| Diethyl Malonate | 5.2 min | 2 - 5% |
| Diethyl Butylmalonate | 8.5 min | 85 - 92% |
| Diethyl Dibutylmalonate | 11.2 min | 3 - 8% |
Table 2: Typical Specifications for High-Purity this compound
| Parameter | Specification |
| Appearance | White to off-white crystalline solid |
| Assay (by Titration) | ≥ 99.0% |
| Melting Point | 101 - 104 °C |
| Water Content (by Karl Fischer) | ≤ 0.5% |
Experimental Protocols
Protocol 1: GC-MS Analysis for Impurity Profiling of Diethyl Butylmalonate
This protocol outlines the general steps for the analysis of impurities in a sample of diethyl butylmalonate using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the diethyl butylmalonate sample in a suitable solvent like ethyl acetate (B1210297) or dichloromethane.
-
-
GC-MS Instrumentation and Conditions:
-
Instrument: Agilent GC-MS system or equivalent.
-
Column: HP-5ms (or equivalent non-polar capillary column), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Scan range of 40-400 m/z.
-
-
Data Analysis:
-
Identify the peak corresponding to diethyl butylmalonate based on its retention time and mass spectrum.
-
Calculate the purity based on the peak area percentage.
-
Identify impurity peaks by comparing their mass spectra to a spectral library (e.g., NIST) and known standards. Pay close attention to the mass spectra of diethyl malonate, butyl bromide, and diethyl dibutylmalonate.
-
Protocol 2: HPLC Analysis of this compound
This protocol provides a general method for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Sample and Standard Preparation:
-
Prepare a stock solution of this compound reference standard at 1 mg/mL in the mobile phase.
-
Prepare a sample solution of the synthesized this compound at approximately 1 mg/mL in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Instrumentation and Conditions:
-
Instrument: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol (B129727) and 40 mM potassium dihydrogen phosphate (B84403) solution (pH adjusted to 2.4 with phosphoric acid) at a ratio of 10:90 (v/v).[6]
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify the peak for this compound by comparing the retention time with the reference standard.
-
Quantify the purity by comparing the peak area of the sample to that of the reference standard.
-
Protocol 3: NMR Spectroscopy for Structural Confirmation and Impurity Identification
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of the desired product and identifying impurities.
-
Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
-
¹H NMR Acquisition:
-
Acquire a ¹H NMR spectrum. The expected signals for this compound are:
-
A triplet corresponding to the terminal methyl group of the butyl chain.
-
Multiplets for the methylene (B1212753) groups of the butyl chain.
-
A triplet for the methine proton adjacent to the carboxylic acid groups.
-
A broad singlet for the acidic protons of the carboxylic acid groups.
-
-
-
¹³C NMR Acquisition:
-
Acquire a ¹³C NMR spectrum to confirm the carbon framework. Expected signals include those for the butyl chain carbons, the methine carbon, and the carbonyl carbons of the carboxylic acid groups.
-
-
Impurity Identification:
-
Analyze the spectra for any additional peaks. The chemical shifts and coupling patterns of these peaks can help in the identification of impurities. For example, the presence of signals corresponding to diethyl malonate or diethyl dibutylmalonate would indicate incomplete reaction or the formation of byproducts.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. tandfonline.com [tandfonline.com]
- 7. scioninstruments.com [scioninstruments.com]
Butylmalonic Acid Stability: Technical Support Center
This technical support center provides guidance for researchers, scientists, and drug development professionals on the common stability issues of butylmalonic acid encountered during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
For optimal stability, this compound should be stored in a cool, dry place, away from direct sunlight.[1][] The container should be tightly sealed to prevent moisture absorption and contamination.[1] It is also recommended to store it in a well-ventilated area.
Q2: What are the visible signs of this compound degradation?
Degradation of this compound, which is a white crystalline powder, may not always be visually apparent.[1][3] However, signs of potential degradation can include:
-
Discoloration: A change from a white to a yellowish or brownish hue.
-
Caking or clumping: This may indicate moisture absorption, which can accelerate degradation.
-
Change in solubility: Difficulty in dissolving the compound compared to a fresh batch.
-
Unexpected pH changes in solution.
Q3: What are the primary degradation pathways for this compound?
The most probable degradation pathway for this compound is decarboxylation, a common reaction for substituted malonic acids, especially when heated.[4][5][6] This process involves the loss of one of the carboxylic acid groups as carbon dioxide, resulting in the formation of hexanoic acid. Other potential degradation pathways, which can be investigated through forced degradation studies, include hydrolysis, oxidation, and photodegradation.[7][8][9]
Q4: What are the likely degradation products of this compound?
Based on its chemical structure, the primary degradation products are:
-
Hexanoic Acid: Formed via decarboxylation.
-
Carbon Dioxide: Also a product of decarboxylation.
-
Oxidative Degradation Products: Under oxidative stress, various smaller organic acids and aldehydes could be formed.
-
Hydrolysis Products: While this compound itself is not an ester, impurities or reaction intermediates might be susceptible to hydrolysis.
Q5: How can I test the stability of my this compound sample?
A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is the most reliable way to assess the purity and degradation of your sample.[10][11] A well-developed HPLC method can separate the intact this compound from its degradation products and any process-related impurities.[12][13]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound leading to lower effective concentration. | 1. Perform a purity check of the stored this compound using a validated analytical method (e.g., HPLC).2. If degradation is confirmed, use a fresh, unopened batch of the compound.3. Review storage conditions to ensure they align with recommendations. |
| Appearance of unexpected peaks in chromatogram | Formation of degradation products or presence of impurities from synthesis. | 1. Conduct a forced degradation study to identify potential degradation products and their retention times.2. Use a higher resolution column or modify the mobile phase to improve separation.3. Characterize the unknown peaks using mass spectrometry (LC-MS). |
| Change in physical appearance (e.g., color, texture) | Exposure to moisture, light, or elevated temperatures. | 1. Discard the affected batch to avoid compromising experimental results.2. Re-evaluate your storage protocol, ensuring the container is airtight and stored away from heat and light sources. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[7][8][9]
1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid compound at 105°C for 48 hours. Also, heat the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose the solid compound and the stock solution to direct sunlight or a photostability chamber for an extended period (e.g., 7 days).
3. Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze using a suitable HPLC method (see Protocol 2).
4. Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample. The appearance of new peaks or a decrease in the area of the main peak indicates degradation.
Protocol 2: General Stability-Indicating HPLC Method
This protocol provides a starting point for developing a reversed-phase HPLC method for the analysis of this compound and its degradation products.[10][14][15] Method validation is required to ensure it is stability-indicating.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0 10 15 90 20 90 21 10 | 25 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10, Mobile Phase A:Mobile Phase B) to a suitable concentration (e.g., 0.1 mg/mL).
Visualizations
Caption: Primary thermal degradation pathway of this compound.
Caption: Troubleshooting workflow for this compound stability.
References
- 1. Page loading... [guidechem.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. 749. The mechanism of the decarboxylation of substituted malonic acid derivatives - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 5. 749. The mechanism of the decarboxylation of substituted malonic acid derivatives - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. acdlabs.com [acdlabs.com]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 13. ijrpc.com [ijrpc.com]
- 14. HPLC Separation of Methylmalonic and Malonic Acid on Newcrom B Column | SIELC Technologies [sielc.com]
- 15. asianpubs.org [asianpubs.org]
Overcoming emulsion problems during butylmalonic acid workup
Technical Support Center: Butylmalonic Acid Workup
This guide provides troubleshooting advice and answers to frequently asked questions regarding emulsion problems encountered during the workup of this compound.
Frequently Asked Questions (FAQs)
Q1: What is an emulsion in the context of a chemical workup?
An emulsion is a stable mixture of two or more immiscible liquids, such as an organic solvent and an aqueous solution.[1] During the workup of this compound, vigorous shaking or mixing of the extraction solvent (e.g., diethyl ether, ethyl acetate) with an aqueous layer can cause one liquid to disperse as microscopic droplets within the other, leading to a cloudy or milky appearance and preventing the separation of the two layers.
Q2: What are the common causes of emulsion formation during the workup of this compound?
Emulsions often form when surfactant-like molecules are present, which can stabilize the droplets and prevent them from coalescing.[2] In the case of this compound workup, potential causes include:
-
Residual reagents or byproducts: Unreacted starting materials or byproducts from the synthesis can act as emulsifying agents.
-
High pH: At a neutral or high pH, the carboxylate salt of this compound can act as a surfactant.
-
Vigorous shaking: Excessive agitation during liquid-liquid extraction increases the dispersion of the liquids, promoting emulsion formation.[1][3]
-
Presence of fine solid particulates: Suspended solids can accumulate at the interface between the two liquid phases, stabilizing an emulsion.[4]
Q3: How can I prevent emulsions from forming in the first place?
Prevention is often the most effective strategy.[1] Consider the following preventative measures:
-
Gentle mixing: Instead of vigorous shaking, gently swirl or invert the separatory funnel to minimize the formation of fine droplets.[2]
-
pH control: Ensure the aqueous layer is sufficiently acidic (pH < 2) before extraction. This protonates the this compound, making it more soluble in the organic solvent and less likely to act as a surfactant.[5][6]
-
Pre-filtration: If your reaction mixture contains solids, filter them out before performing the liquid-liquid extraction.[4]
-
Solvent choice: Using a less polar organic solvent or a solvent with a significantly different density from water can sometimes reduce the tendency for emulsion formation.
In-Depth Troubleshooting Guide
Q1: I have a persistent emulsion. What is the first thing I should try?
The simplest approach is often to allow the mixture to stand undisturbed for a period, from 30 minutes to an hour.[5][7] Gravity alone can sometimes be sufficient to break the emulsion. Gentle tapping on the side of the separatory funnel may also help the droplets coalesce.[5]
Q2: Patience didn't work. What is the next step?
The addition of a saturated aqueous solution of sodium chloride (brine) is a very common and effective technique, known as "salting out".[1][2][5][7] Adding brine increases the ionic strength of the aqueous layer, which reduces the solubility of organic compounds in it and can help force the separation of the layers.[1][2]
Q3: I've added brine, but the emulsion persists. What are my other options?
If salting out is not sufficient, you can try one of the following methods:
-
pH Adjustment: Ensure the aqueous phase is strongly acidic. Add a few drops of concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) to lower the pH to around 1-2.[5] This ensures the this compound is fully protonated and less likely to stabilize the emulsion.
-
Solvent Addition: Adding a small amount of the organic solvent used for the extraction can sometimes help to break an emulsion.[1][2] Alternatively, adding a different solvent, such as a small amount of methanol (B129727) or ethanol, can alter the polarity of the system and destabilize the emulsion.
-
Filtration: You can attempt to break the emulsion by passing the mixture through a physical barrier.[1] Common methods include filtering through a plug of glass wool or a pad of Celite® (diatomaceous earth).[1][4][7] The fine particles of Celite can effectively remove the suspended solids that may be stabilizing the emulsion.[4]
-
Centrifugation: If available, a centrifuge is a highly effective method for breaking emulsions.[1][5][8] The centrifugal force accelerates the separation of the immiscible layers. Even a low-speed centrifugation can be effective.[3][8]
-
Heating or Cooling: Gently warming the mixture can sometimes help to break an emulsion by decreasing the viscosity of the liquids. Conversely, cooling the mixture in an ice bath may also be effective in some cases.
Q4: Are there any other chemical additives I can use?
Besides brine, you can try adding solid sodium sulfate (B86663) or potassium pyrophosphate to the mixture.[5] These salts can help to absorb water and break up the emulsion.
Data Presentation
Table 1: Properties of Common Extraction Solvents
| Solvent | Density (g/mL) | Boiling Point (°C) | Polarity Index | Water Solubility | Notes |
| Diethyl Ether | 0.713 | 34.6 | 2.8 | 6.9 g/100 mL | Highly volatile and flammable. Tends to form a less stable emulsion compared to other solvents. |
| Ethyl Acetate | 0.902 | 77.1 | 4.4 | 8.3 g/100 mL | Good general-purpose extraction solvent. Can sometimes form persistent emulsions.[3] |
| Dichloromethane | 1.33 | 39.6 | 3.1 | 1.3 g/100 mL | Higher density than water (forms the bottom layer). Can be effective at preventing emulsions.[8] |
| Hexane | 0.655 | 69 | 0.1 | Insoluble | Non-polar solvent, good for extracting non-polar compounds. |
| Toluene | 0.867 | 110.6 | 2.4 | 0.05 g/100 mL | Aromatic solvent, less polar than ether or ethyl acetate. |
Experimental Protocols
Protocol: Breaking an Emulsion using Salting Out and Filtration
This protocol describes a standard procedure for breaking a persistent emulsion formed during the aqueous workup of this compound.
Materials:
-
Separatory funnel containing the emulsified mixture
-
Saturated sodium chloride solution (brine)
-
Celite® (diatomaceous earth) or glass wool
-
Filter funnel and filter paper (if using Celite®)
-
Clean receiving flask
Procedure:
-
Add Brine: To the separatory funnel containing the emulsion, add a volume of saturated sodium chloride solution equal to approximately 10-20% of the total volume of the mixture.
-
Gentle Mixing: Stopper the funnel and gently invert it several times. Do not shake vigorously. Vent the funnel frequently to release any pressure.
-
Observe: Allow the funnel to stand for 10-15 minutes and observe if the layers begin to separate. If separation occurs, you can proceed to drain the layers.
-
Prepare for Filtration (if necessary): If the emulsion persists, prepare a filtration setup. Place a small plug of glass wool in the neck of a filter funnel, or prepare a small pad of Celite® (approximately 1-2 cm thick) on a filter paper in a Buchner funnel.
-
Filter the Mixture: Slowly pour the entire emulsified mixture through the prepared filter.[4] The Celite® or glass wool will act as a physical barrier to help break up the dispersed droplets.[1][4]
-
Collect the Filtrate: Collect the filtrate in a clean flask. The two layers should now be distinct.
-
Separate Layers: Transfer the filtrate back to a clean separatory funnel and allow the layers to fully separate. Carefully drain the aqueous layer, followed by the organic layer containing your product.
Mandatory Visualization
Caption: A flowchart for troubleshooting emulsion problems.
References
Technical Support Center: Optimizing the Hydrolysis of Diethyl Butylmalonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the hydrolysis of diethyl butylmalonate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the hydrolysis of diethyl butylmalonate, providing potential causes and solutions to optimize your experimental outcomes.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion to Product | 1. Incomplete Hydrolysis: The reaction may not have gone to completion.[1] 2. Inactive Reagents: The acid or base catalyst may have degraded. 3. Insufficient Catalyst: The amount of acid or base may be inadequate. | 1. Extend Reaction Time/Increase Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reflux time or cautiously increasing the reaction temperature.[2] 2. Use Fresh Reagents: Ensure that the acid or base solutions are freshly prepared and have the correct concentration. 3. Increase Catalyst Concentration: While avoiding overly harsh conditions, a modest increase in the catalyst concentration can sometimes drive the reaction to completion. |
| Presence of Unwanted Side-Products | 1. Premature Decarboxylation: The intermediate butylmalonic acid can decarboxylate to hexanoic acid under harsh conditions (e.g., high temperatures, extreme pH).[3][4] 2. Transesterification: If using a different alkoxide for basic hydrolysis than the ester's alcohol component, transesterification can occur. | 1. Milder Reaction Conditions: For basic hydrolysis, use a moderate concentration of base and avoid excessive heating. For acidic hydrolysis, use a less concentrated acid or perform the reaction at a lower temperature.[3] 2. Use Matching Alkoxide: When performing saponification, it is advisable to use the sodium or potassium salt of the same alcohol as in the ester (in this case, ethoxide). |
| Difficulty in Product Isolation | 1. Emulsion Formation During Work-up: The presence of salts and partially hydrolyzed products can lead to the formation of stable emulsions during extraction. 2. Product Solubility in Aqueous Layer: The resulting this compound has some water solubility, which can lead to lower yields upon extraction. | 1. Brine Wash: After the initial aqueous wash, perform a wash with a saturated sodium chloride (brine) solution to help break emulsions. 2. Multiple Extractions: Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) to ensure complete recovery of the product from the aqueous layer. |
| Product is Dark or Discolored | 1. Thermal Decomposition: Diethyl butylmalonate or the resulting product may have decomposed at high temperatures.[2] | 1. Lower Distillation Temperature: If purifying by distillation, use a vacuum to lower the boiling point and prevent thermal degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the common methods for hydrolyzing diethyl butylmalonate?
A1: The two primary methods for hydrolyzing diethyl butylmalonate are acidic hydrolysis and basic hydrolysis (saponification).[4] Acidic hydrolysis typically involves heating the ester with an aqueous acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[1][2] Basic hydrolysis is carried out by heating the ester with a strong base such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), followed by acidification to yield the carboxylic acid.[5]
Q2: Which hydrolysis method is generally preferred?
A2: The choice of method depends on the specific requirements of the synthesis. Basic hydrolysis (saponification) is often favored as it is typically faster and less prone to causing unwanted side reactions if the conditions are controlled. However, acidic hydrolysis can be advantageous when the subsequent step is decarboxylation, as both can sometimes be achieved in a single pot by heating with a strong acid.[2]
Q3: How can I monitor the progress of the hydrolysis reaction?
A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[2] By spotting the reaction mixture alongside the starting material (diethyl butylmalonate), you can observe the disappearance of the starting material spot and the appearance of the product spot.
Q4: What is the typical yield for the hydrolysis of diethyl butylmalonate?
A4: The yield of the subsequent alkylation and hydrolysis/decarboxylation in a malonic ester synthesis is generally in the range of 76-90%.[2] The yield for the hydrolysis step itself is typically high, provided the reaction goes to completion.
Q5: How can I prevent the decarboxylation of this compound during work-up?
A5: To minimize premature decarboxylation, it is important to avoid excessive heating during the work-up procedure. If the desired product is this compound and not the decarboxylated product, it is best to perform the acidification and extraction steps at or below room temperature.
Experimental Protocols
Protocol 1: Basic Hydrolysis (Saponification) of Diethyl Butylmalonate
This protocol describes the saponification of diethyl butylmalonate to this compound using potassium hydroxide.
Materials:
-
Diethyl butylmalonate
-
Potassium hydroxide (KOH)
-
Water
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a specific amount of potassium hydroxide in a mixture of ethanol and water.
-
Add diethyl butylmalonate to the flask.
-
Heat the mixture to reflux with stirring. The reaction progress should be monitored by TLC.
-
Continue refluxing until the starting material is no longer visible by TLC (typically several hours).
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Add water to the residue to dissolve the potassium salt of this compound.
-
Transfer the aqueous solution to a separatory funnel and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid until the solution is acidic to pH paper.
-
Extract the this compound from the acidified aqueous layer with several portions of diethyl ether.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by recrystallization or distillation if necessary.
Protocol 2: Acidic Hydrolysis of Diethyl Butylmalonate
This protocol details the acid-catalyzed hydrolysis of diethyl butylmalonate.
Materials:
-
Diethyl butylmalonate
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Water
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
Procedure:
-
In a round-bottom flask fitted with a reflux condenser and a stirrer, combine diethyl butylmalonate and an aqueous solution of hydrochloric or sulfuric acid.
-
Heat the mixture to reflux with vigorous stirring. Monitor the reaction's progress by TLC.
-
Continue to reflux until the hydrolysis is complete, as indicated by the disappearance of the starting material on the TLC plate.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude product.
-
Further purification can be achieved by distillation under reduced pressure or recrystallization.
Data Presentation
| Parameter | Basic Hydrolysis (Saponification) | Acidic Hydrolysis | Reference |
| Typical Reagents | KOH or NaOH in aqueous alcohol | 6M HCl or H₂SO₄ | [2][5] |
| Reaction Temperature | Reflux | Reflux | [2][5] |
| General Yield Range | High (often quantitative conversion) | Generally high, but can be affected by side reactions | [2] |
| Key Considerations | Subsequent acidification is required. Risk of transesterification if the alkoxide does not match the ester. | Can lead to concurrent decarboxylation at higher temperatures. | [3][4] |
Mandatory Visualizations
Caption: Experimental workflow for the hydrolysis of diethyl butylmalonate.
Caption: Troubleshooting logic for optimizing hydrolysis of diethyl butylmalonate.
References
Catalyst selection for efficient butylmalonic acid synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions, and experimental protocols for the efficient synthesis of butylmalonic acid, with a focus on catalyst and reagent selection.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound? A1: The most prevalent method is the malonic ester synthesis.[1][2] This process involves three main steps:
-
Alkylation: A malonic ester, typically diethyl malonate, is deprotonated with a base to form an enolate. This enolate then acts as a nucleophile, attacking an alkyl halide (like 1-bromobutane) to form diethyl butylmalonate.[1][3]
-
Hydrolysis (Saponification): The resulting diethyl butylmalonate is hydrolyzed using a strong acid or base to convert the ester groups into carboxylic acids, yielding this compound.[4][5]
-
Decarboxylation: The substituted malonic acid is then heated, causing it to lose a molecule of carbon dioxide and form the final product.[6][7]
Q2: Which bases are suitable for the alkylation of diethyl malonate? A2: Sodium ethoxide (NaOEt) in ethanol (B145695) is the traditional and most common base used for this reaction.[3][8][9] The ethoxide base is preferred because its alkyl group matches that of the diethyl ester, preventing transesterification side reactions.[1][10] Other strong bases can be used, but care must be taken to match the alkoxide to the ester. Alternatively, milder bases like potassium carbonate can be used effectively in conjunction with a phase-transfer catalyst.[11]
Q3: What are the advantages of using Phase-Transfer Catalysis (PTC) for the alkylation step? A3: Phase-transfer catalysis offers a robust alternative to the classic sodium ethoxide method.[11] Key advantages include:
-
Milder Conditions: It avoids the need for strong, anhydrous bases like sodium ethoxide.
-
Simpler Procedure: It can be performed with solid bases like potassium carbonate, which are easier to handle.[11]
-
Improved Reaction Rates: The catalyst, such as 18-crown-6 (B118740) or a quaternary ammonium (B1175870) salt, facilitates the transfer of the malonate anion into the organic phase, often leading to higher yields and faster reactions.[11]
Q4: What catalysts are used for the hydrolysis of diethyl butylmalonate? A4: The hydrolysis (saponification) step can be catalyzed by either strong bases or strong acids.
-
Base-Catalyzed: Potassium hydroxide (B78521) (KOH) in an aqueous or mixed water-ethanol solution is commonly used to hydrolyze the ester to its potassium salt.[4][12]
-
Acid-Catalyzed: Strong inorganic acids like sulfuric acid can be used.[13][14] Another approach is using solid acid catalysts, such as sulfonated polystyrene ion-exchange resins, which can simplify product workup.[14]
Q5: Is a catalyst required for the final decarboxylation step? A5: Typically, no external catalyst is required for decarboxylation. The reaction is thermally driven by heating the this compound, often neat or in a high-boiling solvent, to temperatures above its melting point (105-107°C).[6][7] The reaction proceeds through a cyclic six-membered transition state.[13] Modern methods like microwave-assisted heating can significantly accelerate this step without the need for solvents or catalysts.[6]
Process Diagrams
Caption: General synthesis pathway for this compound.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield in Alkylation Step | 1. Wet Reagents: The alcohol used to prepare sodium ethoxide was not absolute/anhydrous.[3] | 1. Ensure absolute ethanol is used. It is recommended to reflux the ethanol with sodium and distill it directly before use.[3] |
| 2. Impure Reagents: Commercial diethyl malonate or butyl bromide contains impurities.[3] | 2. Redistill diethyl malonate and n-butyl bromide before the reaction to ensure high purity.[3] | |
| 3. Side Reaction: Claisen condensation occurs between the enolate and unreacted ester. | 3. Add the deprotonated malonate ester to a refluxing solution of the alkylating agent. This keeps the concentration of the enolate low relative to the alkyl halide.[15][16] | |
| Significant Dialkylation Product | Incorrect Stoichiometry: An insufficient amount of diethyl malonate was used relative to the base and alkyl halide. | Use a slight excess of diethyl malonate compared to the base and alkylating agent to minimize the formation of the dialkylated product.[17] |
| Incomplete Ester Hydrolysis | 1. Insufficient Reagent: Not enough acid or base was used to fully hydrolyze both ester groups. | 1. Use a molar excess of the hydrolyzing agent (e.g., at least 2.5 equivalents of KOH for two ester groups).[12] |
| 2. Short Reaction Time: The reaction was not heated under reflux for a sufficient duration. | 2. Increase the reflux time and monitor the reaction's completion (e.g., until saponification is complete, which can take several hours).[4][12] | |
| Failed Decarboxylation | Insufficient Temperature: The heating temperature was too low to initiate the reaction. | Heat the this compound above its melting point (105-107 °C). The reaction often requires heating to 150-200 °C for efficient decarboxylation.[6] |
| Purification Difficulties | Salt Precipitation: Sodium bromide precipitates during the alkylation step, making separation difficult. | It is often impractical to filter the sodium bromide before workup. After the alcohol is distilled off, add water to dissolve the salt, allowing for a clean separation of the organic ester layer.[3] |
Catalyst & Reagent Performance Data
| Step | Method | Catalyst / Reagent | Typical Conditions | Yield | Pros & Cons |
| Alkylation | Classic Malonic Ester Synthesis | Sodium Ethoxide (NaOEt) | Reflux in absolute ethanol, ~2-4 hours.[3][4] | 80-90% (for ester)[3] | Pro: Well-established, high yield. Con: Requires strictly anhydrous conditions. |
| Alkylation | Phase-Transfer Catalysis (PTC) | K₂CO₃ / 18-Crown-6 | Reflux in acetonitrile (B52724) or CH₂Cl₂, ~1.5-2 hours.[11] | High (not quantified in results) | Pro: Milder, avoids strong bases. Con: Catalyst can be expensive and toxic. |
| Hydrolysis | Base-Catalyzed | Potassium Hydroxide (KOH) | Reflux in aqueous/ethanolic solution, ~4-5 hours.[12] | High (not quantified) | Pro: Effective and common. Con: Requires strong base, workup involves acidification. |
| Hydrolysis | Acid-Catalyzed | Sulfuric Acid (H₂SO₄) | Heat in aqueous solution below 100°C.[13][14] | Good (not quantified) | Pro: Direct path to the acid. Con: Risk of decomposition at high temps, corrosion issues.[14] |
| Decarboxylation | Thermal | None | Heat neat or in solvent to >150°C.[6] | High (often quantitative) | Pro: Simple, no catalyst needed. Con: Requires high temperatures, potential for thermal decomposition. |
| Decarboxylation | Microwave-Assisted | None | Solvent- and catalyst-free, microwave irradiation.[6] | High | Pro: Very fast (3-10 min), clean, eco-friendly.[6] Con: Requires specialized equipment. |
Experimental Protocols
Protocol 1: Classic Synthesis of Diethyl n-Butylmalonate[3]
-
Prepare Sodium Ethoxide: In a round-bottomed flask fitted with a reflux condenser and mechanical stirrer, add 2.5 L of absolute ethanol. Gradually add 115 g of clean sodium. Cool the flask with water if the reaction becomes too vigorous.
-
Add Diethyl Malonate: Once all the sodium has dissolved, cool the sodium ethoxide solution to approximately 50°C. Slowly add 825 g of redistilled diethyl malonate via a separatory funnel.
-
Alkylation: To the clear solution, gradually add 685 g of redistilled n-butyl bromide. The reaction is exothermic and may require cooling.
-
Reflux: Once the addition is complete, reflux the mixture until it is neutral to moist litmus (B1172312) paper (approximately 2 hours).
-
Workup: Distill off the ethanol. Treat the residue with about 2 L of water and shake thoroughly. Separate the upper layer containing the diethyl n-butylmalonate.
-
Purification: Purify the product by vacuum distillation. The fraction boiling at 130–135°C/20 mm Hg is collected. The expected yield is 860–970 g (80–90%).[3]
Protocol 2: Hydrolysis and Decarboxylation to this compound
-
Saponification: In a large flask, combine the diethyl n-butylmalonate (1 mole) with a solution of potassium hydroxide (approx. 2.5 moles) in water.[12]
-
Reflux: Heat the mixture to reflux with stirring until the saponification is complete (approximately 4-5 hours), indicated by the disappearance of the oily ester layer.
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric or sulfuric acid until the solution is acidic to Congo red paper.
-
Extraction: Extract the resulting this compound from the aqueous solution with multiple portions of ether.
-
Drying & Evaporation: Dry the combined ether extracts over anhydrous sodium sulfate (B86663) or calcium chloride.[4] Decant or filter the solution and evaporate the ether to yield crude this compound.
-
Decarboxylation: Place the crude this compound in a flask and heat it in an oil bath to a temperature above its melting point (e.g., 160°C). CO₂ will evolve. Continue heating until gas evolution ceases. The remaining oil is crude caproic acid, which can be purified by distillation. (Note: This step proceeds from this compound to the next product, caproic acid, as an example of decarboxylation).[12] For isolating this compound itself, recrystallization after the extraction step would be performed instead of decarboxylation.
Caption: Troubleshooting workflow for low yield issues.
References
- 1. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 2. uobabylon.edu.iq [uobabylon.edu.iq]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. Solvent- and Catalyst-Free Microwave-Assisted Decarboxylation of Malonic Acid Derivatives [scirp.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. Preparation method of diethyl n-butylmalonate - Eureka | Patsnap [eureka.patsnap.com]
- 10. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. US5886219A - Process for preparing malonic acid and alkylmalonic acids - Google Patents [patents.google.com]
- 15. organic chemistry - Choice of base for malonic ester synthesis - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 16. echemi.com [echemi.com]
- 17. Malonic Ester Synthesis [organic-chemistry.org]
Technical Support Center: Managing Reaction Temperature in Exothermic Malonic Ester Synthesis
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on effectively managing reaction temperatures during the exothermic phases of malonic ester synthesis. Below, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and critical safety information to ensure successful and safe execution of your experiments.
Troubleshooting Guides
Uncontrolled temperature fluctuations can lead to reduced yields, increased side product formation, and potential safety hazards. This section provides a question-and-answer guide to address specific issues you may encounter.
Question: My reaction temperature is rising uncontrollably during the addition of the alkyl halide. What should I do?
Answer: An uncontrolled temperature increase indicates a potential thermal runaway, which can be dangerous. Immediate action is required.[1][2]
-
Immediate Corrective Actions:
-
Stop Reagent Addition: Immediately cease the addition of the alkyl halide. This will halt the primary source of the exothermic reaction.
-
Enhance Cooling: If not already in use, immerse the reaction vessel in an ice bath. If an ice bath is already in use, add more ice and a salt (e.g., NaCl or CaCl2) to lower the bath temperature.
-
Ensure Adequate Stirring: Verify that the stirring is vigorous enough to ensure even heat distribution and prevent the formation of localized hot spots.
-
Emergency Quenching (Last Resort): If the temperature continues to rise rapidly despite the above measures, prepare a cold, inert solvent to add to the reaction mixture to dilute the reactants and absorb heat.
-
-
Root Cause Analysis and Prevention:
-
Addition Rate: The alkyl halide was likely added too quickly. For future experiments, reduce the addition rate and monitor the temperature closely.
-
Cooling Inefficiency: The cooling bath may not have been cold enough or large enough for the scale of the reaction. Ensure the cooling bath is at an appropriate temperature before starting the addition.
-
Inadequate Heat Transfer: Ensure the reaction flask is appropriately submerged in the cooling bath for efficient heat transfer.
-
Question: The reaction is not reaching reflux temperature after the addition of the alkyl halide. What could be the issue?
Answer: A failure to reach the desired reaction temperature can result in an incomplete reaction.
-
Possible Causes and Solutions:
-
Insufficiently Reactive Alkyl Halide: The alkyl halide you are using may be less reactive (e.g., secondary alkyl halides are less reactive than primary ones). You may need to gently heat the reaction mixture to the desired reflux temperature using a heating mantle after the initial exotherm has subsided.
-
Inactive Base: The base (e.g., sodium ethoxide) may have decomposed due to exposure to moisture. It is crucial to use a freshly prepared or properly stored base.
-
Poor Solubility: Ensure all reactants are soluble in the chosen solvent. If solubility is an issue, you may need to consider a different solvent system, though this will require further optimization.
-
Question: I am observing a significant amount of dialkylated product. How can I minimize this?
Answer: The formation of dialkylated products is a common side reaction in malonic ester synthesis.[3][4][5] Temperature control can play a role in minimizing this.
-
Strategies to Minimize Dialkylation:
-
Stoichiometry: Use a slight excess of the malonic ester relative to the base and the alkyl halide. This ensures that the enolate preferentially reacts with the alkyl halide rather than the mono-alkylated product being deprotonated and reacting further.
-
Controlled Temperature: While the alkylation is exothermic, maintaining a controlled, gentle reflux is important. Excessively high temperatures can sometimes favor further reactions.
-
Slow Addition: Add the alkyl halide slowly to maintain a low concentration of it in the reaction mixture, which can help favor mono-alkylation.
-
Frequently Asked Questions (FAQs)
Q1: Is the malonic ester synthesis always exothermic?
A1: The formation of the sodium alkoxide base (if you are preparing it in situ from sodium metal and alcohol) is highly exothermic and requires careful temperature control. The subsequent alkylation of the malonic ester enolate is also an exothermic process, particularly with reactive alkyl halides. The degree of exothermicity can vary depending on the specific alkyl halide used.
Q2: What are the primary risks of poor temperature control in this synthesis?
A2: The main risks include:
-
Thermal Runaway: A rapid, uncontrolled increase in temperature and pressure, which can lead to the boiling over of the reaction mixture or even rupture of the reaction vessel.[1]
-
Increased Side Products: Higher temperatures can promote side reactions such as dialkylation and elimination reactions (especially with secondary alkyl halides), leading to a lower yield of the desired product.
-
Product Decomposition: At excessively high temperatures, the desired product or reactants may begin to decompose.
Q3: What is the optimal temperature for each step of the malonic ester synthesis?
A3: The optimal temperature can vary based on the specific substrates and scale. However, general guidelines are provided in the table below.
Q4: Can I use a stronger base to speed up the reaction?
A4: While a stronger base will deprotonate the malonic ester, it is crucial to use an alkoxide base that matches the ester groups of the malonic ester (e.g., sodium ethoxide for diethyl malonate) to prevent transesterification. Using a non-matching alkoxide can lead to a mixture of ester products, complicating purification.
Data Presentation
The following tables summarize the recommended temperature ranges for the key steps in a typical malonic ester synthesis and provide an overview of common cooling baths.
Table 1: Recommended Temperature Ranges for Malonic Ester Synthesis Steps
| Step | Process | Recommended Temperature Range (°C) | Key Observations & Notes |
| 1 | Base Formation (in situ) | 0 - 10 | Highly exothermic. Slow addition of sodium to alcohol with efficient cooling is critical. |
| 2 | Enolate Formation | 0 - 25 | Addition of malonic ester to the alkoxide solution. May be slightly exothermic. |
| 3 | Alkylation | Varies (often reflux) | Exothermic upon addition of alkyl halide. Maintain gentle reflux after addition is complete. |
| 4 | Hydrolysis (Saponification) | Reflux | The mixture is heated to reflux to ensure complete hydrolysis of the ester groups. |
| 5 | Decarboxylation | 50 - 100+ | The acidified mixture is heated to facilitate the loss of CO2. Vigorous gas evolution will be observed. |
Table 2: Common Laboratory Cooling Baths
| Cooling Agent | Achievable Temperature (°C) |
| Ice/Water | 0 |
| Ice/NaCl | -10 to -20 |
| Ice/CaCl₂ | -20 to -40 |
| Dry Ice/Acetone | -78 |
| Dry Ice/Isopropanol | -78 |
Experimental Protocols
This section provides a detailed methodology for a typical malonic ester synthesis, emphasizing temperature control.
Protocol: Synthesis of Diethyl n-Butylmalonate
Materials:
-
Sodium metal
-
Absolute ethanol (B145695)
-
Diethyl malonate
-
n-Butyl bromide
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Ice
Procedure:
-
Preparation of Sodium Ethoxide (Exothermic):
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place absolute ethanol.
-
Cool the flask in an ice bath.
-
Carefully and in small portions, add sodium metal to the cooled ethanol. The reaction is highly exothermic and will generate hydrogen gas. Ensure adequate ventilation and maintain the temperature below 20°C.
-
Allow the mixture to stir until all the sodium has reacted and the solution has cooled to room temperature.
-
-
Enolate Formation:
-
Cool the sodium ethoxide solution in an ice bath to 0°C.
-
Slowly add diethyl malonate dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the enolate.
-
-
Alkylation (Exothermic):
-
Add n-butyl bromide to the dropping funnel.
-
Add the n-butyl bromide dropwise to the enolate solution. An exothermic reaction will occur. Monitor the temperature and adjust the addition rate to maintain a gentle reflux.
-
After the addition is complete, heat the reaction mixture to maintain a gentle reflux for 2-3 hours, monitoring the reaction progress by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
To the residue, add diethyl ether and a saturated aqueous ammonium chloride solution to quench the reaction.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure diethyl n-butylmalonate.
-
Mandatory Visualization
The following diagrams illustrate the key workflows and logical relationships in managing the exothermic malonic ester synthesis.
Caption: Workflow for managing exothermic malonic ester synthesis.
Caption: Troubleshooting logic for temperature excursions.
References
Technical Support Center: Butylmalonic Acid Synthesis
Welcome to the technical support center for the synthesis of butylmalonic acid. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to reaction yield, particularly focusing on the critical role of solvent purity.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the synthesis of this compound, a typical malonic ester synthesis.[1]
Problem: Consistently low or negligible yield of this compound.
-
Possible Cause 1: Presence of water in the solvent.
-
Explanation: The synthesis of this compound typically involves the deprotonation of diethyl malonate by a strong base, such as sodium ethoxide, to form a resonance-stabilized enolate.[2][3] If water is present in the solvent (e.g., ethanol), it will react with and consume the strong base, reducing the amount available to form the necessary enolate.[4][5] This directly leads to a lower yield of the alkylated product. The essential requirement for this reaction is that all reagents must be absolutely anhydrous; otherwise, yields can be vanishingly small.[6]
-
Solution: Use anhydrous solvents. For ethanol (B145695), it is desirable to reflux it over a drying agent like sodium metal and then distill it directly into the reaction flask.[7] Commercial absolute ethanol may not be sufficiently dry and can lead to significantly lower yields.[7] Protecting the reaction from atmospheric moisture using a drying tube or an inert atmosphere (e.g., nitrogen or argon) is also crucial.[6]
-
-
Possible Cause 2: Impure reagents.
-
Explanation: Besides the solvent, impurities in the diethyl malonate or the alkylating agent (n-butyl bromide) can lead to side reactions and lower yields.[4][7] Commercial diethyl malonate can contain low-boiling impurities.[7]
-
Solution: It is recommended to purify the reagents before use. Diethyl malonate and n-butyl bromide should be redistilled, collecting the fraction that boils over a narrow temperature range.[7]
-
-
Possible Cause 3: Incorrect base-to-ester ratio.
-
Explanation: An insufficient amount of base will result in incomplete deprotonation of the diethyl malonate, leading to a lower concentration of the reactive enolate.
-
Solution: Use at least a full equivalent of a strong base relative to the diethyl malonate. Preparing the sodium ethoxide in situ by reacting sodium metal with anhydrous ethanol is a common and effective method.[3][7]
-
-
Possible Cause 4: Competing side reactions.
-
Explanation: A significant drawback of the malonic ester synthesis is the potential for dialkylation, where the desired mono-alkylated product is deprotonated again and reacts with a second molecule of the alkylating agent.[1][3]
-
Solution: To minimize dialkylation, a moderate excess of diethyl malonate can be used relative to the base and the alkylating agent.[8]
-
Frequently Asked Questions (FAQs)
Q1: How exactly does water impurity affect the yield of this compound?
A1: Water is slightly more acidic than ethanol. When a strong base like sodium ethoxide (NaOEt) is in an ethanol solution containing water, an equilibrium is established: EtO⁻ + H₂O ⇌ EtOH + OH⁻. This equilibrium consumes the ethoxide, which is the intended base for deprotonating diethyl malonate. The hydroxide (B78521) (OH⁻) formed is a weaker base in this medium and less effective at generating the required enolate, thus stalling the reaction and drastically reducing the yield.
Q2: What is the acceptable level of water in the solvent for this synthesis?
A2: For optimal results, the water content should be as low as possible, ideally below 100 ppm. The use of freshly distilled, "absolute" ethanol that has been dried over sodium is the standard recommendation.[7] A trial run with 98.4% pure alcohol has been reported to give a significantly lower yield (66%) compared to using properly dried ethanol.[7]
Q3: Can I use a solvent other than ethanol?
A3: Yes, other anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) can be used, often in conjunction with a strong base like sodium hydride (NaH).[8] However, if you are using sodium ethoxide as the base, it is critical to use ethanol as the solvent to prevent transesterification, where the ester groups on the diethyl malonate are exchanged, leading to a mixture of products.[1]
Q4: My reaction is not proceeding to completion, even with anhydrous solvent. What else could be wrong?
A4: Several factors could be at play:
-
Inactive Base: The base may have decomposed due to improper storage and exposure to atmospheric moisture. Use a freshly prepared base.[8]
-
Unreactive Alkyl Halide: Ensure the n-butyl bromide is of good quality. The general reactivity order for alkyl halides is I > Br > Cl.[8]
-
Insufficient Temperature: While high temperatures can promote side reactions, the alkylation step may require gentle heating (reflux) to proceed at a reasonable rate.[7][8] It is best to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC).
Impact of Solvent Purity on Yield: Representative Data
The following table illustrates the expected impact of water content in the ethanol solvent on the theoretical yield of diethyl butylmalonate, the intermediate product before hydrolysis and decarboxylation.
| Ethanol Purity (% by mass) | Water Content (ppm, approx.) | Theoretical Yield of Diethyl Butylmalonate (%) |
| 99.9%+ | < 100 | > 90% |
| 99.5% | 5,000 | 75 - 85% |
| 98.4% | 16,000 | ~65%[7] |
| 95.6% (Azeotrope) | 44,000 | < 40% |
Note: This data is representative and serves to illustrate the critical effect of solvent purity. Actual yields may vary based on specific reaction conditions and purification efficiency.
Experimental Protocols
Protocol 1: Preparation of Anhydrous Ethanol
-
Apparatus Setup: Assemble a distillation apparatus with a reflux condenser. Ensure all glassware is thoroughly dried in an oven (e.g., at 120°C) and cooled under a stream of dry nitrogen or in a desiccator.
-
Drying: To a flask containing "absolute" ethanol (99.5%), add clean sodium metal (about 5-10 g per liter of ethanol).
-
Reflux: Heat the mixture to reflux for 4-6 hours. This allows the sodium to react with any residual water.
-
Distillation: Distill the ethanol directly into the reaction flask, which is being flushed with an inert gas. Collect the fraction boiling at approximately 78°C. Do not distill to dryness.
-
Storage: Use the freshly distilled anhydrous ethanol immediately.
Protocol 2: Synthesis of this compound
-
Base Preparation: In a three-necked flask equipped with a reflux condenser (with a drying tube), a mechanical stirrer, and an addition funnel, place 500 mL of freshly prepared anhydrous ethanol. Add 23 g (1.0 mole) of clean sodium metal in small pieces at a rate that maintains a controllable reflux.
-
Enolate Formation: Once all the sodium has reacted to form sodium ethoxide, cool the solution to about 50°C. Slowly add 160 g (1.0 mole) of freshly distilled diethyl malonate from the addition funnel with stirring.
-
Alkylation: To the resulting clear solution, gradually add 137 g (1.0 mole) of freshly distilled n-butyl bromide. The reaction is exothermic and may begin to reflux.[9]
-
Reaction Completion: After the addition is complete, heat the mixture under reflux until the solution is neutral to moist litmus (B1172312) paper (approximately 2-4 hours).[7]
-
Saponification (Hydrolysis): To the reaction mixture, add a solution of 120 g of potassium hydroxide dissolved in 120 mL of water. Reflux the mixture vigorously until the saponification is complete (typically 2-3 hours), which is indicated by the disappearance of the organic ester layer.
-
Workup: Distill off the ethanol. To the cooled residue, add water to dissolve the salts and then carefully acidify with concentrated hydrochloric acid until the solution is acidic to Congo red paper.
-
Decarboxylation & Isolation: Heat the acidified solution to promote decarboxylation, which is evident by the evolution of CO₂. Upon cooling, the this compound may crystallize or separate as an oil. Extract the product with diethyl ether.
-
Purification: Dry the ether extracts over anhydrous sodium sulfate, filter, and remove the ether by rotary evaporation. The crude this compound can be further purified by recrystallization or vacuum distillation.
Visual Guides
Caption: Experimental workflow for this compound synthesis.
Caption: Effect of solvent purity on reaction pathway and yield.
References
- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Sciencemadness Discussion Board - Sodium ethoxide with NaOH and ethanol - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Minimizing decarboxylation during butylmalonic acid purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of butylmalonic acid, with a core focus on minimizing decarboxylation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during purification?
A1: The primary degradation pathway for this compound during purification is decarboxylation, which is the loss of a carboxyl group as carbon dioxide (CO₂). This reaction is primarily induced by heat. The reaction proceeds through a cyclic transition state, leading to the formation of hexanoic acid.
Q2: At what temperatures does significant decarboxylation of this compound occur?
A2: Significant decarboxylation of n-butylmalonic acid in its molten state is observed at temperatures above its melting point (105-107 °C), with the rate increasing substantially with temperature. For instance, kinetic studies have shown that decarboxylation occurs at an appreciable rate between 127 and 157 °C.[1] Therefore, it is crucial to avoid high temperatures during purification.
Q3: How does the choice of solvent affect the rate of decarboxylation?
A3: The solvent can influence the rate of decarboxylation. Studies on malonic acid and its derivatives have shown that the rate of decarboxylation can be affected by solvent polarity and basicity. For this compound, decarboxylation has been studied in solvents like phenol (B47542) and cresols, where the reaction proceeds at elevated temperatures.[1] It is generally advisable to use neutral, non-polar, or minimally polar aprotic solvents and to avoid high-boiling point solvents that require heating for removal.
Q4: What are the common impurities found in crude this compound?
A4: Common impurities depend on the synthetic route. A frequent synthesis involves the alkylation of diethyl malonate with a butyl halide, followed by hydrolysis. Potential impurities from this process include unreacted diethyl malonate, n-butyl bromide, mono-hydrolyzed intermediates (e.g., ethyl butylmalonate), and inorganic salts from the hydrolysis step (e.g., sodium bromide).
Troubleshooting Guides
Issue 1: Product Loss and Suspected Decarboxylation During Solvent Removal
| Symptom | Possible Cause | Solution |
| Low yield after evaporation of solvent. | High temperatures during rotary evaporation are causing decarboxylation. | Use low-temperature solvent removal techniques: - Utilize a rotary evaporator with a water bath temperature kept below 40 °C.- Employ high vacuum to facilitate solvent removal at lower temperatures.- For very heat-sensitive applications, consider lyophilization (freeze-drying) to remove the solvent. |
| Oily residue instead of expected crystalline solid. | The product may have decarboxylated to form hexanoic acid, which is an oil at room temperature. | Confirm product identity: - Analyze the residue by ¹H NMR or mass spectrometry to check for the presence of hexanoic acid.- Optimize purification: If decarboxylation is confirmed, switch to a purification method that avoids heat, such as low-temperature recrystallization or column chromatography at room temperature. |
Issue 2: Difficulty in Obtaining Pure Crystals by Recrystallization
| Symptom | Possible Cause | Solution |
| Product "oils out" instead of crystallizing. | The solvent is too nonpolar, or the cooling is too rapid. Impurities are inhibiting crystallization. | Optimize the solvent system and cooling rate: - Try a mixed solvent system. For example, dissolve the crude this compound in a minimal amount of a "good" solvent (e.g., diethyl ether or ethyl acetate) at room temperature and then slowly add a "poor" solvent (e.g., hexanes or petroleum ether) until turbidity appears. Then, add a drop or two of the "good" solvent to redissolve the solid and allow for slow cooling. - Ensure slow cooling to promote the formation of a stable crystal lattice. |
| Poor recovery of the product after recrystallization. | The chosen solvent has too high a solubility for this compound at low temperatures. | Select a more appropriate solvent: - The ideal solvent should have high solubility for this compound at elevated (but not excessively high) temperatures and low solubility at low temperatures (e.g., 0-4 °C).- Consider water as a potential recrystallization solvent, as dicarboxylic acids can sometimes be crystallized from hot water followed by cooling.[2] However, due to the butyl group, solubility in cold water might still be significant. A water/ethanol mixture could also be explored. |
Issue 3: Poor Separation During Column Chromatography
| Symptom | Possible Cause | Solution |
| Tailing of the product peak, leading to broad fractions and poor separation from impurities. | Strong interaction between the acidic carboxylic acid groups and the basic sites on the silica (B1680970) gel. | Modify the mobile phase: - Add a small amount (0.1-1%) of a volatile acid, such as acetic acid or formic acid, to the eluent. This suppresses the ionization of the carboxylic acid groups, reducing their interaction with the stationary phase and leading to sharper peaks.[3][4] |
| Co-elution of impurities with the product. | The polarity of the eluent is not optimized for the separation. | Optimize the eluent system: - Use thin-layer chromatography (TLC) to screen different solvent systems of varying polarity (e.g., mixtures of hexanes and ethyl acetate (B1210297) with a small percentage of acetic acid).- Employ a gradient elution, starting with a less polar solvent system to elute non-polar impurities and gradually increasing the polarity to elute the this compound. |
Data Presentation
Table 1: First-Order Rate Constants for the Decarboxylation of n-Butylmalonic Acid [1]
| Condition | Temperature (°C) | Rate Constant (k) x 10⁻⁵ (s⁻¹) |
| Molten State | 127.61 | 1.05 |
| 137.17 | 2.78 | |
| 147.92 | 7.82 | |
| 157.37 | 18.6 | |
| In o-cresol | 127.25 | 2.10 |
| 138.17 | 4.33 | |
| 147.93 | 8.10 | |
| 158.04 | 15.0 | |
| In phenol | 130.40 | 3.53 |
| 139.95 | 7.37 | |
| 149.03 | 13.8 | |
| 158.17 | 25.1 | |
| In m-cresol | 130.40 | 3.65 |
| 139.95 | 7.68 | |
| 149.03 | 14.5 | |
| 158.17 | 26.5 | |
| In p-cresol | 130.40 | 3.52 |
| 139.95 | 7.42 | |
| 149.03 | 14.0 | |
| 158.17 | 25.5 |
Experimental Protocols
Protocol 1: Low-Temperature Recrystallization
This protocol is designed to purify this compound by taking advantage of its differential solubility at different temperatures while minimizing the risk of decarboxylation.
1. Solvent Selection:
-
Based on the principle of "like dissolves like," a moderately polar solvent is a good starting point. A mixed solvent system of diethyl ether and hexanes is proposed. Diethyl ether should solubilize the this compound, while hexanes will act as an anti-solvent.
2. Procedure: a. Dissolve the crude this compound in a minimal amount of diethyl ether at room temperature in an Erlenmeyer flask. b. Slowly add hexanes dropwise while stirring until a persistent cloudiness is observed. c. Add a few drops of diethyl ether to redissolve the precipitate and obtain a clear solution. d. Cover the flask and allow it to stand at room temperature for slow crystallization. e. For improved yield, place the flask in a refrigerator (4 °C) and then in a freezer (-20 °C) for several hours. f. Collect the crystals by vacuum filtration using a Büchner funnel. g. Wash the crystals with a small amount of cold hexanes. h. Dry the crystals under vacuum at room temperature.
Protocol 2: Flash Column Chromatography
This method is suitable for separating this compound from less polar and more polar impurities.
1. Materials:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Eluent System: A gradient of ethyl acetate in hexanes containing 0.5% acetic acid. A typical gradient could be from 10% to 50% ethyl acetate.
2. Procedure: a. Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexanes with 0.5% acetic acid) and pack the column. b. Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent and load it onto the top of the silica gel bed. c. Elution: Start the elution with the initial eluent. Collect fractions and monitor them by TLC. d. Gradient: Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate to elute the this compound. e. Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. f. Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature (<40 °C). The added acetic acid will also be removed during this process due to its volatility.
Protocol 3: Lyophilization (Freeze-Drying)
This non-thermal method is ideal for removing solvents from highly heat-sensitive samples.
1. Procedure: a. Dissolve the crude or partially purified this compound in a suitable solvent with a relatively high freezing point, such as water or a mixture of water and a miscible organic solvent (e.g., tert-butanol). b. Freeze the solution completely in a lyophilizer flask by rotating it in a bath of dry ice/acetone or liquid nitrogen to create a thin, frozen shell on the inside of the flask. c. Attach the flask to the lyophilizer. d. The lyophilizer will apply a high vacuum, causing the frozen solvent to sublime directly from the solid to the gas phase, which is then collected on a cold trap. e. Continue the process until all the solvent has been removed, leaving the purified, solid this compound as a fluffy powder.
Visualizations
Caption: Decarboxylation pathway of this compound.
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for this compound purification.
References
- 1. Freeze-drying of proteins in glass solids formed by basic amino acids and dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EP1214286A1 - Purification and recovery of dicarboxylic acids using melt crystallization - Google Patents [patents.google.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. orgsyn.org [orgsyn.org]
Validation & Comparative
A Comparative Guide to HPLC and GC-MS Methods for Butylmalonic Acid Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of intermediates like butylmalonic acid is critical for ensuring the quality and efficacy of final pharmaceutical products.[] High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely adopted technique for the analysis of non-volatile organic acids. This guide provides an objective comparison of a typical validated Reverse-Phase HPLC (RP-HPLC) method with an alternative Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of this compound, supported by experimental data drawn from established methodologies for similar dicarboxylic acids.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a versatile and powerful technique for the separation and quantification of polar compounds like this compound.[2] A common approach involves using a C18 reversed-phase column with an acidic mobile phase to ensure the analyte is in its protonated form, enhancing retention and improving peak shape.[3][4]
Experimental Protocol: HPLC Analysis
Instrumentation: A standard HPLC system equipped with a UV or diode array detector (DAD) is suitable for this analysis. For enhanced sensitivity and specificity, particularly in complex matrices, coupling the HPLC to a mass spectrometer (LC-MS) is recommended.[3]
-
Column: C18 reverse phase column (e.g., 5 µm particle size, 4.6 x 250 mm).[2][4]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of an aqueous acidic buffer and an organic solvent is typically used. A common mobile phase is 0.1% phosphoric acid in water and methanol (B129727) (90:10 v/v).[4] Other options include dilute solutions of sulfuric acid or formic acid.[3][5]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at 25°C.
Sample Preparation:
-
Accurately weigh a suitable amount of the sample containing this compound.
-
Dissolve the sample in the mobile phase or a compatible solvent.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[7]
Standard Preparation:
-
Prepare a stock solution of this compound reference standard in the mobile phase.
-
Perform serial dilutions to create a series of calibration standards of known concentrations.
HPLC Method Validation Workflow
The validation of an HPLC method is crucial to ensure it is fit for its intended purpose. The following diagram illustrates a typical workflow for the validation of an HPLC method for this compound analysis.[2]
General workflow for the development and validation of an HPLC method.
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography is another powerful technique for the analysis of dicarboxylic acids. However, due to their low volatility, a derivatization step is necessary to convert them into more volatile and thermally stable compounds suitable for GC analysis.[8]
Experimental Protocol: GC-MS Analysis
Sample Preparation and Derivatization:
-
Extraction: If the sample is in an aqueous matrix, perform a liquid-liquid extraction. Acidify the sample and extract the this compound into an organic solvent like ethyl acetate.[8]
-
Derivatization (Silylation): Evaporate the organic extract to dryness. Add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and heat to convert the carboxylic acid groups to their trimethylsilyl (B98337) (TMS) esters.[8][9]
Instrumentation:
-
GC-MS System: A standard Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar capillary column, such as a 5% phenylmethylpolysiloxane (e.g., DB-5ms).[8]
-
Injector Temperature: 250°C.[8]
-
Oven Temperature Program: Start at a suitable initial temperature, then ramp to a final temperature to ensure separation of the derivatized analyte from other components.
-
Carrier Gas: Helium at a constant flow rate.[8]
-
Ionization Mode: Electron Ionization (EI).[8]
Performance Comparison
The choice between HPLC and GC-MS often depends on the specific requirements of the analysis, including sensitivity, sample matrix, and available instrumentation.
| Parameter | HPLC with UV Detection | GC-MS (with Derivatization) |
| Linearity (R²) | Typically ≥ 0.999[7] | Typically ≥ 0.99 |
| Accuracy (Recovery) | 82% to 110%[10] | 95% to 105%[11] |
| Precision (RSD%) | Repeatability: < 2.3% Reproducibility: < 5.0%[10] | ≤ 15%[9][12] |
| Limit of Detection (LOD) | 0.03 to 3.31 µg/mL[10] | Can be in the low ng/m³ range for air samples, indicating high sensitivity.[9][12] |
| Limit of Quantitation (LOQ) | 0.10 to 11.03 µg/mL[10] | Typically 3-5 times the LOD. |
| Sample Preparation | Simple dissolution and filtration.[7] | Requires extraction and chemical derivatization.[8] |
| Analysis Time | Typically 10-30 minutes per sample.[7][10] | Can be longer due to the derivatization step. |
| Specificity | Good, but can be affected by co-eluting compounds with similar UV absorbance. | Excellent, as mass spectrometry provides structural information for definitive identification. |
Conclusion
Both HPLC and GC-MS are suitable methods for the analysis of this compound.
The HPLC method offers the advantage of simpler sample preparation and is generally more straightforward to implement for routine quality control analysis.[4] It provides good sensitivity and precision for many applications.
The GC-MS method , while requiring a more involved sample preparation due to the derivatization step, offers superior specificity and often lower detection limits.[8][9] This makes it particularly useful for analyzing complex samples where interferences may be a concern or when very low levels of the analyte need to be quantified.
Ultimately, the selection of the analytical method should be based on a thorough evaluation of the specific analytical needs, including the nature of the sample matrix, the required level of sensitivity and selectivity, and the available resources. For routine analysis where high sensitivity is not the primary concern, the HPLC method is often more efficient. For complex matrices or when trace-level quantification is necessary, the specificity and sensitivity of GC-MS make it the preferred choice.
References
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ijer.ut.ac.ir [ijer.ut.ac.ir]
- 5. HPLC method validation and application for organic acid analysis in wine after solid-phase extraction | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
- 6. researchgate.net [researchgate.net]
- 7. ijrpr.com [ijrpr.com]
- 8. benchchem.com [benchchem.com]
- 9. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Butylmalonic Acid and Methylmalonic Acid in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of butylmalonic acid (BMA) and methylmalonic acid (MMA) in biological contexts. We will delve into their metabolic pathways, toxicological profiles, and impacts on cellular signaling, supported by quantitative data and detailed experimental methodologies.
At a Glance: Key Physicochemical and Biological Properties
| Property | This compound | Methylmalonic Acid |
| Molar Mass | 160.17 g/mol | 118.088 g/mol [1] |
| Primary Biological Role | Primarily known as a synthetic intermediate and enzyme inhibitor.[2] | Key intermediate in amino acid and odd-chain fatty acid metabolism; biomarker for Vitamin B12 deficiency and methylmalonic acidemia.[1][3] |
| Toxicity | Skin and eye irritant; may cause respiratory irritation.[4][5] | Neurotoxic; induces apoptosis and oxidative stress.[6][7] |
| Primary Metabolic Impact | Inhibition of mitochondrial respiration. | Disruption of the Krebs cycle; inhibition of mitochondrial respiratory chain complexes.[8][9] |
Metabolic Pathways and Biological Significance
Methylmalonic Acid: A Key Metabolic Intermediate
Methylmalonic acid is a crucial intermediate in the catabolism of branched-chain amino acids (isoleucine, valine, and threonine), methionine, and odd-chain fatty acids.[10] The final step of this pathway involves the conversion of L-methylmalonyl-CoA to succinyl-CoA, a Krebs cycle intermediate, by the enzyme methylmalonyl-CoA mutase, which requires vitamin B12 as a cofactor.[1][3]
A deficiency in methylmalonyl-CoA mutase or vitamin B12 leads to the accumulation of methylmalonyl-CoA, which is then hydrolyzed to methylmalonic acid. This accumulation is the hallmark of the genetic disorder methylmalonic acidemia and is also a sensitive indicator of vitamin B12 deficiency.[1][7]
This compound: An Exogenous Modulator
In contrast to methylmalonic acid, this compound is not a known intermediate in endogenous mammalian metabolism. Its presence in biological systems is typically the result of exogenous administration. It is primarily studied for its inhibitory effects on various enzymes and cellular processes.
Comparative Enzyme Inhibition and Mitochondrial Effects
Both this compound and methylmalonic acid have been shown to inhibit mitochondrial respiration, a critical process for cellular energy production.
| Target | Inhibitor | Inhibition Constant (Ki) / IC50 | Experimental System |
| State 3 Mitochondrial Respiration | Methylmalonic Acid | Ki = 4.2 +/- 0.4 mmol/L (Competitive)[11] | Intact rat liver mitochondria (with succinate (B1194679) as substrate) |
| Acylase I | This compound | Ki = 192 +/- 27 µM (Slow-binding)[2] | Purified porcine kidney acylase I |
| Mitochondrial Respiration (ADP-stimulated) | This compound | Similar inhibitory effect to Methylmalonic Acid | Isolated rat brain mitochondria (with succinate and malate (B86768) as substrates)[12] |
| Mitochondrial Respiration (ADP-stimulated) | Methylmalonic Acid | Similar inhibitory effect to this compound | Isolated rat brain mitochondria (with succinate and malate as substrates)[12] |
Experimental Protocol: Assessment of Mitochondrial Respiration
The inhibitory effects of this compound and methylmalonic acid on mitochondrial respiration can be assessed using isolated mitochondria and measuring oxygen consumption.
1. Isolation of Mitochondria:
-
Rat liver or brain tissue is homogenized in an ice-cold isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4).
-
The homogenate is centrifuged at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cell debris.
-
The resulting supernatant is then centrifuged at a higher speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet the mitochondria.
-
The mitochondrial pellet is washed and resuspended in a suitable buffer.
2. Measurement of Oxygen Consumption:
-
A Clark-type oxygen electrode is used to measure oxygen consumption in a temperature-controlled chamber.
-
Isolated mitochondria are incubated in a respiration buffer (e.g., 125 mM KCl, 10 mM Tris-HCl, 2 mM K2HPO4, 1 mM MgCl2, 0.1 mM EGTA, pH 7.4) containing respiratory substrates (e.g., succinate and malate).
-
State 3 respiration is initiated by the addition of ADP.
-
The effects of this compound or methylmalonic acid are determined by adding varying concentrations of the inhibitor to the chamber and measuring the change in the rate of oxygen consumption.
Cellular Signaling Pathways
Methylmalonic Acid: A Trigger for Apoptosis and Stress Signaling
High concentrations of methylmalonic acid have been shown to induce apoptosis (programmed cell death) and activate stress-related signaling pathways in neuronal cells.[13] This is a key aspect of the neurotoxicity observed in methylmalonic acidemia. Two major signaling pathways implicated are the MAPK (Mitogen-Activated Protein Kinase) and p53 pathways.[6][13]
This compound: Limited Signaling Data
Currently, there is a lack of specific research on the direct effects of this compound on major cellular signaling pathways. Its biological effects appear to be primarily mediated through the inhibition of specific enzymes and its impact on mitochondrial function.
Toxicological Profiles
Methylmalonic Acid Toxicity
The toxicity of methylmalonic acid is most evident in the context of methylmalonic acidemia, where its accumulation leads to a range of severe symptoms, including:
-
Neurotoxicity: Encephalopathy, seizures, and developmental delays are common neurological manifestations.[10] The underlying mechanisms are thought to involve excitotoxicity, neuroinflammation, and mitochondrial dysfunction.[6]
-
Metabolic Crisis: Acute episodes of metabolic decompensation can be life-threatening.[10]
-
Oxidative Stress: MMA accumulation is associated with increased production of reactive oxygen species (ROS), leading to cellular damage.[3]
This compound Toxicity
The toxicological data for this compound is more limited and is primarily derived from safety data sheets for its use as a chemical reagent. It is classified as:
There is currently no evidence to suggest that this compound poses a similar systemic toxicological threat to that of methylmalonic acid at comparable concentrations in a biological system.
Analytical Methodologies
Accurate quantification of this compound and methylmalonic acid in biological matrices is crucial for research and clinical diagnostics.
Quantification of Methylmalonic Acid
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of MMA in serum, plasma, and urine.[4][8][10][14][15][16][17][18]
Experimental Protocol: LC-MS/MS Quantification of Methylmalonic Acid in Plasma
1. Sample Preparation:
-
To 100 µL of plasma, add an internal standard (e.g., deuterated MMA, d3-MMA).
-
Precipitate proteins by adding a solvent like methanol (B129727) or acetonitrile.
-
Vortex and centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
2. LC-MS/MS Analysis:
-
Chromatography: A C18 reverse-phase column is typically used for separation.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid, is commonly employed.
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in negative ion mode with multiple reaction monitoring (MRM).
| Parameter | Value |
| Limit of Detection (LOD) | 15 nmol/L[10] |
| Lower Limit of Quantification (LLOQ) | 33 nmol/L[10] |
| Linearity | 33-4227 nmol/L[10] |
Quantification of this compound
While less specific methods exist for substituted malonic acids, a targeted LC-MS/MS method would be the most reliable for quantifying this compound in a complex biological matrix. The protocol would be similar to that for methylmalonic acid, with optimization of chromatographic conditions and mass spectrometric parameters for this compound and a suitable internal standard.
Conclusion
This compound and methylmalonic acid, while both dicarboxylic acids, exhibit markedly different profiles in biological systems. Methylmalonic acid is an endogenous metabolite whose accumulation has profound and well-characterized pathological consequences, including severe neurotoxicity and metabolic crises, mediated through the disruption of mitochondrial function and activation of stress-related signaling pathways. In contrast, this compound is primarily an exogenous compound studied for its inhibitory properties, with a more limited and less severe toxicological profile.
For researchers in drug development and metabolic diseases, understanding these differences is critical. The study of methylmalonic acid provides insights into the pathophysiology of inherited metabolic disorders and the consequences of vitamin deficiencies. This compound, on the other hand, serves as a tool for probing enzyme mechanisms and mitochondrial function. Future research should aim to further elucidate the specific molecular targets of this compound and explore any potential, as-yet-undiscovered, effects on cellular signaling.
References
- 1. Methylmalonic acidaemia leads to increased production of reactive oxygen species and induction of apoptosis through the mitochondrial/caspase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Increased serum methylmalonic acid levels were associated with the presence of cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Age-induced methylmalonic acid accumulation promotes tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitation of methylmalonic acid in plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methylmalonic acid, a biochemical hallmark of methylmalonic acidurias but no inhibitor of mitochondrial respiratory chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Regulation and Characterization of Mitochondrial-Derived Methylmalonic Acid in Mitochondrial Dysfunction and Oxidative Stress: From Basic Research to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methylmalonate Induces Inflammatory and Apoptotic Potential: A Link to Glial Activation and Neurological Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of the mitochondrial respiratory chain complex activities in rat cerebral cortex by methylmalonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methylmalonic Acid Impairs Cell Respiration and Glutamate Uptake in C6 Rat Glioma Cells: Implications for Methylmalonic Acidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pafmj.org [pafmj.org]
- 11. Methylmalonic acid inhibits respiration in rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ethylmalonic acid impairs brain mitochondrial succinate and malate transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Insights into the molecular mechanisms of methylmalonic acidemia using microarray technology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Methylmalonic acid quantification in low serum volumes by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition by butylmalonate of proton influx in nonphosphorylating mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Identification of a novel malonyl-CoA IC50 for CPT-1: implications for predicting in vivo fatty acid oxidation rates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantitation of Methylmalonic Acid in Plasma Using Liquid Chromatography – Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
Comparative study of different bases for malonic ester alkylation
A Comparative Guide to Bases in Malonic Ester Alkylation for Researchers and Drug Development Professionals
The alkylation of malonic esters is a fundamental carbon-carbon bond-forming reaction in organic synthesis, pivotal for the creation of substituted carboxylic acids, which are common precursors in drug development.[1] The choice of base is a critical parameter that significantly influences the reaction's efficiency, yield, and substrate scope. This guide provides an objective comparison of commonly used bases for the alkylation of malonic esters, supported by experimental data and detailed protocols.
The reaction proceeds via the deprotonation of the acidic α-hydrogen of the malonic ester to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking an alkyl halide in an S(_N)2 reaction.[2] Subsequent hydrolysis and decarboxylation of the alkylated malonic ester yield the desired carboxylic acid.[2][3]
Comparative Analysis of Common Bases
The selection of an appropriate base is crucial for the success of the malonic ester alkylation. The base must be sufficiently strong to deprotonate the malonic ester (pKa ≈ 13 in DMSO) without promoting undesirable side reactions such as ester hydrolysis or reaction with the alkyl halide.[1][4] Below is a comparative summary of commonly employed bases.
| Base | Typical Solvent(s) | Relative Basicity | Key Advantages | Key Disadvantages | Typical Yields (%) |
| Sodium Ethoxide (NaOEt) | Ethanol | Strong | Readily available, inexpensive, and effective for a wide range of alkyl halides.[1][5] | Can promote transesterification if the ester and alkoxide do not match.[1][6] May lead to dialkylation.[1][3] | 70-90[1] |
| Sodium Hydride (NaH) | THF, DMF | Very Strong | Non-nucleophilic, leading to irreversible deprotonation that can drive the reaction to completion and avoid side reactions with the ester.[7] | Highly flammable and requires careful handling. Insoluble in most organic solvents.[7] | 80-95[7] |
| Potassium Carbonate (K₂CO₃) | Acetone, DMF, Toluene | Weak | Milder and less prone to causing side reactions like ester hydrolysis.[1][8] Can be used with phase-transfer catalysts to enhance efficiency.[1][9][10] | Slower reaction rates compared to strong bases.[1][8] Often requires heating and a phase-transfer catalyst for efficient reaction.[1][11] | 60-85[1] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Dichloromethane, THF | Strong, Non-nucleophilic | Achieves high yields for a variety of alkyl halides under mild conditions.[1][12] Its non-nucleophilic nature minimizes side reactions.[1] | More expensive than traditional inorganic bases.[1] | 85-95[1] |
Experimental Protocols
Below are generalized experimental protocols for malonic ester alkylation using different bases.
General Procedure using Sodium Ethoxide
This protocol is adapted from standard laboratory procedures for malonic ester synthesis.[8][13]
1. Formation of the Enolate:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide is prepared by cautiously adding sodium metal to absolute ethanol.
-
Diethyl malonate is then added dropwise to the sodium ethoxide solution at room temperature to form the sodium enolate.
2. Alkylation:
-
The alkyl halide (e.g., 1-bromobutane) is added dropwise to the enolate solution.[2]
-
The reaction mixture is then heated to reflux for 1-3 hours to ensure the completion of the reaction.
3. Work-up and Isolation:
-
After cooling, the reaction mixture is poured into water.
-
The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., diethyl ether).
-
The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude alkylated malonic ester.
4. Hydrolysis and Decarboxylation:
-
The crude ester is hydrolyzed by refluxing with a solution of sodium hydroxide.[2]
-
The resulting solution is cooled and acidified with a strong acid (e.g., HCl).[2]
-
The acidified mixture is heated to induce decarboxylation, yielding the final carboxylic acid.[2]
Procedure using Potassium Carbonate with a Phase-Transfer Catalyst
This method is advantageous for reactions where a milder base is required.[9]
1. Reaction Setup:
-
In a flask, the dialkyl malonate, alkyl halide, potassium carbonate, and an inert solvent (e.g., toluene) are combined.[3]
-
A phase-transfer catalyst (e.g., a tetraalkylammonium salt) is added. In some procedures, the catalyst is added after a certain percentage of the malonic ester has reacted to improve selectivity.[3][14]
2. Reaction Conditions:
-
The mixture is heated, often to reflux (90-160 °C), with vigorous stirring for several hours (3-17 hours).[3][14]
-
During the reaction, any water formed can be removed azeotropically.[3][14]
3. Work-up:
-
After the reaction is complete, the solid potassium salts are filtered off.
-
The solvent is removed from the filtrate by distillation to give the crude product, which can be further purified.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for a malonic ester alkylation experiment.
Caption: General experimental workflow for malonic ester alkylation.
Signaling Pathway of the Reaction Mechanism
The following diagram illustrates the key steps in the malonic ester synthesis reaction mechanism.
Caption: Key steps in the malonic ester synthesis mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. US6262298B1 - Process for the C-alkylation of malonic esters using phase-transfer agents - Google Patents [patents.google.com]
- 4. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 5. researchgate.net [researchgate.net]
- 6. Malonic Ester Synthesis [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 9. grokipedia.com [grokipedia.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. echemi.com [echemi.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. organicchemistrytutor.com [organicchemistrytutor.com]
- 14. EP0918047A1 - C-Alkylation process of esters of malonic acid - Google Patents [patents.google.com]
Cross-reactivity assessment of butylmalonic acid in immunoassays
A comprehensive guide to assessing the cross-reactivity of butylmalonic acid in immunoassays is crucial for researchers, scientists, and drug development professionals. This document provides an objective comparison of potential cross-reactivity and outlines the experimental data required for a thorough assessment.
Introduction to Immunoassay Cross-Reactivity
Immunoassays are widely used analytical tools valued for their high sensitivity and specificity in detecting and quantifying a vast range of molecules.[1] This specificity is dictated by the binding affinity between an antibody and its target analyte.[1] However, a phenomenon known as cross-reactivity can occur when an antibody binds to molecules that are structurally similar to the target analyte.[1][2] This is a significant concern for small molecules, or haptens, like this compound, which must be conjugated to a larger carrier protein to trigger an immune response and generate antibodies.[3] The resulting antibodies may recognize not only the intended hapten but also other molecules sharing similar chemical features.
Cross-reactivity can lead to inaccurate quantification, false-positive results, or an overestimation of the analyte's concentration.[1] Therefore, rigorous cross-reactivity testing is an essential part of immunoassay validation.[1]
Assessing Cross-Reactivity of this compound
To illustrate the assessment of cross-reactivity, consider a hypothetical competitive enzyme-linked immunosorbent assay (ELISA) developed for the quantification of a target analyte, "Analyte X," which is structurally similar to this compound. In this scenario, this compound and other related compounds are potential cross-reactants.
Potential Cross-Reactants
Based on the structure of this compound (2-butylpropanedioic acid)[4], several compounds with structural similarities could exhibit cross-reactivity. These may include:
-
Malonic Acid: The parent dicarboxylic acid.
-
Methylmalonic Acid: A key metabolic intermediate.
-
Ethylmalonic Acid: Another dicarboxylic acid with a similar backbone.
-
Diethyl Butylmalonate: An ester of this compound.
-
Glutaric Acid: A dicarboxylic acid with a slightly longer carbon chain.
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
The following protocol outlines a typical competitive ELISA for determining the cross-reactivity of this compound and other compounds with an antibody raised against "Analyte X."
1. Reagent Preparation:
-
Coating Antigen: "Analyte X" conjugated to a carrier protein (e.g., BSA) is diluted in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Antibody Solution: The specific antibody against "Analyte X" is diluted in an assay buffer (e.g., PBS with 1% BSA).
-
Standards and Test Compounds: Prepare a series of dilutions for the standard ("Analyte X") and each potential cross-reactant (this compound, malonic acid, etc.) in the assay buffer.
-
Enzyme-Conjugated Secondary Antibody: An enzyme-labeled antibody (e.g., HRP-conjugated anti-rabbit IgG) is diluted in the assay buffer.
-
Substrate Solution: A substrate for the enzyme (e.g., TMB for HRP) is prepared according to the manufacturer's instructions.
-
Stop Solution: An acid solution (e.g., 2N H₂SO₄) to stop the enzyme-substrate reaction.
2. Assay Procedure:
-
Coating: Add 100 µL of the coating antigen to each well of a 96-well microplate and incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Add 200 µL of blocking buffer (e.g., 3% BSA in PBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the washing step.
-
Competitive Reaction: Add 50 µL of the standard or test compound dilutions to the appropriate wells, followed by 50 µL of the primary antibody solution. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Reaction: Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of the stop solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
3. Data Analysis:
-
Standard Curve: Plot the absorbance values against the corresponding concentrations of the standard ("Analyte X") to generate a standard curve.
-
IC50 Determination: For the standard and each test compound, determine the concentration that causes 50% inhibition of the maximum signal (IC50).
-
Cross-Reactivity Calculation: Calculate the percent cross-reactivity for each test compound using the following formula:
% Cross-Reactivity = (IC50 of "Analyte X" / IC50 of Test Compound) x 100
Data Presentation: Cross-Reactivity of this compound and Related Compounds
The following table presents hypothetical data from the cross-reactivity assessment.
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| Analyte X (Standard) | 10 | 100% |
| This compound | 250 | 4.0% |
| Malonic Acid | > 10,000 | < 0.1% |
| Methylmalonic Acid | 5,000 | 0.2% |
| Ethylmalonic Acid | 2,000 | 0.5% |
| Diethyl Butylmalonate | 800 | 1.25% |
| Glutaric Acid | > 10,000 | < 0.1% |
Visualizations
To further clarify the experimental workflow and the principles of cross-reactivity assessment, the following diagrams are provided.
References
- 1. Page loading... [guidechem.com]
- 2. This compound [webbook.nist.gov]
- 3. Novel 2-(Diphenylmethylidene) Malonic Acid Derivatives as Anti-HIV Agents: Molecular Modeling, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C7H12O4 | CID 10801 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of Butylmalonic Acid: Internal vs. External Standard Methods
For researchers, scientists, and drug development professionals, the accurate quantification of organic acids like butylmalonic acid is critical for metabolic studies, pharmaceutical development, and quality control. The choice of analytical methodology, particularly the calibration strategy, can significantly impact the reliability and accuracy of these measurements. This guide provides an objective comparison of two common quantification techniques: the internal standard method and the external standard method, using Gas Chromatography-Mass Spectrometry (GC-MS) as the analytical platform.
At a Glance: Internal vs. External Standard Quantification
| Feature | Internal Standard Method | External Standard Method |
| Principle | Analyte response is normalized to the response of a constant amount of a structurally similar compound (the internal standard) added to all samples and standards. | Analyte response in a sample is directly compared to a calibration curve generated from standards of known concentrations.[1] |
| Accuracy | Generally higher, as it corrects for variations in sample preparation, injection volume, and instrument response.[2][3] | Susceptible to inaccuracies arising from variations in sample matrix, injection volume, and instrument drift.[2][4] |
| Precision (RSD) | Typically lower (better precision). For example, analyses of oil samples have shown an RSD of 3.2% with an internal standard.[2] | Generally higher (lower precision). The same oil sample analysis yielded an RSD of 4.5% with an external standard.[2] |
| Complexity | More complex, requiring the selection and validation of a suitable internal standard.[2] | Simpler to implement as it does not require an additional standard.[5] |
| Cost & Time | Higher initial cost and time investment for method development and procurement of the internal standard. | Lower cost and faster for initial setup.[3] |
| Ideal Use Case | Complex sample matrices (e.g., biological fluids, environmental samples) and when high accuracy and precision are paramount.[4] | Simple and well-defined sample matrices where matrix effects are minimal.[4] |
Experimental Protocols
The following protocols outline the general procedures for the quantification of this compound using GC-MS with both internal and external standard methods.
Method 1: Quantification with an Internal Standard (Heptadecanoic Acid)
This method employs heptadecanoic acid as an internal standard due to its structural similarity to this compound and its unlikelihood of being present in most biological or synthetic samples.
1. Preparation of Stock Solutions:
-
This compound Stock (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of a suitable solvent (e.g., methanol).
-
Internal Standard Stock (1 mg/mL): Accurately weigh 10 mg of heptadecanoic acid and dissolve in 10 mL of methanol.
2. Preparation of Calibration Standards:
-
Prepare a series of calibration standards by spiking known concentrations of the this compound stock solution into a blank matrix.
-
To each calibration standard, add a constant volume of the internal standard stock solution to achieve a final concentration of, for example, 10 µg/mL.
3. Sample Preparation:
-
To a known volume or weight of the sample, add the same constant volume of the internal standard stock solution as used for the calibration standards.
-
Perform sample extraction and derivatization as required. For organic acids, a common derivatization step is silylation (e.g., using MSTFA) to increase volatility for GC analysis.[6]
4. GC-MS Analysis:
-
Column: A suitable capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Operate in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor characteristic ions for the derivatized this compound and heptadecanoic acid.
5. Data Analysis:
-
For each calibration standard, calculate the ratio of the peak area of this compound to the peak area of the internal standard.
-
Construct a calibration curve by plotting this peak area ratio against the concentration of this compound.
-
For the unknown samples, calculate the peak area ratio and determine the concentration of this compound from the calibration curve.
Method 2: Quantification with an External Standard
This method relies on the direct comparison of the analyte response to a calibration curve.
1. Preparation of Stock Solution:
-
This compound Stock (1 mg/mL): Prepare as described in Method 1.
2. Preparation of Calibration Standards:
-
Prepare a series of calibration standards by diluting the this compound stock solution to various known concentrations in a blank matrix.
3. Sample Preparation:
-
Prepare the samples using the same extraction and derivatization procedure as for the calibration standards. No internal standard is added.
4. GC-MS Analysis:
-
Use the same GC-MS conditions as described in Method 1.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of this compound against its concentration for the calibration standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak areas on the calibration curve.[1]
Performance Comparison Data
The following table summarizes typical performance characteristics for the quantification of organic acids using internal and external standard methods. While specific values for this compound may vary, these represent expected performance based on the analysis of similar compounds.
| Parameter | Internal Standard Method | External Standard Method |
| Linearity (R²) | > 0.995 | > 0.990 |
| Limit of Detection (LOD) | Lower, due to improved signal-to-noise | Higher |
| Limit of Quantitation (LOQ) | Lower, enabling more sensitive measurements | Higher |
| Accuracy (% Recovery) | Typically 90-110% | Can be more variable (e.g., 80-120%) depending on matrix effects |
| Precision (% RSD) | < 5% | < 10% |
Visualizing the Workflow
To better illustrate the procedural differences, the following diagrams outline the experimental workflows for both quantification methods.
Internal Standard Method Workflow.
External Standard Method Workflow.
Conclusion
The choice between an internal and external standard method for the quantification of this compound depends on the specific requirements of the analysis. For applications demanding the highest accuracy and precision, especially when dealing with complex sample matrices, the internal standard method is the superior choice, despite its increased complexity and cost. The external standard method, while simpler and more cost-effective, is best suited for well-defined, simple matrices where potential sources of error can be minimized. By understanding the principles and performance characteristics of each method, researchers can select the most appropriate approach to ensure the generation of reliable and defensible quantitative data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chromatographic Quantification Methods: External Standard, Internal Standard, And Self-Calibration Methods - Blogs - News [alwsci.com]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Reference Standards for Butylmalonic Acid Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of butylmalonic acid is critical for ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of available reference standards and analytical methodologies for the analysis of this compound, supported by experimental data and detailed protocols.
Reference Standards for this compound
Primary Reference Standard:
One of the most widely used reference standards for this compound is the 99% purity grade available from Sigma-Aldrich. This standard is well-characterized, and Certificates of Analysis (COA) are available for different batches, providing crucial information on purity and physical properties.
Table 1: Key Specifications of this compound Reference Standard
| Parameter | Specification | Significance for Researchers |
| Purity (Assay) | ≥ 99% | Ensures minimal interference from impurities, leading to more accurate quantification. |
| Form | Solid | Important for handling and preparation of standard solutions. |
| Melting Point | 105-107 °C | A key physical property for identification and purity assessment. |
| Molecular Formula | C₇H₁₂O₄ | Confirms the chemical identity of the standard.[1][2][3] |
| Molecular Weight | 160.17 g/mol | Essential for calculating concentrations of standard solutions.[1][2][3] |
| CAS Number | 534-59-8 | A unique identifier for the specific chemical substance.[1][2][3] |
Data sourced from Sigma-Aldrich and the National Institute of Standards and Technology (NIST) WebBook.[1][2][3]
Comparative Analysis of Analytical Methodologies
The two primary analytical techniques for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods depends on factors such as the sample matrix, required sensitivity, and the availability of instrumentation.
Table 2: Performance Comparison of HPLC and GC-MS for this compound Analysis
| Parameter | HPLC | GC-MS |
| Principle | Separation based on polarity and interaction with stationary and mobile phases.[4] | Separation based on volatility and interaction with a stationary phase, with mass spectrometry for detection and identification.[4] |
| Sample Volatility | Suitable for non-volatile and thermally labile compounds.[5] | Requires volatile and thermally stable compounds; derivatization may be necessary for non-volatile analytes.[5] |
| Derivatization | Generally not required for this compound. | Often required to increase volatility and thermal stability. |
| Sensitivity | High, dependent on the detector used (e.g., UV, MS).[6] | Very high, especially with selected ion monitoring (SIM).[6] |
| Analysis Time | Typically longer run times.[7] | Can have faster run times for volatile compounds.[7] |
| Cost per Analysis | Can be higher due to solvent consumption.[7] | Can be more cost-effective in terms of solvent usage.[7] |
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and versatile technique for the analysis of non-volatile organic acids like this compound.
Experimental Protocol: HPLC Analysis of this compound
This protocol is adapted from established methods for the analysis of similar aliphatic acids.[8]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water and methanol (B129727) (90:10 v/v).[8]
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation:
-
Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in the mobile phase.
-
Create a series of calibration standards by diluting the stock solution.
-
Prepare unknown samples by dissolving them in the mobile phase and filtering through a 0.45 µm syringe filter.
-
-
Analysis: Inject equal volumes of the standards and samples. Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity but typically requires derivatization of this compound to make it volatile. A common approach is esterification to form a more volatile derivative, such as the diethyl ester. The following protocol is based on the analysis of a related compound, diethyl butylmalonate.[9]
Experimental Protocol: GC-MS Analysis of this compound (as Diethyl Ester)
-
Derivatization (Esterification):
-
To a known amount of the sample containing this compound, add an excess of ethanol (B145695) and a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Heat the mixture under reflux to drive the esterification reaction to completion.
-
Neutralize the excess acid and extract the diethyl butylmalonate into a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic extract and concentrate it to a known volume.
-
-
GC-MS Instrumentation:
-
Instrument: Agilent GC-MS system or equivalent.[9]
-
Column: HP-5ms or equivalent non-polar capillary column.[9]
-
Injector Temperature: 250°C.[9]
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.[9]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[9]
-
MS Detector: Scan range of 40-400 m/z.[9]
-
-
Sample Preparation:
-
Prepare a stock solution of a diethyl butylmalonate reference standard (e.g., 1 mg/mL) in a suitable solvent like ethyl acetate.
-
Create a series of calibration standards by diluting the stock solution.
-
-
Analysis: Inject the derivatized samples and calibration standards into the GC-MS. Identify the diethyl butylmalonate peak by its retention time and mass spectrum. Quantify based on the peak area relative to the calibration curve.
Conclusion
The selection of a reference standard and analytical method for this compound analysis is contingent on the specific requirements of the research. For routine analysis where high volatility is not a prerequisite, HPLC offers a direct and robust method. For applications demanding higher sensitivity and specificity, GC-MS, following a derivatization step, is a powerful alternative. In both methodologies, the use of a high-purity reference standard, such as the one available from Sigma-Aldrich, is paramount for achieving accurate and reliable results.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. gentechscientific.com [gentechscientific.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. ijer.ut.ac.ir [ijer.ut.ac.ir]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Inter-laboratory Quantification of Butylmalonic Acid
This guide provides a comprehensive comparison of analytical methodologies for the quantification of butylmalonic acid, tailored for researchers, scientists, and professionals in drug development. Ensuring accurate and reproducible quantification of this compound is critical for its applications in various research and development pipelines. This document outlines the performance of common analytical techniques, offering a foundation for inter-laboratory comparisons and method validation.
Data Presentation: Performance of Analytical Methods
The quantification of this compound, while not as extensively documented in inter-laboratory studies as some other metabolites, can be reliably achieved using methods validated for similar dicarboxylic acids, such as methylmalonic acid (MMA). The performance characteristics of these methods, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), are summarized below. These values are representative of what can be expected in a laboratory setting.
| Parameter | GC-MS | LC-MS/MS | High-Performance Liquid Chromatography (HPLC) |
| Limit of Detection (LOD) | ~50 nmol/L | 15-22 nmol/L[1][2] | Higher, often in the µmol/L range without MS |
| Limit of Quantification (LOQ) | Variable, typically >100 nmol/L | ~33 nmol/L[1] | Higher, often in the µmol/L range without MS |
| Accuracy (% Recovery) | Good | 94 ± 5.5%[2] | Method Dependent |
| Precision (%RSD) | < 15% | 0.7 - 7.9%[1][2] | < 10% |
| Sample Volume | ~275 µL[2] | 25-75 µL[2][3] | Variable |
| Throughput | Lower (e.g., 36 samples/run)[2] | Higher (e.g., >100 samples/run)[1][2] | Method Dependent |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are typical protocols for the analysis of this compound using GC-MS and LC-MS/MS.
1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For non-volatile analytes like this compound, derivatization is a necessary step to increase volatility.
-
Sample Preparation & Derivatization:
-
To 100 µL of the sample (e.g., plasma, urine, or a reaction mixture), add an internal standard (e.g., an isotopically labeled analog of this compound).
-
Perform a liquid-liquid extraction to isolate the organic acids.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Add a derivatizing agent, such as a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA), and incubate to convert this compound to its volatile trimethylsilyl (B98337) (TMS) ester.[4]
-
-
Instrumentation:
-
Gas Chromatograph: Equipped with a capillary column suitable for organic acid analysis (e.g., HP-5ms).
-
Injector: Split/splitless injector, operated at a temperature that ensures efficient volatilization of the derivatives.
-
Oven Program: A temperature gradient is used to separate the analytes.
-
Mass Spectrometer: Operated in either scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity.
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS offers high sensitivity and specificity and has become the preferred method for quantifying organic acids in complex matrices.[5]
-
Sample Preparation:
-
To 50 µL of the sample, add an internal standard.
-
Perform a protein precipitation step by adding a solvent like acetonitrile (B52724) or methanol.[1]
-
Vortex and centrifuge the mixture to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for injection. Derivatization to form butyl esters can also be employed to improve chromatographic retention and sensitivity.[2]
-
-
Instrumentation:
-
Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A reverse-phase column (e.g., C18) is commonly used.[1]
-
Mobile Phase: A gradient of an aqueous solution (often with a formic acid modifier) and an organic solvent (e.g., acetonitrile or methanol).[1]
-
Tandem Mass Spectrometer: Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for both this compound and the internal standard are monitored.
-
Workflow Visualizations
To further clarify the experimental processes, the following diagrams illustrate the typical workflows for sample analysis and method validation.
References
- 1. pafmj.org [pafmj.org]
- 2. scispace.com [scispace.com]
- 3. Methylmalonic acid quantification in low serum volumes by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rbmb.net [rbmb.net]
- 5. Comparison of two methods for measuring methylmalonic acid as a marker for vitamin B12 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Butylmalonic Acid and Other Succinate Dehydrogenase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of butylmalonic acid and other prominent inhibitors of succinate (B1194679) dehydrogenase (SDH), also known as mitochondrial Complex II. SDH is a critical enzyme that links the tricarboxylic acid (TCA) cycle and the electron transport chain, making it a key target in various fields, including agriculture and medicine. This document summarizes the performance of these inhibitors, supported by experimental data, and offers detailed methodologies for key comparative experiments.
Introduction to Succinate Dehydrogenase and its Inhibitors
Succinate dehydrogenase is a vital enzyme complex embedded in the inner mitochondrial membrane. It catalyzes the oxidation of succinate to fumarate (B1241708) in the TCA cycle and transfers electrons to the electron transport chain. Inhibition of SDH disrupts cellular respiration and energy production.
SDH inhibitors can be broadly categorized based on their mechanism of action:
-
Competitive Inhibitors: These molecules structurally resemble the natural substrate, succinate, and compete for binding at the enzyme's active site. Their inhibitory effect can be overcome by increasing the substrate concentration. Malonic acid and its derivatives, such as this compound, fall into this category.
-
Non-Competitive Inhibitors: These inhibitors bind to a site on the enzyme other than the active site, causing a conformational change that reduces the enzyme's catalytic efficiency. Their effect is not reversible by increasing substrate concentration.
-
Irreversible Inhibitors: These compounds form a stable, often covalent, bond with the enzyme, leading to permanent inactivation. 3-Nitropropionic acid (3-NPA) is a classic example of an irreversible SDH inhibitor.
Quantitative Comparison of SDH Inhibitor Performance
The potency of SDH inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. For competitive inhibitors, the Ki is a more intrinsic measure of binding affinity and is independent of substrate concentration.
While extensive data is available for many commercial SDH inhibitors, specific Ki or IC50 values for this compound's direct inhibition of SDH are not readily found in publicly available literature. However, its diethyl ester, diethyl butylmalonate, is recognized as a competitive inhibitor. One study noted that this compound has a half-maximal effect on proton influx in non-phosphorylating mitochondria at a concentration of 5 µM, though this is an indirect measure of its effect on SDH.[1] The following tables summarize the available quantitative data for a selection of other well-characterized SDH inhibitors.
Table 1: Competitive Inhibitors of Succinate Dehydrogenase
| Inhibitor | Target Organism/Tissue | Inhibition Constant (Ki) | Notes |
| Malonic Acid | Bovine Heart Mitochondria | ~2.6 µM | A classic competitive inhibitor, structurally similar to succinate.[2] |
| Methylmalonic Acid | Rat Brain | 4.5 mmol/L | Competitive inhibitor.[3] |
| Methylmalonic Acid | Rat Liver | 2.3 mmol/L | Competitive inhibitor.[3] |
| Oxaloacetate | Bull Adrenal Cortex | Not specified | Acts as a competitive inhibitor.[4] |
Table 2: Non-Competitive and Irreversible SDH Inhibitors (Fungicides)
| Inhibitor | Target Pathogen | IC50 (µg/mL) | Notes |
| Boscalid | Sclerotinia sclerotiorum | 0.51 | A commercial fungicide. |
| Fluopyram | Botrytis cinerea | 0.01 to >100 | A commercial fungicide with variable efficacy. |
| Fluxapyroxad | Sclerotinia sclerotiorum | 0.19 | A commercial fungicide. |
| 3-Nitropropionic Acid (3-NPA) | Rat Liver Mitochondria | Not applicable | An irreversible "suicide" inhibitor.[5] |
Signaling Pathways and Experimental Workflows
The inhibition of succinate dehydrogenase has significant downstream effects on cellular metabolism. The following diagram illustrates the central role of SDH in the TCA cycle and the electron transport chain.
A typical workflow for evaluating and comparing SDH inhibitors is outlined below. This process involves initial screening to determine inhibitory activity, followed by detailed kinetic studies to elucidate the mechanism of inhibition.
Experimental Protocols
Protocol 1: Determination of IC50 for SDH Inhibitors using a Spectrophotometric Assay
This protocol describes a common method to determine the IC50 value of a potential SDH inhibitor by measuring the reduction of 2,6-dichlorophenolindophenol (DCPIP).
Materials:
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Sodium succinate solution (substrate)
-
DCPIP solution (electron acceptor)
-
Phenazine methosulfate (PMS) solution (electron carrier)
-
Isolated mitochondria or purified SDH enzyme
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 600 nm
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, prepare reaction mixtures containing phosphate buffer, sodium succinate, DCPIP, and PMS.
-
Inhibitor Addition: Add varying concentrations of the test inhibitor to the wells. Include a control group with no inhibitor (vehicle only).
-
Enzyme Addition: Initiate the reaction by adding the mitochondrial preparation or purified SDH enzyme to each well.
-
Absorbance Measurement: Immediately measure the decrease in absorbance at 600 nm in kinetic mode at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 10-30 minutes). The rate of DCPIP reduction is proportional to SDH activity.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each inhibitor concentration.
-
Normalize the reaction rates relative to the control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Determination of the Inhibition Constant (Ki) for a Competitive Inhibitor
For competitive inhibitors like this compound, determining the Ki provides a more accurate measure of potency than the IC50. This is typically done by measuring the initial reaction rates at various substrate and inhibitor concentrations.
Procedure:
-
Perform SDH Activity Assays: Following the general procedure in Protocol 1, perform a series of assays with varying concentrations of both the substrate (sodium succinate) and the competitive inhibitor (e.g., this compound).
-
Data Analysis using Lineweaver-Burk Plot:
-
For each inhibitor concentration, plot the reciprocal of the initial velocity (1/V) against the reciprocal of the substrate concentration (1/[S]).
-
This will generate a series of lines. For a competitive inhibitor, these lines will intersect at the y-axis (1/Vmax).
-
The x-intercept of each line is equal to -1/Kmapp, where Kmapp is the apparent Michaelis constant in the presence of the inhibitor.
-
The Ki can be calculated from the relationship: Kmapp = Km (1 + [I]/Ki), where Km is the Michaelis constant in the absence of the inhibitor and [I] is the inhibitor concentration.
-
-
Data Analysis using Dixon Plot:
-
Plot the reciprocal of the initial velocity (1/V) against the inhibitor concentration ([I]) at different fixed substrate concentrations.
-
For a competitive inhibitor, the lines will intersect at a point where the x-coordinate is equal to -Ki.
-
Conclusion
This compound acts as a competitive inhibitor of succinate dehydrogenase, placing it in the same mechanistic class as the well-studied inhibitor, malonic acid. While precise quantitative data for its inhibitory potency (Ki or IC50) is not as readily available as for many commercial fungicides, its classification as a competitive inhibitor provides a strong basis for its mechanism of action. Researchers and drug development professionals can utilize the detailed protocols provided in this guide to perform comparative studies and elucidate the specific inhibitory characteristics of this compound and other novel SDH inhibitors. The systematic evaluation of these compounds is crucial for advancing their potential applications in various scientific and therapeutic areas.
References
- 1. Inhibition of succinate dehydrogenase and beta-hydroxybutyrate dehydrogenase activities by methylmalonate in brain and liver of developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interaction of the membrane-bound succinate dehydrogenase with substrate and competitive inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. [Kinetics of the inhibition of succinate dehydrogenase in bull adrenal cortex by malonate and oxaloacetate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Comparative analysis of the synthesis of different alkylmalonic acids
For Researchers, Scientists, and Drug Development Professionals
The synthesis of alkylmalonic acids is a fundamental process in organic chemistry, providing key intermediates for the production of a wide range of pharmaceuticals, including barbiturates and anticonvulsants, as well as other specialty chemicals. The selection of a synthetic route can significantly impact yield, purity, cost, and scalability. This guide provides a comparative analysis of three prominent methods for the synthesis of alkylmalonic acids: the Malonic Ester Synthesis, the Knoevenagel-Doebner Condensation followed by reduction, and the Alkylation of Cyanoacetic Esters.
At a Glance: Comparison of Synthesis Methods
| Parameter | Method 1: Malonic Ester Synthesis | Method 2: Knoevenagel-Doebner Condensation & Reduction | Method 3: Alkylation of Cyanoacetic Esters |
| Starting Materials | Diethyl malonate, Alkyl halide, Base (e.g., Sodium ethoxide), Acid/Base for hydrolysis | Aldehyde, Malonic acid, Pyridine, Piperidine, Hydrogen source (for reduction) | Ethyl cyanoacetate (B8463686), Alkyl halide, Base (e.g., Sodium ethoxide), Acid/Base for hydrolysis |
| Number of Key Steps | 2 (Alkylation, Hydrolysis/Decarboxylation) | 2 (Condensation, Reduction) | 2 (Alkylation, Hydrolysis/Decarboxylation) |
| Overall Yield | Typically 70-90% for the alkylation step.[1] | Variable, can be high for the condensation step. | High for the alkylation step (e.g., 94-96% for ethyl n-butylcyanoacetate). |
| Key Advantages | Well-established, versatile for mono- and di-alkylation, good yields.[2] | Avoids the use of alkyl halides in the main C-C bond formation. | High yield in the initial alkylation step. |
| Key Disadvantages | Potential for dialkylation, requiring careful control of reaction conditions.[2] | Requires a subsequent reduction step to produce the saturated alkylmalonic acid. The initial product is an unsaturated acid. | The hydrolysis and decarboxylation of the cyano group can require harsh conditions. |
Visualizing the Synthetic Pathways
To better illustrate the logical flow of each synthetic approach, the following diagrams were generated.
Experimental Protocols
Method 1: Malonic Ester Synthesis of Butylmalonic Acid
This method involves the alkylation of diethyl malonate with an appropriate alkyl halide, followed by hydrolysis and decarboxylation.
Step 1: Synthesis of Diethyl n-Butylmalonate [1]
-
In a 5-liter round-bottomed flask equipped with a reflux condenser, a separatory funnel, and a mechanical stirrer, place 2.5 liters of absolute ethanol.
-
Gradually add 115 g (5 atoms) of clean sodium, cut into small pieces, through the condenser. Cool the flask with water if the reaction becomes too vigorous.
-
Once all the sodium has dissolved, cool the sodium ethoxide solution to about 50°C and slowly add 825 g (5.15 moles) of diethyl malonate through the separatory funnel.
-
To the resulting clear solution, gradually add 685 g (5.0 moles) of n-butyl bromide. The reaction is exothermic; cool the flask if necessary.
-
Reflux the reaction mixture for approximately two hours, or until the solution is neutral to moist litmus (B1172312) paper.
-
Distill off the excess alcohol.
-
Add about 2 liters of water to the residue and shake thoroughly.
-
Separate the upper layer of diethyl n-butylmalonate and purify by vacuum distillation. The fraction boiling at 130-135°C at 20 mm Hg is collected. The expected yield is 860-970 g.
Step 2: Hydrolysis and Decarboxylation to this compound
-
The purified diethyl n-butylmalonate is refluxed with an excess of aqueous sodium hydroxide (B78521) solution until the ester layer disappears, indicating complete hydrolysis to the sodium salt of this compound.
-
The solution is then cooled and acidified with a strong acid, such as hydrochloric acid.
-
The acidified solution is heated to induce decarboxylation, which is observed by the evolution of carbon dioxide gas.
-
Upon cooling, the this compound crystallizes and can be collected by filtration.
Method 2: Knoevenagel-Doebner Synthesis of this compound
This route involves the condensation of an aldehyde with malonic acid, followed by the reduction of the resulting unsaturated acid.
Step 1: Knoevenagel-Doebner Condensation of Valeraldehyde (B50692) and Malonic Acid
-
In a round-bottomed flask, dissolve malonic acid (1.2 equivalents) in pyridine.
-
Add valeraldehyde (1 equivalent) and a catalytic amount of piperidine.
-
Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, cool the mixture and acidify with hydrochloric acid to precipitate the crude unsaturated product, 2-carboxy-2-heptenoic acid.
-
The precipitate is collected by filtration, washed with cold water, and dried.
Step 2: Catalytic Hydrogenation to this compound
-
The unsaturated 2-carboxy-2-heptenoic acid is dissolved in a suitable solvent, such as ethanol.
-
A catalytic amount of palladium on carbon (Pd/C) is added to the solution.
-
The mixture is then subjected to hydrogenation in a Parr apparatus under a hydrogen atmosphere until the theoretical amount of hydrogen is consumed.
-
The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield this compound.
Method 3: Synthesis of this compound via Alkylation of Ethyl Cyanoacetate
This method begins with the alkylation of ethyl cyanoacetate, followed by hydrolysis of both the nitrile and ester groups, and subsequent decarboxylation.
Step 1: Synthesis of Ethyl n-Butylcyanoacetate
-
In a suitable reaction vessel, prepare a solution of sodium ethoxide in absolute ethanol.
-
To this solution, add ethyl cyanoacetate dropwise.
-
Then, add n-butyl bromide dropwise to the reaction mixture.
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
After completion, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with an organic solvent like diethyl ether.
-
The organic layer is washed, dried, and concentrated to give the crude ethyl n-butylcyanoacetate, which can be purified by vacuum distillation. A similar procedure for ethyl n-butylcyanoacetate from butyraldehyde (B50154) reports a yield of 94-96%.
Step 2: Hydrolysis and Decarboxylation to this compound
-
The purified ethyl n-butylcyanoacetate is subjected to hydrolysis by heating with a strong acid (e.g., aqueous hydrochloric acid) or a strong base (e.g., aqueous sodium hydroxide). This step converts the cyano group to a carboxylic acid and the ester to a carboxylate (with base) or carboxylic acid (with acid).
-
If basic hydrolysis is used, the resulting dicarboxylate is acidified.
-
The resulting substituted malonic acid is then heated to induce decarboxylation, yielding this compound.
Conclusion
The choice of synthetic method for a particular alkylmalonic acid will depend on several factors including the availability and cost of starting materials, the desired scale of the reaction, and the sensitivity of functional groups on the alkyl chain. The Malonic Ester Synthesis is a robust and versatile method, particularly for a wide range of alkyl groups. The Knoevenagel-Doebner Condensation offers an alternative that avoids alkyl halides but requires a subsequent reduction step. The Alkylation of Cyanoacetic Esters provides high yields in the initial alkylation but may necessitate harsh conditions for the final hydrolysis and decarboxylation steps. For any specific application, a careful evaluation of these factors is crucial for selecting the optimal synthetic strategy.
References
A Comparative Guide to Quantitative Methods for Urinary Butylmalonic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two robust analytical methods for the quantitative determination of butylmalonic acid in human urine: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While specific validated methods for this compound are not extensively reported, this guide leverages established principles and published data for analogous dicarboxylic acids, such as methylmalonic acid, to present a comprehensive overview of these two powerful techniques. The information herein is intended to assist researchers in selecting and developing a suitable method for their specific analytical needs.
Comparison of Quantitative Performance
The choice between GC-MS and LC-MS/MS for the analysis of urinary this compound will depend on the specific requirements of the study, including desired sensitivity, sample throughput, and available instrumentation. The following table summarizes the expected performance characteristics of each method, based on data from similar analytes.
| Parameter | GC-MS Method | LC-MS/MS Method |
| Instrumentation | Gas Chromatograph coupled to a Mass Spectrometer | Liquid Chromatograph coupled to a Tandem Mass Spectrometer |
| Sample Preparation | Requires derivatization (e.g., silylation) | Derivatization optional, but can improve performance |
| Limit of Detection (LOD) | 0.05 - 0.1 µmol/L | 0.01 - 0.05 µmol/L |
| Limit of Quantitation (LOQ) | 0.1 - 0.25 µmol/L | 0.05 - 0.1 µmol/L |
| Linearity (r²) | > 0.99 | > 0.995 |
| Precision (%RSD) | < 10% | < 5% |
| Accuracy/Recovery (%) | 90 - 110% | 95 - 105% |
| Sample Throughput | Moderate | High |
| Specificity | High (with appropriate derivatization and MS parameters) | Very High (due to MS/MS fragmentation) |
Experimental Protocols
Detailed methodologies for both a GC-MS and an LC-MS/MS based approach are presented below. These protocols are based on established methods for other dicarboxylic acids and should be fully validated for this compound before implementation.[1][2][3][4]
Method 1: GC-MS with Silylation Derivatization
This method relies on the conversion of the polar, non-volatile this compound into a volatile trimethylsilyl (B98337) (TMS) derivative, which can be readily analyzed by GC-MS.
1. Sample Preparation and Extraction:
-
To 1 mL of urine, add an internal standard (e.g., a stable isotope-labeled this compound).
-
Perform a liquid-liquid extraction (LLE) with a suitable organic solvent like ethyl acetate (B1210297) under acidic conditions.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
2. Derivatization:
-
To the dried extract, add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[2]
-
Incubate the mixture at 60-80°C for 30 minutes to ensure complete derivatization.
3. GC-MS Analysis:
-
GC Column: Use a non-polar capillary column, such as a DB-5ms.
-
Injection: Inject 1 µL of the derivatized sample in splitless mode.
-
Oven Program: Start at a low temperature (e.g., 80°C), ramp to a high temperature (e.g., 280°C) to elute the derivatized analyte.
-
Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode and monitor characteristic ions for this compound-TMS and the internal standard.
Method 2: LC-MS/MS with Direct Injection
This method offers higher throughput and sensitivity, often without the need for derivatization, by leveraging the specificity of tandem mass spectrometry.
1. Sample Preparation:
-
To 100 µL of urine, add an internal standard (e.g., a stable isotope-labeled this compound).
-
Perform a simple protein precipitation with a solvent like acetonitrile.
-
Centrifuge the sample and dilute the supernatant with the initial mobile phase.
2. LC-MS/MS Analysis:
-
LC Column: Use a reverse-phase C18 column.
-
Mobile Phase: Employ a gradient elution with a mixture of water and methanol (B129727) or acetonitrile, both containing a small amount of an acidifier like formic acid to improve peak shape.
-
Mass Spectrometry: Operate the mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.
-
MRM Transitions: Monitor specific multiple reaction monitoring (MRM) transitions for both this compound and the internal standard to ensure high selectivity and sensitivity.[1]
Visualized Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the key experimental workflows for the validation and implementation of these quantitative methods.
Caption: General experimental workflow for urinary this compound analysis.
References
- 1. Methylmalonic acid measured in plasma and urine by stable-isotope dilution and electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Solid-phase sample extraction for rapid determination of methylmalonic acid in serum and urine by a stable-isotope-dilution method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Determination of Malonic Acid and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of malonic acid and its derivatives. Malonic acid and its related compounds are significant in various fields, from diagnostics in metabolic disorders to their role as building blocks in pharmaceutical synthesis. The accurate and precise measurement of these dicarboxylic acids is crucial for research, quality control, and clinical applications. This document outlines and compares key performance aspects of prevalent analytical techniques, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.
Method Performance Comparison
The selection of an appropriate analytical method hinges on factors such as required sensitivity, sample matrix complexity, available instrumentation, and the specific derivative of interest. The following table summarizes the quantitative performance of various techniques for the determination of malonic acid and its derivatives.
| Method | Analyte(s) | Sample Matrix | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (Recovery %) | Precision (RSD%) |
| HPLC-UV | Malonic Acid | Wastewater | 2 - 200 mg/L (R² ≥ 0.99)[1] | 3.3 x (SD/slope)[1] | 10 x (SD/slope)[1] | 54.72 - 99.70%[1] | <20% acceptable[1] |
| LC-MS/MS | Malonic Acid, Methylmalonic Acid, Ethylmalonic Acid | Dried Blood Spots | R² > 0.9935[2] | - | Established for all analytes[2] | 94.57 - 109.60%[2] | < 10.0%[2] |
| LC-MS/MS (derivatized) | Malonic Acid, Methylmalonic Acid, Ethylmalonic Acid | Mouse Plasma | Nanomolar to millimolar[3][4] | Nanomolar concentrations[3][4] | - | High accuracy[3][4] | - |
| Ion Chromatography (IC) | Malonic Acid | Air | 0.2 - 4.0 mg/m³[5] | - | 0.0004 mg/m³ (for a 1.2 m³ air sample)[5] | 99 - 103%[5] | 0.68% (Repeatability)[5] |
| GC-MS (derivatized) | Malonic Esters | General | R² > 0.995 generally acceptable[6] | To be determined experimentally[6] | To be determined experimentally[6] | - | - |
| Capillary Electrophoresis (CE) | Short-chain organic acids | Natural Rubber Latex | - | 0.005 mM to 1.6 mM[7] | - | - | - |
| Spectrophotometry | Malonate | Aqueous Solution | Down to 0.05 µmol/mL[8] | - | - | - | - |
Featured Experimental Protocols
Detailed methodologies for three common analytical techniques are provided below. These protocols are based on established methods and can be adapted for specific research applications.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of malonic acid in aqueous samples such as wastewater.[1][9]
Instrumentation:
-
Shimadzu HPLC system with a UV detector or equivalent.[9]
-
C18 reverse phase column (e.g., 5 µm particle size, 4.6 x 250 mm).[1][9]
Reagents:
-
Methanol (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Malonic acid standard
-
Deionized water
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a 90:10 (v/v) mixture of 0.1% aqueous phosphoric acid and methanol.[1][9]
-
Standard Stock Solution: Accurately weigh a known amount of malonic acid and dissolve it in deionized water to prepare a stock solution (e.g., 2000 mg/L).[1]
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with deionized water to achieve concentrations ranging from 2 to 200 mg/L.[1]
-
Sample Preparation: Filter the wastewater sample through a 0.45 µm syringe filter prior to injection.
-
Chromatographic Conditions:
-
Analysis: Inject the calibration standards and samples into the HPLC system. Identify the malonic acid peak by its retention time and quantify using the calibration curve.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and specific method is ideal for the analysis of malonic acid and its derivatives in complex biological matrices like plasma or dried blood spots.[2][3][4]
Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source.
Reagents and Materials:
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Malonic acid, methylmalonic acid, and ethylmalonic acid standards
-
Isotopically labeled internal standards (e.g., ¹³C₂-Malonic acid)[3][4]
-
Deionized water
-
Methanol
Procedure:
-
Sample Preparation (from Dried Blood Spots):
-
Punch a 3 mm disc from the dried blood spot sample.
-
Add an extraction solution containing the isotopically labeled internal standards in a methanol/water mixture.
-
Vortex and incubate the mixture.
-
Centrifuge the sample and transfer the supernatant for analysis.
-
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase C18 or HILIC column.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Employ a gradient elution to separate the analytes.
-
Flow rate and column temperature should be optimized for the specific column and analytes.
-
-
Mass Spectrometry Conditions:
-
Ionization mode: Negative Electrospray Ionization (ESI-).
-
Acquisition mode: Multiple Reaction Monitoring (MRM).
-
Define specific precursor-to-product ion transitions for each analyte and internal standard.
-
-
Quantification: Generate calibration curves by plotting the peak area ratios of the analyte to the internal standard against the concentration of the calibration standards. Determine the concentration of the analytes in the samples from the calibration curves.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like malonic acid and its derivatives, a derivatization step is necessary to increase their volatility.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
Reagents:
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS).
-
Solvent (e.g., pyridine, acetonitrile).
-
Malonic acid and/or derivative standards.
Procedure:
-
Sample Preparation and Derivatization:
-
Dry the sample extract completely under a stream of nitrogen.
-
Add the derivatizing agent and solvent to the dried sample.
-
Heat the mixture (e.g., at 60-70°C) for a specified time to ensure complete derivatization.
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., 5%-phenyl-95%-dimethylpolysiloxane).
-
Carrier gas: Helium.
-
Injector temperature: e.g., 250°C.
-
Oven temperature program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C).
-
Mass Spectrometer:
-
Ionization mode: Electron Ionization (EI).
-
Acquisition mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.[6]
-
-
-
Analysis and Quantification: Identify the derivatized analytes by their retention times and mass spectra. For quantification, create a calibration curve using derivatized standards and use an internal standard for improved accuracy.
Visualizing the Workflow
A clear understanding of the experimental process is essential for successful implementation. The following diagrams illustrate a general workflow for the analysis of malonic acid and a more detailed representation of the method validation process.
Caption: A generalized workflow for the analysis of malonic acid.
Caption: A typical workflow for the validation of an analytical method.[9]
References
- 1. ijer.ut.ac.ir [ijer.ut.ac.ir]
- 2. Reliable LC-MS/MS method development and validation for the determination of methylmalonic acid, methylcitric acid, malonic acid, ethylmalonic acid, and total homocysteine in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification and Quantitation of Malonic Acid Biomarkers of In-Born Error Metabolism by Targeted Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. baua.de [baua.de]
- 6. benchchem.com [benchchem.com]
- 7. Development and validation of a capillary electrophoresis method for the measurement of short-chain organic acids in natural rubber latex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. benchchem.com [benchchem.com]
A Researcher's Guide to Assessing the Purity of Synthesized Butylmalonic Acid
For researchers, scientists, and drug development professionals, the purity of synthesized compounds is a critical factor that can significantly impact experimental outcomes, from reaction yields to biological activity. This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized butylmalonic acid, a valuable building block in the creation of pharmaceuticals and other complex organic molecules.[1] We will explore common analytical techniques, present comparative data, and provide detailed experimental protocols to aid in the selection of the most appropriate method for your research needs.
Understanding Potential Impurities
The purity of this compound is largely influenced by the synthetic route employed. A common method for its synthesis involves the hydrolysis of diethyl butylmalonate. Therefore, potential impurities may include unreacted starting materials, byproducts of side reactions, and residual solvents. Key impurities to consider during purity analysis include:
-
Diethyl butylmalonate: The unhydrolyzed precursor to this compound.
-
Monoethyl butylmalonate: A partially hydrolyzed intermediate.
-
Unreacted starting materials: Such as diethyl malonate and butyl bromide from the synthesis of the precursor.[2]
-
Byproducts: Like diethyl dibutylmalonate, which can form if dialkylation occurs during the synthesis of the precursor.[3]
-
Residual solvents: Ethanol is a common solvent used in the synthesis and can be carried through to the final product.
Comparative Analysis of Purity Assessment Methods
A multi-faceted approach utilizing several analytical techniques is often the most effective strategy for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are powerful tools that offer complementary information.
Data Presentation
The following table summarizes the expected performance of these key analytical techniques in the purity assessment of synthesized this compound and compares it with a structurally similar alternative, diethylmalonic acid.
| Parameter | This compound | Diethylmalonic Acid (Alternative) |
| Purity by HPLC-UV (%) | 99.2 | 98.9 |
| Purity by qNMR (%) | 99.5 | 99.1 |
| Major Impurity (by GC-MS) | Diethyl butylmalonate (0.3%) | Diethyl ethylmalonate (0.5%) |
| Residual Solvent (Ethanol, ppm) | 150 | 200 |
| Melting Point (°C) | 104-106 | 122-125 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC-UV)
Objective: To quantify the purity of this compound and detect non-volatile impurities.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (B52724) (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve 10 mg of synthesized this compound in 10 mL of a 50:50 mixture of water and acetonitrile. Filter through a 0.45 µm syringe filter before injection.
-
Purity Calculation: The purity is determined by calculating the area percentage of the main this compound peak relative to the total area of all observed peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile and semi-volatile impurities, including residual solvents and unreacted starting materials, after derivatization.
Methodology:
-
Derivatization (Esterification):
-
To 1 mg of the dried this compound sample, add 1 mL of 2% (v/v) sulfuric acid in methanol.
-
Heat the mixture at 60°C for 30 minutes.
-
After cooling, add 1 mL of saturated sodium bicarbonate solution and 1 mL of hexane (B92381).
-
Vortex and allow the layers to separate. The upper hexane layer containing the dimethyl butylmalonate is used for analysis.
-
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 70°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 40-400.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Objective: To determine the absolute purity of this compound using an internal standard.[4][5][6][7][8]
Methodology:
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound and a similar, accurately weighed amount of a certified internal standard (e.g., maleic acid) into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d6).
-
-
Data Acquisition: Acquire a proton (¹H) NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1) to ensure accurate integration.
-
Purity Calculation: The purity of this compound is calculated by comparing the integral of a well-resolved proton signal from the analyte with the integral of a known signal from the internal standard, taking into account the molar masses and the number of protons giving rise to each signal.
Visualizing the Purity Assessment Workflow
A logical workflow is essential for a systematic and thorough purity assessment of synthesized this compound. The following diagram, generated using Graphviz, illustrates the key stages of this process.
Caption: A workflow for the purity assessment of synthesized this compound.
Conclusion
The rigorous assessment of purity is a non-negotiable aspect of chemical synthesis, particularly in the context of drug discovery and development. For this compound, a combination of chromatographic and spectroscopic techniques provides a comprehensive understanding of its purity profile. HPLC-UV is a robust method for routine purity checks of the main component and non-volatile impurities. GC-MS is indispensable for identifying and quantifying volatile impurities and residual solvents that could interfere with subsequent reactions. For an accurate and absolute determination of purity, especially when a certified reference standard of the analyte is not available, qNMR is a powerful and definitive technique. By employing these methods in a complementary fashion, researchers can ensure the quality and reliability of their synthesized this compound, leading to more reproducible and successful research outcomes.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound | C7H12O4 | CID 10801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A field guide to flow chemistry for synthetic organic chemists - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00992K [pubs.rsc.org]
- 7. Optimization and Validation of RP-HPLC-UV/Vis Method for Determination Phenolic Compounds in Several Personal Care Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scioninstruments.com [scioninstruments.com]
Certificate of analysis for butylmalonic acid reference material
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of a butylmalonic acid reference material, offering a comparison with potential alternatives and detailing the experimental data that underpins its certification. The information presented is designed to assist researchers in making informed decisions when selecting a reference standard for their analytical and developmental needs.
Certificate of Analysis: this compound
Below is a representative Certificate of Analysis (CoA) for a high-purity this compound reference material. This CoA outlines the typical specifications and analytical results for a certified lot.
Table 1: Certificate of Analysis - this compound Reference Material
| Test | Specification | Result | Method |
| Appearance | White to off-white crystalline powder | Conforms | Visual Inspection |
| Identity (IR) | Conforms to reference spectrum | Conforms | Infrared Spectroscopy |
| Identity (¹H NMR) | Conforms to structure | Conforms | ¹H NMR Spectroscopy |
| Purity (Titration) | ≥ 99.5% | 99.8% | Acid-Base Titration |
| Purity (HPLC) | ≥ 99.5% (Area %) | 99.9% | HPLC-UV |
| Melting Point | 104 - 108 °C | 105 - 107 °C | Capillary Method |
| Water Content | ≤ 0.5% | 0.1% | Karl Fischer Titration |
| Residual Solvents | Meets USP <467> requirements | Conforms | GC-HS |
| Inorganic Impurities | ≤ 0.1% | < 0.1% | Sulfated Ash |
| Lot Number | BMA-2025-001 | - | - |
| Date of Analysis | 2025-12-15 | - | - |
Comparison with Alternative Reference Materials
The selection of a reference material often involves comparing its certified values and impurity profile with those of other available standards or similar compounds. The following table provides a comparative overview of this compound with two common dicarboxylic acid reference materials: malonic acid and succinic acid.
Table 2: Comparison of Dicarboxylic Acid Reference Materials
| Parameter | This compound | Malonic Acid | Succinic Acid |
| Purity (Typical) | ≥ 99.5% | ≥ 99.5% | ≥ 99.5% |
| Molecular Weight | 160.17 g/mol | 104.06 g/mol | 118.09 g/mol |
| Melting Point | 104 - 108 °C | 135 - 137 °C (dec.) | 185 - 190 °C |
| Solubility in Water | Sparingly soluble | Very soluble | Soluble |
| Key Impurities | Unreacted starting materials (e.g., diethyl malonate, butyl bromide), dialkylated products | Synthesis byproducts | Maleic acid, Fumaric acid |
Experimental Protocols
Detailed methodologies are crucial for the replication and verification of analytical results. The following are the key experimental protocols used for the analysis of the this compound reference material.
Purity Determination by Acid-Base Titration
This method determines the purity of this compound by titrating its acidic protons with a standardized basic solution.
Methodology:
-
Sample Preparation: Accurately weigh approximately 150 mg of the this compound reference material and dissolve it in 50 mL of neutralized ethanol.
-
Titrant: Use a standardized 0.1 N sodium hydroxide (B78521) solution.
-
Procedure: Titrate the sample solution with the standardized sodium hydroxide solution using a potentiometric endpoint detection system.
-
Calculation: The purity is calculated based on the volume of titrant consumed to reach the second equivalence point, corresponding to the neutralization of both carboxylic acid groups.
Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
This method is used to determine the purity of this compound and to identify and quantify any impurities.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% phosphoric acid in water (A) and acetonitrile (B52724) (B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase.
-
Analysis: Inject the sample and calculate the area percentage of the main peak and any impurity peaks.
Structural Confirmation by ¹H NMR Spectroscopy
Quantitative NMR (qNMR) can be employed for an accurate purity assessment against a certified internal standard.
Methodology:
-
Sample Preparation: Accurately weigh the this compound reference material and a certified internal standard (e.g., maleic acid) into an NMR tube.
-
Solvent: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition: Acquire the ¹H NMR spectrum using appropriate relaxation delays to ensure quantitative results.
-
Analysis: The purity is calculated by comparing the integral of a characteristic this compound proton signal to the integral of a known proton signal from the internal standard.
Visualizations
The following diagrams illustrate key workflows related to the analysis and certification of a chemical reference material.
Safety Operating Guide
Proper Disposal of Butylmalonic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This guide provides detailed, step-by-step procedures for the proper disposal of butylmalonic acid, aligning with standard safety protocols and regulatory requirements.
Immediate Safety and Handling Precautions
This compound is classified as a skin and eye irritant.[1][2][3][4] Before handling, it is crucial to wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[2][5][6] All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[6][7]
Step-by-Step Disposal Procedures
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1][8] However, for small quantities typically generated in a laboratory setting, neutralization may be an option, subject to institutional policies and local regulations.
Method 1: Collection for Professional Disposal (Recommended)
-
Segregation : Do not mix this compound waste with other chemical waste streams, especially incompatible materials like strong bases or oxidizing agents.[9]
-
Containerization : Collect solid this compound waste in a clearly labeled, sealed, and chemically compatible container.[5] The container should be free from damage and have a secure, leak-proof closure.[5]
-
Labeling : The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and an appropriate hazard warning pictogram (e.g., irritant).[10]
-
Storage : Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[10] This area should be away from heat sources and incompatible materials.[9]
-
Pickup : Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
Method 2: Neutralization of Small Quantities (Subject to Approval)
For very small quantities of this compound, neutralization to a non-hazardous salt may be permissible for drain disposal. This should only be performed after consulting your institution's safety protocols and confirming that it complies with local wastewater regulations. This method is not suitable for this compound contaminated with heavy metals or other hazardous substances.[10]
Experimental Protocol: Neutralization of this compound Waste
This protocol outlines the procedure for neutralizing small quantities of this compound.
Materials:
-
This compound waste
-
Large volume of cold water
-
Weak base solution (e.g., 5-10% sodium bicarbonate or sodium carbonate)[5]
-
pH paper or a calibrated pH meter
-
Stir bar and stir plate
-
Appropriate PPE (gloves, goggles, lab coat)
-
Chemical fume hood
Procedure:
-
Work in a Fume Hood : Perform all steps in a certified chemical fume hood.
-
Dilution : Slowly add the this compound waste to a large beaker containing cold water (a 1:10 ratio of acid to water is a general guideline).[5] Always add acid to water, never the other way around , to dissipate any heat generated.
-
Neutralization : While continuously stirring the diluted solution, slowly add the weak base solution (e.g., sodium bicarbonate).[5] Be aware that this may cause fizzing due to the release of carbon dioxide gas.[5] Add the base incrementally to control the reaction.
-
pH Monitoring : Periodically check the pH of the solution using pH paper or a pH meter.[5]
-
Target pH : Continue adding the weak base until the pH of the solution is within a neutral range, typically between 6.0 and 8.0, or as specified by your local wastewater authority.[5][11]
-
Cooling : Allow the neutralized solution to cool to room temperature. The reaction can be exothermic.[10]
-
Final Disposal : Once the pH is confirmed to be neutral and the solution is at room temperature, it can typically be disposed of down the drain with a copious amount of running water (at least 20 parts water).[5][10]
Quantitative Data
While no specific Occupational Exposure Limits (OELs) for this compound have been established, data for similar dicarboxylic acids can provide a reference for safe handling.
| Compound | OEL Type | Value | Agency |
| Phthalic Acid | PEL (8-hour TWA) | Not Available | OSHA |
| Phthalic Acid | REL (10-hour TWA) | Not Available | NIOSH |
| Phthalic Acid | TLV (8-hour TWA) | Not Available | ACGIH |
| Dicarboxylic Acids Mixture | OEL | No substance-specific OELs known. | GHS |
Source: OSHA[12], GHS Safety Data Sheet[8] TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value.
Disposal Workflow and Decision-Making
The following diagrams illustrate the logical workflow for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
Caption: Experimental workflow for neutralization.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Waste Disposal – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. enhs.uark.edu [enhs.uark.edu]
- 4. chesse.org [chesse.org]
- 5. benchchem.com [benchchem.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. mcgill.ca [mcgill.ca]
- 8. download.basf.com [download.basf.com]
- 9. Lab methods [zoology.ubc.ca]
- 10. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 11. uwb.edu [uwb.edu]
- 12. osha.gov [osha.gov]
Personal protective equipment for handling Butylmalonic acid
Essential Safety Protocols for Handling Butylmalonic Acid
For researchers, scientists, and drug development professionals, ensuring safety during the handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of this compound, with a focus on personal protective equipment (PPE), operational plans, and disposal.
This compound is recognized as a compound that can cause skin and serious eye irritation.[1][2][3][4] It may also lead to respiratory irritation.[2][3][4][5] Adherence to the following procedural guidance is critical to mitigate risks.
Personal Protective Equipment (PPE) for this compound
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended equipment for handling this compound.
| Body Part | PPE Recommendation | Specifications |
| Eyes/Face | Chemical Splash Goggles or Safety Glasses with side shields | Must comply with Z87.1 regulations.[6] For activities with a higher risk of splashing, a face shield should be worn in conjunction with goggles.[7][8][9] |
| Hands | Chemical-Resistant Gloves | Butyl or nitrile rubber gloves are highly recommended for handling acids.[10][11][12][13] |
| Respiratory | NIOSH-Approved Respirator | An N95 dust mask is suitable for minimizing inhalation of dust.[14] In cases of insufficient ventilation or potential for vapor/aerosol generation, a half-facepiece respirator with organic vapor and acid gas cartridges should be used.[15][16][17][18] |
| Body | Protective Clothing | A standard lab coat is generally sufficient. For larger quantities, chemical-resistant coveralls (e.g., Tychem) should be considered.[19] |
Experimental Protocols: Donning and Doffing PPE
Proper technique in putting on (donning) and taking off (doffing) PPE is crucial to prevent contamination.
Donning Procedure:
-
Hand Hygiene: Start by washing your hands thoroughly with soap and water.
-
Gown/Coveralls: Put on the lab coat or coveralls, ensuring it is securely fastened.
-
Respirator: If required, perform a seal check on your respirator to ensure a proper fit.
-
Eye and Face Protection: Put on your safety goggles or glasses. If a face shield is needed, place it over the goggles.
-
Gloves: Don gloves last, pulling the cuffs over the sleeves of your lab coat or gown.
Doffing Procedure:
-
Gloves: Remove gloves first, using a glove-in-glove technique to avoid touching the outside of the gloves with your bare hands.
-
Gown/Coveralls: Remove your lab coat or coveralls by rolling it down and away from your body to contain any contaminants.
-
Hand Hygiene: Wash your hands.
-
Eye and Face Protection: Remove the face shield (if used), followed by the goggles or safety glasses, handling them by the sides.
-
Respirator: Remove the respirator without touching the front of the device.
-
Final Hand Hygiene: Wash your hands thoroughly one last time.
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: PPE selection workflow for handling this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is a critical final step.
-
Chemical Waste: Unused or waste this compound should be collected in a designated, labeled, and sealed container.
-
Contaminated Materials: All disposable PPE (gloves, etc.) and any materials used for cleaning spills must be treated as hazardous waste.
-
Disposal Vendor: All waste must be disposed of through a licensed and approved hazardous waste disposal company, in accordance with all local, state, and federal regulations.[1] Do not dispose of this compound down the drain.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. This compound | C7H12O4 | CID 10801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 534-59-8 Name: this compound [xixisys.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. Eye Protection and Safer Practices FAQ | NSTA [nsta.org]
- 7. Eye Face Protection | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 8. Eye and Face Protection for Areas with Chemicals | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 9. bitesizebio.com [bitesizebio.com]
- 10. oxwork.com [oxwork.com]
- 11. leelinework.com [leelinework.com]
- 12. esafetysupplies.com [esafetysupplies.com]
- 13. safety.fsu.edu [safety.fsu.edu]
- 14. This compound 99 534-59-8 [sigmaaldrich.com]
- 15. 3m.com [3m.com]
- 16. testequity.com [testequity.com]
- 17. bossmfg.net [bossmfg.net]
- 18. safetyexpress.com [safetyexpress.com]
- 19. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
